molecular formula C33H38KN3O7S2 B15598285 diSulfo-Cy3 alkyne

diSulfo-Cy3 alkyne

货号: B15598285
分子量: 691.9 g/mol
InChI 键: GEFNWMRIDXQVNK-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

DiSulfo-Cy3 alkyne is a useful research compound. Its molecular formula is C33H38KN3O7S2 and its molecular weight is 691.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C33H38KN3O7S2

分子量

691.9 g/mol

IUPAC 名称

potassium 3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1

InChI 键

GEFNWMRIDXQVNK-UHFFFAOYSA-M

产品来源

United States

Foundational & Exploratory

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, orange-fluorescent dye that plays a critical role in modern bioconjugation and cellular imaging.[1][2][3] As a member of the cyanine (B1664457) dye family, it exhibits bright and stable fluorescence.[4][5] Its key feature is a terminal alkyne group, which allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3][6] This reaction enables the precise and efficient labeling of azide-modified biomolecules, such as proteins, peptides, and nucleic acids, even in complex biological samples.[7][8] The presence of two sulfonate groups imparts excellent water solubility, minimizing the need for organic co-solvents and making it highly compatible with aqueous biological systems.[4][5]

Core Properties and Specifications

The physicochemical and spectroscopic properties of this compound are summarized below. These parameters are essential for designing and executing labeling experiments and for selecting appropriate instrumentation for fluorescence detection.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₃₃H₃₈N₃NaO₇S₂ / C₃₅H₄₃N₃O₁₀S₃ (free acid)[1][9]
Molecular Weight 675.8 g/mol / 761.93 g/mol (free acid)[1][9]
CAS Number 2055138-88-8[1][2]
Purity ≥90-95% (HPLC)[1][9]
Appearance Solid, pink/dark red[9][10]
Solubility Water, DMSO, DMF, DCM, MeOH[1][3][9]
Storage Conditions -20°C, in the dark, desiccated[1][9][11]
Spectroscopic Properties
PropertyValueReference
Excitation Maximum (λabs) 548 - 555 nm[1][3][9]
Emission Maximum (λem) 566 - 572 nm[3][9]
Extinction Coefficient (ε) 150,000 - 162,000 cm⁻¹M⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 0.15[1]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily utilized in CuAAC, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.[3][7] The reaction is highly specific, efficient, and biocompatible, proceeding readily in aqueous buffers over a wide pH range (4-11) and at room temperature.[6][12]

The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is crucial for accelerating the reaction.[12]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne This compound (R'-C≡CH) Triazole Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Cu(I) Catalysis Azide Azide-Modified Biomolecule (R-N₃) Azide->Triazole Cu(I) Catalysis CuSO4 Cu(II)SO₄ Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following protocols provide a general framework for labeling azide-modified biomolecules with this compound. Optimization may be required depending on the specific application and biomolecules involved.

Labeling of Azide-Modified Proteins

This protocol is adapted from standard click chemistry procedures.

Materials:

  • This compound

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • DMSO (optional, for dissolving reagents)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the reaction mixture in the following order:

    • Azide-modified protein (final concentration: 1-10 mg/mL)

    • This compound (2-5 molar excess over the protein)

    • Copper(II) sulfate (final concentration: 1-2.5 mM)

    • Sodium ascorbate (final concentration: 5-10 mM)

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column appropriate for the protein's molecular weight.

  • Verify labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy.

Labeling of Azide-Modified Oligonucleotides

This protocol is based on established methods for nucleic acid labeling.[13]

Materials:

  • This compound

  • Alkyne-modified oligonucleotide

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • DMSO

  • Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)

  • Ascorbic acid stock solution (5 mM in water, freshly prepared)

  • Reagents for precipitation (e.g., lithium perchlorate (B79767) in acetone (B3395972) or sodium acetate and ethanol)

Procedure:

  • Dissolve the alkyne-modified oligonucleotide in water.

  • Add TEAA buffer to a final concentration of 0.2 M.

  • Add DMSO to 50% of the final volume.

  • Add this compound (typically 1.5x molar excess over the oligonucleotide).[13]

  • Add ascorbic acid to a final concentration of 0.5 mM.[13]

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 30 seconds.[13]

  • Add the Copper(II)-TBTA complex to a final concentration of 0.5 mM.[13]

  • Incubate at room temperature overnight, protected from light.

  • Precipitate the labeled oligonucleotide to remove unreacted dye. For example, add a 4-fold excess volume of 3% lithium perchlorate in acetone, centrifuge, wash the pellet with acetone, and dry.[13]

  • Purify the conjugate by RP-HPLC or PAGE.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Stock Solutions (Dye, Catalyst, Reducing Agent) C Combine Reactants: Biomolecule, Dye, CuSO₄, Ascorbate A->C B Prepare Azide-Modified Biomolecule B->C D Incubate at Room Temperature (Protected from Light) C->D E Purify Labeled Conjugate (e.g., SEC, Precipitation) D->E F Analyze Labeling Efficiency (e.g., SDS-PAGE, HPLC) E->F

General Experimental Workflow for Biomolecule Labeling.

Applications in Research and Drug Development

The versatility and reliability of this compound make it a valuable tool in numerous applications:

  • Fluorescence Imaging: Its bright and photostable signal is ideal for visualizing labeled biomolecules in fixed and living cells using techniques like immunocytochemistry and fluorescence microscopy.[4][8]

  • Protein and Peptide Labeling: Enables the tracking and quantification of proteins and peptides in various biological assays.[1][8]

  • Nucleic Acid Labeling: Facilitates the detection of DNA and RNA in applications such as fluorescence in situ hybridization (FISH) and microarray analysis.[8]

  • Drug Delivery and Therapeutics: The dye can be conjugated to drug delivery systems to monitor their biodistribution and cellular uptake in real-time.[4]

  • Biosensing and Diagnostics: Used in the development of fluorescent biosensors and diagnostic assays for the detection of specific biomarkers.[4]

Conclusion

This compound is a high-performance fluorescent probe that combines the excellent spectral properties of the Cy3 fluorophore with the versatility of click chemistry. Its high water solubility, bright fluorescence, and specific reactivity make it an indispensable tool for researchers and scientists in molecular biology, cell biology, and drug development. The robust and straightforward labeling protocols enable the covalent attachment of a bright, stable fluorophore to a wide range of biomolecules, facilitating advanced imaging and detection applications.

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of diSulfo-Cy3 alkyne, a fluorescent dye crucial for the precise labeling of biomolecules. It details experimental protocols for its application in copper-catalyzed click chemistry and presents a visual representation of a common experimental workflow.

Core Chemical and Spectroscopic Properties

This compound is a water-soluble fluorescent probe belonging to the cyanine (B1664457) dye family. The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] Its terminal alkyne group allows for covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][3][4] This reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems.

The key characteristics of this compound are summarized in the table below. It is important to note that slight variations in reported values may exist across different suppliers due to differences in measurement conditions, salt forms (sodium or potassium salt), and purity.

PropertyValueReference
Molecular Formula C33H38N3NaO7S2[5]
Molecular Weight ~675.8 g/mol (as sodium salt)[5]
CAS Number 2055138-88-8 (sodium salt)[1][5]
Appearance Dark red solid[]
Solubility Water, DMSO, DMF[5]
Excitation Maximum (λex) ~548 - 555 nm[5][7]
Emission Maximum (λem) ~563 - 572 nm[5][7][8]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M⁻¹cm⁻¹[5][7]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.15[5][8]
Purity ≥95% (typically by HPLC)[5]
Storage Conditions -20°C, protected from light, desiccated[1][5]

Experimental Protocols

The primary application of this compound is in the labeling of azide-modified biomolecules through CuAAC, or click chemistry. Below are detailed methodologies for labeling proteins and oligonucleotides.

Labeling of Azide-Modified Proteins

This protocol is adapted from general procedures for labeling proteins with fluorescent alkynes.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO) or water for stock solution

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Copper-chelating ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassing equipment (e.g., vacuum line, argon or nitrogen gas)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 300 mM stock solution of sodium ascorbate in water. This solution should be made fresh on the day of use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in a suitable buffer.

    • Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a good starting point for optimization.

    • Add the THPTA stock solution to a final concentration of 2.5 mM.

    • Add the CuSO₄ stock solution to a final concentration of 0.5 mM. Vortex briefly to mix.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM to initiate the reaction. Vortex briefly.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (2-16 hours).

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and other reaction components by size-exclusion chromatography or dialysis.

    • The labeled protein can be stored at 4°C or -20°C, protected from light.

Labeling of Azide-Modified Oligonucleotides

This protocol provides a general framework for labeling azide-modified DNA or RNA.

Materials:

  • Alkyne-modified oligonucleotide

  • diSulfo-Cy3 azide (B81097)

  • DMSO

  • Copper(II)-TBTA complex

  • Sodium ascorbate

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • Inert gas (argon or nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Copper(II)-TBTA complex in 55% aqueous DMSO.

    • Prepare a 5 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

    • Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 50% (v/v) and vortex.

    • Add the diSulfo-Cy3 azide stock solution to achieve a 1.5-fold excess relative to the oligonucleotide concentration.

  • Initiation of the Click Reaction:

    • Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.

    • Degas the solution by bubbling with an inert gas for 30 seconds.

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.

    • Flush the vial with inert gas, cap it tightly, and vortex thoroughly.

    • Incubate at room temperature overnight, protected from light.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide using ethanol (B145695) or acetone.

    • Wash the pellet with acetone.

    • The purified, labeled oligonucleotide can be further purified by HPLC or PAGE.

Visualizing Experimental Workflows

A common application for this compound is in metabolic labeling experiments to study newly synthesized biomolecules. The following diagram illustrates a typical workflow for the detection of glycosylated proteins.

metabolic_labeling_workflow cluster_cell_culture Cell Culture & Metabolic Labeling cluster_biochemical_analysis Biochemical Analysis cluster_reagents Click Chemistry Reagents azido_sugar Azido-Sugar Precursor (e.g., Ac4ManNAz) cells Live Cells azido_sugar->cells Incubation labeled_cells Cells with Azido-Glycoproteins cells->labeled_cells Metabolic Incorporation lysis Cell Lysis & Protein Extraction labeled_cells->lysis click_reaction Click Chemistry Reaction lysis->click_reaction Protein Lysate gel_electrophoresis SDS-PAGE click_reaction->gel_electrophoresis Labeled Protein Mixture imaging In-Gel Fluorescence Scan gel_electrophoresis->imaging Separated Labeled Proteins cy3_alkyne This compound cy3_alkyne->click_reaction copper_catalyst Cu(I) Catalyst (CuSO4 + Ascorbate) copper_catalyst->click_reaction

Caption: Workflow for metabolic labeling and detection of glycoproteins.

This workflow demonstrates the introduction of an azide-modified sugar into cellular glycoproteins, followed by cell lysis and the specific labeling of these glycoproteins with this compound via a click reaction. The labeled proteins can then be separated by gel electrophoresis and visualized using a fluorescence scanner. This approach allows for the sensitive and specific detection of newly synthesized glycoproteins.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a highly versatile, water-soluble fluorescent probe belonging to the cyanine (B1664457) dye family.[1] Its intrinsic brightness, photostability, and pH insensitivity make it an invaluable tool in a wide array of biological imaging and labeling applications.[2][3] The defining feature of this molecule is the terminal alkyne group, which enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][4] This allows for the precise and efficient covalent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in complex biological systems.[1][5] The presence of two sulfonate groups confers excellent water solubility, minimizing the need for organic co-solvents in aqueous labeling reactions and reducing non-specific binding.[1][6] This technical guide provides an in-depth overview of the spectral properties, applications, and experimental protocols associated with this compound.

Core Spectral and Physicochemical Properties

The spectral characteristics of this compound are critical for designing and executing fluorescence-based experiments. The dye exhibits a strong absorption in the green-yellow region of the visible spectrum and emits a bright orange-red fluorescence.[7] These properties are largely consistent across different suppliers, though minor variations may exist.

PropertyValueSource(s)
Excitation Maximum (λex) ~548 - 555 nm[2][8][9][10]
Emission Maximum (λem) ~563 - 572 nm[2][8][9][10]
Molar Extinction Coefficient (ε) ~150,000 - 162,000 M-1cm-1[2][8][9][10]
Quantum Yield (Φ) ~0.1 - 0.15[8][9]
Solubility High in water, DMSO, DMF[2][9]
pH Sensitivity Insensitive in the pH 4-10 range[2]

Key Applications

The unique combination of spectral properties and the presence of a reactive alkyne group makes this compound suitable for a range of advanced applications:

  • Fluorescence Microscopy: Its brightness and photostability are ideal for high-resolution imaging of cellular structures and processes.[7][11]

  • Flow Cytometry: The distinct fluorescence signal allows for precise cell sorting and analysis.[7]

  • Bioconjugation: this compound can be efficiently conjugated to azide-modified proteins, antibodies, and nucleic acids for use in various assays.[1][7]

  • Molecular Probes: It is effective for studying biomolecular interactions in various bioanalytical assays.[7]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

The CuAAC reaction is a robust and highly specific method for covalently attaching this compound to an azide-modified biomolecule.[4] The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12]

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 5 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)

Optimized Protocol for Immunofluorescent Staining (adapted from[13]):

  • Sample Preparation: Prepare cells or tissue sections containing the azide-modified target molecule according to standard protocols.

  • Reaction Mix Preparation: Prepare the click chemistry reaction mix immediately before use. For a final volume of 100 µL, combine:

    • 1-2.5 µL of 1 mM diSulfo-Cy3 azide (B81097) (final concentration 1-2.5 µM)

    • 1 µL of 5 mM CuSO₄ (final concentration 50 µM)

    • 1 µL of 50 mM sodium ascorbate (final concentration 500 µM)

    • Bring the final volume to 100 µL with PBS.

  • Labeling Reaction: Add the reaction mix to the prepared sample and incubate for 30-45 minutes at room temperature in a humidified chamber, protected from light.

  • Washing: After incubation, wash the sample three times with PBS to remove unreacted dye and catalyst.

  • Counterstaining and Imaging: Proceed with any desired counterstaining (e.g., DAPI for nuclei) and prepare the sample for fluorescence microscopy.

Protocol for Labeling of Alkyne-Modified Oligonucleotides (adapted from[14]):

  • Oligonucleotide Dissolution: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.

  • Buffering: Add 2M triethylammonium (B8662869) acetate (B1210297) buffer (pH 7.0) to a final concentration of 0.2 M.

  • Reagent Addition:

    • Add DMSO to a final concentration of 50% (v/v) and vortex.

    • Add the diSulfo-Cy3 azide stock solution (10 mM in DMSO) to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.

    • Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

  • Catalyst Addition: Add the 10 mM Cu(II)-TBTA stock solution in 55% DMSO to a final concentration of 0.5 mM.

  • Incubation: Flush the vial with inert gas, cap it tightly, vortex thoroughly, and incubate at room temperature overnight.

  • Purification: Precipitate the labeled oligonucleotide using standard methods (e.g., ethanol (B145695) or acetone (B3395972) precipitation) and purify by HPLC or PAGE.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System diSulfo_Cy3_Alkyne diSulfo-Cy3-Alkyne Product Labeled Biomolecule (Stable Triazole Linkage) diSulfo_Cy3_Alkyne->Product + Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Product Copper Cu(I) Copper->Product catalyzes

Caption: The CuAAC "click chemistry" reaction mechanism.

General Experimental Workflow for Cell Labeling and Imaging

Labeling_Workflow Start Start: Azide-Modified Cells Prepare_Reagents Prepare Click Reaction Mix Start->Prepare_Reagents Incubation Incubate Cells with Reaction Mix Prepare_Reagents->Incubation Washing Wash to Remove Unbound Dye Incubation->Washing Counterstain Counterstain (e.g., DAPI) Washing->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Analysis Image Analysis Imaging->Analysis

Caption: A typical workflow for labeling and imaging cells.

References

A Technical Guide to diSulfo-Cy3 Alkyne: Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe widely utilized in biological and chemical research. We will cover its core spectral and physical properties, detailed experimental protocols for its application in bioconjugation, and a specific workflow example in the study of protein glycosylation.

Core Properties of this compound

This compound is a bright, orange-fluorescent dye equipped with a terminal alkyne group. This functional group allows it to readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The presence of two sulfonate (sulfo) groups confers high water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that can be detrimental to biological samples.[1][2] Its fluorescence is notably stable across a wide pH range, from 4 to 10.[3]

The absorbance and emission spectra of this compound are virtually identical to the well-characterized Cy3 fluorophore.[1] This allows for its use with common laser lines (532 nm or 555 nm) and standard TRITC (tetramethylrhodamine) filter sets.[3]

Quantitative Data Summary

The key spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λabs) 553 - 555 nm[3][4]
Emission Maximum (λem) 566 - 572 nm[3][4]
Molar Extinction Coefficient (ε) ~150,000 cm-1M-1[3]
Molecular Weight ~761.93 g/mol (free acid)[4]
Solubility Water, DMSO, DMF, MeOH[3][4]
Reactive Group Alkyne[1]
Primary Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]

Experimental Protocols: Labeling Azide-Modified Biomolecules

The primary application of this compound is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The following is a generalized protocol for the copper-catalyzed click chemistry reaction.

Reagents and Materials
  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a sodium azide-free buffer.

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Reducing agent: Sodium Ascorbate (B8700270) solution (e.g., 50 mM, freshly prepared)

  • Copper-chelating ligand (optional but recommended): e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to protect the biomolecule from oxidative damage.[5]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography, dialysis) to remove unreacted dye.

General Labeling Protocol
  • Preparation of Reactants :

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 50 mM in water). This solution is prone to oxidation and should be made immediately before use.[6]

    • Prepare a premix of CuSO₄ and the chelating ligand. For example, mix a 20 mM CuSO₄ solution with a 50 mM THPTA solution. A 1:5 copper-to-ligand ratio is often recommended.[5]

  • Reaction Setup :

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. The molar excess of the dye may need to be optimized but a 3-10 fold excess is a common starting point.[6]

    • Add the freshly prepared sodium ascorbate solution to the mixture and vortex briefly.

    • Initiate the reaction by adding the CuSO₄/ligand premix.

  • Incubation :

    • Incubate the reaction mixture at room temperature for 1-2 hours. Some protocols suggest longer incubation times (8-16 hours) may be beneficial.[6] Protect the reaction from light.

  • Purification :

    • Remove the unreacted this compound and other reaction components from the labeled biomolecule. This is typically achieved through size-exclusion chromatography, spin columns, or dialysis.

Application: Investigating Protein Glycosylation via "Click-DIGE"

A powerful application of this compound is in the field of proteomics, specifically for studying post-translational modifications like glycosylation. One such technique, termed "Click-DIGE" (Difference Gel Electrophoresis), combines metabolic labeling with click chemistry to analyze changes in protein glycosylation between different biological samples.

In this workflow, cells are cultured with an azido-sugar (e.g., an azido-analog of N-acetylgalactosamine, azido-GalNAc). This sugar is incorporated into newly synthesized glycoproteins through the cell's natural metabolic pathways. Following cell lysis, the azide-modified glycoproteins in the proteome are specifically tagged with this compound via a CuAAC reaction. A second sample, treated under different conditions, can be similarly labeled with a spectrally distinct alkyne dye (e.g., diSulfo-Cy5 alkyne). The labeled proteomes are then mixed and separated by two-dimensional gel electrophoresis (2D-DIGE). The differential fluorescence of the spots on the gel reveals proteins with altered glycosylation states between the two conditions.

Below is a diagram illustrating the logical workflow of the Click-DIGE experimental approach.

Click_DIGE_Workflow cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_cells Cells s1_metabolic Metabolic Labeling (Azido-Sugar) s1_cells->s1_metabolic s1_lysis Cell Lysis s1_metabolic->s1_lysis s1_click Click Reaction (this compound) s1_lysis->s1_click s1_labeled Cy3-Labeled Glycoproteins s1_click->s1_labeled mix Mix Samples s1_labeled->mix s2_cells Cells s2_metabolic Metabolic Labeling (Azido-Sugar) s2_cells->s2_metabolic s2_lysis Cell Lysis s2_metabolic->s2_lysis s2_click Click Reaction (diSulfo-Cy5 Alkyne) s2_lysis->s2_click s2_labeled Cy5-Labeled Glycoproteins s2_click->s2_labeled s2_labeled->mix dige 2D-DIGE Separation mix->dige image Fluorescence Imaging (Cy3 & Cy5 Channels) dige->image analysis Identify Differentially Glycosylated Proteins image->analysis

Workflow for Click-DIGE analysis of glycoproteins.

This method allows researchers to move beyond analyzing total protein expression and specifically focus on the subset of proteins that are post-translationally modified under different cellular states, providing a deeper insight into cellular signaling and metabolic pathways.

Signaling Pathway Context: Glycosylation

Glycosylation is a critical post-translational modification that occurs within the endoplasmic reticulum and Golgi apparatus. It plays a vital role in protein folding, stability, trafficking, and cell-cell recognition. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The Click-DIGE method described above allows for the sensitive detection of these changes, providing valuable information on how cellular signaling or disease states impact this fundamental biological pathway.

The diagram below illustrates the general pathway of N-linked glycosylation and the point of intervention for metabolic labeling.

Glycosylation_Pathway er Endoplasmic Reticulum (ER) core_glycan Core Glycan Synthesis & Transfer to Protein er->core_glycan golgi Golgi Apparatus processing Glycan Processing & Modification golgi->processing membrane Cell Membrane / Secretion metabolism Metabolic Conversion of Azido-Sugar to Azido-UDP-Sugar metabolism->golgi Incorporation into glycan chains protein_synth Protein Synthesis (Ribosome) protein_synth->er core_glycan->golgi Transport trafficking Protein Trafficking processing->trafficking trafficking->membrane

Metabolic labeling within the N-linked glycosylation pathway.

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a fluorescent dye widely utilized in biological research and drug development for the labeling and detection of biomolecules. This document details its photophysical properties, experimental protocols for its application in click chemistry, and a visual representation of the experimental workflow.

Core Photophysical and Chemical Properties

This compound is a water-soluble fluorescent probe belonging to the cyanine (B1664457) dye family.[1] Its key characteristics include bright fluorescence, high photostability, and pH insensitivity in the range of pH 4 to 10.[2][3] The presence of two sulfonate groups significantly increases its hydrophilicity, making it highly soluble in aqueous solutions and compatible with biological samples.[1][3] This solubility is advantageous as it often eliminates the need for organic co-solvents in labeling reactions.[1]

The alkyne functional group enables the dye to be covalently conjugated to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound compiled from various suppliers. It is important to note that slight variations in reported values can occur between different manufacturers.

PropertyValueReferences
Excitation Maximum (λex)553 - 555 nm[2][7][8]
Emission Maximum (λem)566 - 572 nm[2][7][8]
Molar Extinction Coefficient (ε)~150,000 - 151,000 L·mol⁻¹·cm⁻¹[2][7]
Molecular Weight~761.93 g/mol (free acid)[7]
SolubilityWater, DMSO, DMF, MeOH[2][7]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the labeling of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using a CuAAC reaction. This protocol is based on methodologies described by various suppliers and research articles and may require optimization for specific applications.[5][9][10]

Materials and Reagents:
  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for stock solutions

  • Purification system (e.g., size exclusion chromatography, dialysis, or HPLC)

Stock Solution Preparation:
  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

  • Azide-modified Biomolecule: Prepare a stock solution of the desired concentration in an appropriate buffer.

  • Copper(II) Sulfate: Prepare a 20 mM to 50 mM stock solution in deionized water.

  • Sodium Ascorbate (B8700270): Prepare a fresh 50 mM to 300 mM stock solution in deionized water immediately before use.

  • Ligand (THPTA or TBTA): Prepare a 10 mM to 100 mM stock solution. For TBTA, dissolve in DMSO/t-butanol; for the water-soluble THPTA, use deionized water.

Labeling Protocol:
  • In a microcentrifuge tube, combine the azide-modified biomolecule with a molar excess of this compound. The exact molar ratio should be optimized but a 2-10 fold molar excess of the dye is a common starting point.

  • Add the copper(I)-stabilizing ligand to the reaction mixture.

  • Add the Copper(II) sulfate solution.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[4]

  • Gently mix the components and allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light.

  • The reaction progress can be monitored by techniques such as fluorescence spectroscopy or chromatography.

  • Upon completion, purify the diSulfo-Cy3-labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.

Visualizing the Workflow

The following diagrams illustrate the fundamental signaling pathway of the CuAAC reaction and a typical experimental workflow for biomolecule labeling.

CuAAC_Mechanism Alkyne This compound Triazole Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Triazole Azide Azide-modified Biomolecule Azide->Triazole Cu_II Copper(II) Sulfate (CuSO4) Cu_I Copper(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Triazole Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Cu_I Stabilization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Experimental_Workflow Start Start: Prepare Reagents Mix Combine Azide-Biomolecule and this compound Start->Mix Add_Catalyst Add Ligand and CuSO4 Mix->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at Room Temperature (Protect from Light) Initiate->Incubate Purify Purify Labeled Product Incubate->Purify Analyze Analyze and Characterize Purify->Analyze

General Experimental Workflow for Biomolecule Labeling.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to Quantum Yield and Brightness for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties and applications of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research. This document details the dye's quantum yield and brightness, offers experimental protocols for its characterization and use, and illustrates its application in cellular imaging.

Core Photophysical Properties of this compound

This compound is a water-soluble, bright, and photostable orange-fluorescent dye. Its key characteristics make it an excellent choice for labeling and detecting biomolecules in aqueous environments. The brightness of a fluorophore is a critical parameter for assessing its performance in imaging and detection assays, and it is determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).

The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength. The fluorescence quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Below is a summary of the quantitative data for this compound and its closely related analog, sulfo-Cy3 alkyne.

PropertyThis compoundsulfo-Cy3 AlkyneReference(s)
Quantum Yield (Φ) 0.150.1[1]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 162,000150,000 - 162,000[2][3]
Calculated Brightness (ε x Φ) 24,30015,000 - 16,200
Excitation Maximum (λex) (nm) ~555~555[2]
Emission Maximum (λem) (nm) ~570~572[2]

Experimental Protocols

Accurate characterization of fluorescent probes is essential for reproducible and quantitative biological experiments. The following sections provide detailed methodologies for determining the key photophysical properties of this compound and for its application in labeling biomolecules.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 555 nm for this compound. Use the same solvent as a blank.

  • Plot Absorbance vs. Concentration: Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is often determined relative to a well-characterized standard with a known quantum yield. For Cy3 dyes, a common standard is Rhodamine 6G in ethanol (B145695) (Φ = 0.95).

Materials:

  • This compound solution of known absorbance

  • Quantum yield standard solution (e.g., Rhodamine 6G in ethanol) with the same absorbance at the excitation wavelength

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Prepare sample and standard solutions: Prepare solutions of both the this compound and the quantum yield standard. The absorbance of both solutions at the chosen excitation wavelength should be low (typically < 0.1) and ideally identical.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample / η_standard)²

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • η is the refractive index of the solvent

Copper-Catalyzed Click Chemistry for Protein Labeling

This compound is primarily used for labeling azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4] This reaction is highly specific and efficient, allowing for the covalent attachment of the fluorophore to proteins, nucleic acids, and other molecules in complex biological samples.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-stabilizing ligand (e.g., THPTA)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare reagents: Prepare stock solutions of this compound, CuSO₄, sodium ascorbate (B8700270), and the THPTA ligand.

  • Reaction setup: In a microcentrifuge tube, combine the azide-modified protein in the reaction buffer.

  • Add reagents: Sequentially add the this compound, CuSO₄, and THPTA ligand to the protein solution.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or as optimized.

  • Purification: Remove the excess dye and other reaction components from the labeled protein using a suitable method such as size-exclusion chromatography or dialysis.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway where this compound can be applied.

molar_extinction_coefficient cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis start Weigh this compound stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance at λmax dilutions->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from Slope plot->calculate quantum_yield_measurement cluster_prep Solution Preparation cluster_measurement Spectrofluorometry cluster_analysis Data Analysis prep_sample Prepare this compound Solution match_abs Match Absorbance at Excitation Wavelength prep_sample->match_abs prep_standard Prepare Standard Solution (e.g., Rhodamine 6G) prep_standard->match_abs measure_spectra Measure Emission Spectra match_abs->measure_spectra integrate Integrate Emission Spectra measure_spectra->integrate calculate Calculate Quantum Yield integrate->calculate click_chemistry_workflow start Azide-Modified Protein reagents Add this compound, CuSO₄, Ligand start->reagents initiate Add Sodium Ascorbate to Initiate Reaction reagents->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify Labeled Protein incubate->purify end diSulfo-Cy3 Labeled Protein purify->end signaling_pathway_example cluster_cell_surface Cell Surface cluster_labeling Fluorescent Labeling cluster_imaging Cellular Imaging receptor GPCR with Azide Modification click Click Chemistry receptor->click Labeling cy3 This compound cy3->click microscopy Fluorescence Microscopy click->microscopy internalization Receptor Internalization microscopy->internalization trafficking Vesicular Trafficking internalization->trafficking ligand Ligand Binding ligand->receptor

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Mechanism and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent probe, detailing its mechanism of action, experimental protocols for its use in bioconjugation, and relevant quantitative data.

Core Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction forms a stable triazole linkage between an alkyne-containing molecule, such as this compound, and an azide-functionalized biomolecule. The reaction is bio-orthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with native biological functional groups.

The key steps of the CuAAC mechanism are as follows:

  • Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound forms a copper acetylide intermediate. This step is crucial as it activates the alkyne for reaction with the azide (B81097).

  • Coordination with Azide: The copper acetylide then coordinates with the azide-modified biomolecule.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for subsequent reaction cycles.

The water-solubility of this compound, conferred by its two sulfo groups, is a significant advantage, allowing for its use in aqueous buffers without the need for organic co-solvents that can be detrimental to biomolecule structure and function.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Weight675.8 g/mol [1]
Excitation Maximum (λex)548 nm[1]
Emission Maximum (λem)567 nm[1]
Extinction Coefficient162,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.15[1]
SolubilityWater, DMSO, DMF[1]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol provides a general method for the fluorescent labeling of proteins containing an azide functional group.

A. Reagent Preparation:

  • Azide-Modified Protein: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4). The recommended protein concentration is 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in water or DMSO.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.

  • Copper(I)-Stabilizing Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM stock solution in water.

  • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 1 M stock solution in water immediately before use.

B. Labeling Reaction:

  • In a microcentrifuge tube, combine the azide-modified protein, this compound (typically a 3-10 fold molar excess over the protein), and the copper(I)-stabilizing ligand.

  • Add the CuSO₄ solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution. The final concentrations should be in the range of:

    • Protein: 1-10 µM

    • This compound: 3-100 µM

    • CuSO₄: 50-100 µM

    • Ligand: 250-500 µM

    • Sodium Ascorbate: 2.5-5 mM

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

C. Purification of Labeled Protein:

  • Remove the unreacted dye and other small molecules using size-exclusion chromatography (e.g., a spin column or gel filtration column) appropriate for the molecular weight of the protein.

  • Alternatively, dialysis can be used to purify the labeled protein.

  • The purified protein conjugate can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Labeling of Azide-Modified Nucleic Acids with this compound

This protocol outlines a general procedure for labeling azide-modified DNA or RNA.

A. Reagent Preparation:

  • Azide-Modified Nucleic Acid: Resuspend the nucleic acid in nuclease-free water or a suitable buffer (e.g., TE buffer).

  • This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO.

  • Copper Catalyst Premix: Prepare a premix of CuSO₄ and a ligand (e.g., TBTA) in a 1:5 molar ratio in water or a DMSO/water mixture.

  • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 1 M stock solution in water immediately before use.

B. Labeling Reaction:

  • In a microcentrifuge tube, combine the azide-modified nucleic acid and this compound (typically a 2-5 fold molar excess over the nucleic acid).

  • Add the copper catalyst premix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

C. Purification of Labeled Nucleic Acid:

  • Purify the labeled nucleic acid from unreacted dye and catalyst using ethanol (B145695) precipitation.

  • Alternatively, use a spin column designed for nucleic acid purification.

  • Resuspend the purified, labeled nucleic acid in a suitable buffer and store at -20°C.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product DiSulfo_Cy3 This compound Cu_Acetylide Copper(I) Acetylide DiSulfo_Cy3->Cu_Acetylide + Cu(I) Azide_Biomolecule Azide-Modified Biomolecule Cu_I Copper(I) Six_Membered_Intermediate Six-Membered Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide-Biomolecule Triazole_Product diSulfo-Cy3 Labeled Biomolecule (Triazole) Six_Membered_Intermediate->Triazole_Product Rearrangement & Protonation Triazole_Product->Cu_I Catalyst Regeneration

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Prepare_Biomolecule Prepare Azide-Modified Biomolecule Mix_Reagents Mix Biomolecule, Dye, Catalyst, and Ligand Prepare_Biomolecule->Mix_Reagents Prepare_Dye Prepare diSulfo-Cy3 Alkyne Stock Prepare_Dye->Mix_Reagents Prepare_Catalyst Prepare Catalyst & Reducing Agent Initiate_Reaction Add Reducing Agent to Initiate Reaction Prepare_Catalyst->Initiate_Reaction Mix_Reagents->Initiate_Reaction Incubate Incubate at RT (Protected from Light) Initiate_Reaction->Incubate Purify Purify Labeled Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize Labeled Biomolecule (e.g., Spectroscopy) Purify->Analyze

Caption: Experimental Workflow for Bioconjugation with this compound.

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. It details its chemical properties, experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and its applications in biological research.

Core Concepts: Understanding this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3][4] Its core structure features a terminal alkyne group, rendering it a key reagent for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[5][6][7] The presence of two sulfonate groups imparts excellent water solubility, allowing for its use in aqueous buffers without the need for organic co-solvents, which is particularly advantageous for labeling sensitive biological molecules.[1][5]

The primary application of this compound is the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans.[5][8] This is achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable triazole linkage between the alkyne on the dye and the azide (B81097) on the target molecule.[6][9] This bioorthogonal reaction is highly specific and does not interfere with native functional groups found in biological systems.[5][6]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. These properties make it a bright and readily detectable fluorescent probe suitable for a wide range of imaging and detection applications.[3][10]

PropertyValueReference
Chemical Formula C₃₃H₃₈N₃NaO₇S₂[1]
Molecular Weight 675.8 g/mol [1]
Excitation Maximum (λex) ~548 - 555 nm[1][10]
Emission Maximum (λem) ~567 - 572 nm[1][10]
Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹[1][10]
Fluorescence Quantum Yield ~0.15[1]
Solubility Water, DMSO, DMF[1][10]
Storage -20°C, protected from light[1][11]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the copper-catalyzed labeling of azide-modified biomolecules. Optimization may be required depending on the specific biomolecule and experimental context.

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol outlines the steps for labeling a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in water/DMSO)

  • Purification resin or column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with this compound. A molar excess of the dye (e.g., 5-10 fold) is typically used to ensure efficient labeling.

  • Preparation of Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the copper(II) sulfate and the chelating ligand. The ligand to copper ratio is often 5:1 to enhance catalyst stability and protect the biomolecule.

  • Initiation of the Reaction: Add the catalyst premix to the protein-dye mixture.

  • Addition of Reducing Agent: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the click chemistry reagents may need to be optimized, but a starting point could be:

    • Copper(II) sulfate: 0.25 mM

    • Chelating ligand: 1.25 mM

    • Sodium ascorbate: 5 mM

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst components from the labeled protein using an appropriate purification method such as size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: In-Gel Fluorescence Detection of Labeled Proteins

This protocol is suitable for visualizing proteins that have been metabolically labeled with an azide-containing amino acid analog, separated by SDS-PAGE, and then labeled with this compound.

Materials:

  • Polyacrylamide gel containing separated azide-modified proteins

  • Fixing solution (e.g., 50% methanol, 10% acetic acid)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Click chemistry reaction buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate

  • Sodium ascorbate

  • Fluorescence gel imager

Procedure:

  • Gel Fixation: After electrophoresis, fix the gel in the fixing solution for 30 minutes.

  • Washing: Wash the gel extensively with the wash buffer to remove the fixing solution.

  • Click Reaction: Prepare the click reaction cocktail containing this compound, copper(II) sulfate, and sodium ascorbate in the reaction buffer. Incubate the gel in this solution for 1 hour at room temperature in the dark with gentle agitation.

  • Washing: Wash the gel several times with the wash buffer to remove excess reagents.

  • Imaging: Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters for Cy3.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide Azide-modified Biomolecule (R-N₃) Reaction_Complex Copper-Alkyne Intermediate Azide->Reaction_Complex Alkyne This compound Alkyne->Reaction_Complex CuSO4 Copper(II) Sulfate (CuSO₄) Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction Cu_I Copper(I) (Cu⁺) Ascorbate->Cu_I Generates Cu_I->Reaction_Complex Product Fluorescently Labeled Biomolecule (Triazole Linkage) Reaction_Complex->Product

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow: Protein Labeling and Cellular Imaging

Experimental_Workflow cluster_labeling Bioconjugation cluster_application Application Azide_Protein 1. Azide-Modified Protein Click_Reaction 3. CuAAC Reaction (CuSO₄, Ascorbate) Azide_Protein->Click_Reaction diSulfo_Cy3 2. This compound diSulfo_Cy3->Click_Reaction Labeled_Protein 4. Labeled Protein Click_Reaction->Labeled_Protein Purification 5. Purification Labeled_Protein->Purification Cell_Incubation 6. Incubate with Cells Purification->Cell_Incubation Washing 7. Wash Excess Dye Cell_Incubation->Washing Imaging 8. Fluorescence Microscopy Washing->Imaging

Caption: Workflow for labeling a protein with this compound and its use in cellular imaging.

Application Example: Tracking Protein Localization

Protein_Tracking cluster_cell Biological Context Extracellular Extracellular Space Labeled_Protein diSulfo-Cy3 Labeled Receptor Protein Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Binding Binds to Membrane Labeled_Protein->Binding 1 Internalization Internalization Binding->Internalization 2 Trafficking Vesicular Trafficking Internalization->Trafficking 3 Localization Subcellular Localization Trafficking->Localization 4

Caption: Visualization of tracking a diSulfo-Cy3 labeled protein's movement within a cell.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Biomolecule Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye crucial for the visualization of biomolecules. This document details the dye's properties, experimental protocols for its application, and illustrates its use in complex biological research through detailed diagrams.

Core Properties of this compound

This compound is a bright, water-soluble fluorescent probe that is widely used in bioorthogonal chemistry for labeling and detecting biomolecules. Its alkyne group allows for a highly specific and efficient covalent bond formation with azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". The presence of two sulfonate groups enhances its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents that could perturb biological systems.[1][2]

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below, providing essential data for experimental design and instrumentation setup.

PropertyValueReference
Excitation Maximum (λex)~553-555 nm[3]
Emission Maximum (λem)~566-570 nm[3]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ)~0.15 - 0.31[2]
Molecular Weight~761.93 g/mol
SolubilityWater, DMSO, DMF

Experimental Protocols

This section provides detailed methodologies for the labeling of biomolecules using this compound. The protocols are divided into two main stages: the introduction of a bioorthogonal azide (B81097) or alkyne handle into the target biomolecule, and the subsequent click chemistry reaction with this compound.

Protein Labeling via Amine Modification and Click Chemistry

This protocol describes the introduction of an alkyne group into a protein of interest via primary amines (lysine residues and the N-terminus) using an NHS ester, followed by labeling with an azide-modified fluorescent dye. For labeling with this compound, the protein would first be reacted with an azide-NHS ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Alkyne-NHS ester (for introducing the alkyne handle)

  • diSulfo-Cy3 azide

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer such as PBS. Ensure the protein concentration is at least 2 mg/mL for efficient labeling.[3]

    • Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M NaHCO₃.[4]

  • Introduction of the Alkyne Handle:

    • Dissolve the Alkyne-NHS ester in fresh anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3][4]

    • Add the Alkyne-NHS ester solution to the protein solution. A molar excess of 8-10 fold of the NHS ester to the protein is recommended for mono-labeling.[5][6]

    • Gently stir the reaction mixture for at least 1 hour at room temperature, protected from light.[4]

  • Purification of the Alkyne-Modified Protein:

    • Prepare a gel filtration column according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the alkyne-modified protein from unreacted NHS ester.[4]

    • Elute the protein with PBS buffer and collect the fractions containing the purified protein.

  • Click Chemistry Reaction with this compound:

    • Prepare a stock solution of this compound (or azide if the protein is alkyne-modified) at 10 mM in DMSO or water.

    • Prepare a fresh 50 mM solution of ascorbic acid in water as the activator.

    • In a reaction tube, combine the alkyne-modified protein, diSulfo-Cy3 azide (a 3-10 fold molar excess over the protein is recommended), and a copper(I) source (e.g., pre-complexed with a ligand like TBTA or THPTA).

    • Initiate the reaction by adding the ascorbic acid solution.

    • Incubate the reaction for 8-16 hours at room temperature, protected from light.[7]

  • Purification of the Labeled Protein:

    • Purify the diSulfo-Cy3 labeled protein using dialysis or a gel filtration column to remove excess dye and catalyst.[7]

Metabolic Labeling of Glycans in Live Cells

This protocol outlines the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by detection with this compound.

Materials:

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (containing copper sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Wash buffer (e.g., PBS with 1% BSA)

Procedure:

  • Metabolic Labeling:

    • Culture cells in their appropriate medium.

    • Add the azide-modified sugar to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound, copper sulfate, and a reducing agent in a suitable buffer.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with wash buffer.

    • If desired, counterstain the nuclei with a DNA stain like DAPI.

    • Mount the cells and visualize using a fluorescence microscope with appropriate filter sets for Cy3.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where this compound can be a critical visualization tool.

experimental_workflow_click_dige cluster_sample_prep Sample Preparation cluster_labeling Click Chemistry Labeling cluster_analysis Analysis sample1 Control Cells + Azido-Sugar label1 React with This compound sample1->label1 sample2 Treated Cells + Azido-Sugar label2 React with diSulfo-Cy5 Alkyne sample2->label2 mix Mix Labeled Lysates label1->mix label2->mix gel 2D-DIGE mix->gel image Fluorescence Imaging gel->image analysis Identify Differentially Glycosylated Proteins image->analysis

Caption: Workflow for identifying differentially glycosylated proteins using Click-DIGE.

signaling_pathway_gpcr cluster_cell_surface Cell Surface cluster_internalization Internalization & Labeling cluster_visualization Visualization ligand Ligand gpcr GPCR with Azide-modified Unnatural Amino Acid ligand->gpcr Binding endosome Endosome gpcr->endosome Internalization click Label with This compound endosome->click microscopy Fluorescence Microscopy click->microscopy trafficking Track GPCR Trafficking microscopy->trafficking

Caption: Visualizing GPCR trafficking using metabolic labeling and click chemistry.

References

The Researcher's Guide to Cyanine Dyes: A Core Component in Modern Bio-Analytics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of biological research and drug development, the precise visualization and quantification of molecular processes are paramount. Cyanine (B1664457) dyes, a versatile class of synthetic fluorescent molecules, have emerged as indispensable tools for researchers and scientists. This technical guide provides an in-depth exploration of cyanine dyes, their fundamental properties, and their critical applications in various research methodologies.

Introduction to Cyanine Dyes

Cyanine dyes are a family of synthetic dyes belonging to the polymethine group, characterized by two nitrogen atoms connected by a conjugated chain of carbon atoms.[1] This structure is responsible for their strong fluorescence, high quantum yields, and good photostability, making them ideal for a wide array of bio-imaging techniques.[2] By chemically linking these dyes to biomolecules such as proteins, nucleic acids, and lipids, researchers can visualize and track these molecules within living cells and tissues.[2]

The spectral properties of cyanine dyes can be tuned by altering the length of the polymethine chain; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. This is particularly advantageous for in-vivo imaging, as longer wavelengths experience less scattering and absorption by tissues, allowing for deeper penetration and clearer images.[3][4]

Core Properties of Common Cyanine Dyes

The selection of a cyanine dye is dictated by the specific application and the available instrumentation. Key photophysical properties such as the maximum excitation and emission wavelengths, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of fluorescence emission) are critical considerations. The table below summarizes these properties for some of the most commonly used cyanine dyes in research.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy2~492~510~150,000~0.12
Cy3~550~570~150,000~0.15 - 0.2
Cy3.5~581~594~150,000~0.15
Cy5~650~670~250,000~0.2 - 0.28
Cy5.5~675~694~250,000~0.28
Cy7~750~776>200,000~0.3
Cy7.5~788~808~250,000~0.12

Note: Values can vary depending on the solvent and conjugation state.

Key Experimental Protocols Utilizing Cyanine Dyes

The versatility of cyanine dyes is showcased in the wide range of experimental techniques they enable. Below are detailed methodologies for several key applications.

Antibody Labeling with Cyanine NHS Esters

N-hydroxysuccinimide (NHS) esters of cyanine dyes are widely used for labeling proteins, such as antibodies, through the formation of stable amide bonds with primary amines (e.g., lysine (B10760008) residues).[5]

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Cyanine NHS ester (e.g., Cy5 NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Reagent (1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL.[6]

  • Dye Preparation: Immediately before use, dissolve the cyanine NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Labeling Reaction: Add the reaction buffer to the antibody solution to adjust the pH to 8.3-8.5. Slowly add a 10- to 20-fold molar excess of the dissolved cyanine NHS ester to the antibody solution while gently vortexing. Incubate for 1-2 hours at room temperature in the dark.[7]

  • Quenching: (Optional) Add the quenching reagent to stop the reaction and incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column.[6]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~650 nm for Cy5). A typical DOL for antibodies is between 2 and 7.[5]

Immunofluorescence Microscopy

Immunofluorescence (IF) allows for the visualization of specific proteins within cells or tissues using fluorescently labeled antibodies.

Materials:

  • Cells cultured on coverslips or tissue sections on slides

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS)

  • Primary antibody (unlabeled)

  • Cyanine dye-conjugated secondary antibody (e.g., Cy3-conjugated goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Fixation: Fix the cells or tissues with 4% PFA for 15-20 minutes at room temperature.[7]

  • Permeabilization: (For intracellular targets) Permeabilize the cells with Permeabilization Buffer for 10-20 minutes.[8]

  • Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 30-60 minutes.[7]

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the cyanine dye-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.[8]

  • Washing: Wash three times with PBS.

  • Counterstaining: (Optional) Incubate with a nuclear counterstain like DAPI.

  • Mounting: Mount the coverslip on a microscope slide with antifade mounting medium.[7]

  • Imaging: Visualize the sample using a fluorescence microscope with the appropriate filter sets for the chosen cyanine dye and counterstain.[7]

Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. Cyanine dye-conjugated antibodies are used to label specific cell surface or intracellular markers.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Cyanine dye-conjugated antibody (e.g., Cy5-conjugated anti-CD4)

  • (Optional) Fc receptor blocking solution

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[6]

  • Fc Receptor Blocking: (Optional) Incubate cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[6]

  • Staining: Add the optimal concentration of the cyanine dye-conjugated antibody and incubate for 20-30 minutes at 4°C in the dark.[6]

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation (300-400 x g for 5 minutes).[6]

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining: (Optional) Add a viability dye to exclude dead cells from the analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser that can excite the chosen cyanine dye (e.g., a 633 nm or 647 nm laser for Cy5).[6]

In Vivo Imaging

Near-infrared (NIR) cyanine dyes, such as Cy7 and Cy7.5, are extensively used for non-invasive imaging in small animal models to study disease progression, drug distribution, and treatment efficacy.[2]

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • Cyanine dye-conjugated targeting agent (e.g., Cy7-labeled antibody or nanoparticle)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system

Procedure:

  • Probe Administration: Inject the Cy7-labeled agent into the animal, typically via tail vein injection for systemic delivery.[2]

  • Image Acquisition: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and place it in the in vivo imaging system. Acquire images using the appropriate excitation and emission filters for the NIR dye (e.g., excitation ~750 nm, emission ~780 nm for Cy7).[9]

  • Ex Vivo Analysis: (Optional) After the final imaging session, euthanize the animal and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo findings.[3]

Visualization of Signaling Pathways and Experimental Workflows

Cyanine dyes are instrumental in elucidating complex biological processes. The following diagrams, generated using the DOT language, illustrate examples of a signaling pathway and an experimental workflow where cyanine dyes play a pivotal role.

ERK Signaling Pathway Activation

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Immunofluorescence with cyanine dye-labeled antibodies can be used to visualize the activation (phosphorylation) of ERK.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK_inactive ERK (Inactive) MEK->ERK_inactive Phosphorylation ERK_active p-ERK (Active) ERK_inactive->ERK_active Cy5_Ab Anti-p-ERK Ab-Cy5 ERK_active->Cy5_Ab Detection TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_active->TF Translocation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Caspase3_FRET_Workflow cluster_before Before Apoptosis cluster_after During Apoptosis Sensor_intact FRET Biosensor (Cy3-DEVD-Cy5) FRET FRET Occurs Sensor_intact->FRET Caspase3 Active Caspase-3 Sensor_intact->Caspase3 Cleavage of DEVD linker Excitation Excite Cy3 (~550 nm) Excitation->Sensor_intact Sensor_cleaved Cleaved Sensor (Cy3 + Cy5) Excitation->Sensor_cleaved Excite Cy3 Emission_Cy5 Cy5 Emission (~670 nm) FRET->Emission_Cy5 Caspase3->Sensor_cleaved No_FRET FRET Disrupted Sensor_cleaved->No_FRET Emission_Cy3 Cy3 Emission (~570 nm) No_FRET->Emission_Cy3

References

The Superior Performance of Sulfonated Cyanine Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, cyanine (B1664457) dyes have emerged as a powerful tool for visualizing and quantifying biomolecules. Their inherent brightness, stability, and broad spectral range have revolutionized techniques from molecular imaging to immunoassays. This technical guide delves into a specific, advantageous class of these fluorophores: sulfonated cyanine dyes. The addition of sulfonate groups confers significant benefits, primarily enhanced water solubility, which streamlines experimental workflows and improves the reliability of results in aqueous biological environments. This document provides a comprehensive overview of these advantages, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in leveraging the full potential of sulfonated cyanine dyes.

Core Advantages of Sulfonation

The primary distinction between sulfonated and non-sulfonated cyanine dyes lies in their solubility. The introduction of one or more sulfonate (SO₃⁻) groups onto the cyanine core structure dramatically increases the dye's hydrophilicity.[1][2][3][4] This fundamental difference imparts several key benefits:

  • Enhanced Water Solubility: Sulfonated cyanine dyes are readily soluble in aqueous buffers without the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] This simplifies the preparation of labeling reagents and is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[2]

  • Reduced Aggregation: In aqueous environments, non-sulfonated cyanine dyes have a tendency to aggregate, which can lead to fluorescence quenching and inaccurate quantification. The charged sulfonate groups on their counterparts reduce this aggregation, ensuring more reliable and reproducible experimental outcomes.[1][2][4]

  • Simplified Purification: For purification methods such as dialysis against aqueous buffers, the high water solubility of sulfonated cyanine dyes allows for the efficient removal of unreacted dye.[2][3]

  • Improved Bioconjugation: Labeling of biomolecules like proteins, antibodies, and nucleic acids can be performed directly in aqueous buffers, streamlining the conjugation process.[1]

While their solubility characteristics differ significantly, the spectral properties of sulfonated and non-sulfonated cyanine dyes are nearly identical, making them largely interchangeable in terms of their fluorescence performance.[2][4]

Quantitative Data: A Comparative Overview

The selection of a fluorescent dye is often guided by its specific spectral characteristics. The following table summarizes key quantitative data for commonly used sulfonated and non-sulfonated cyanine dyes, highlighting their comparable fluorescence performance.

DyeFormExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)
Cy3 Sulfo554568150,0000.10
Non-Sulfo554568140,0000.07
Cy5 Sulfo650669250,0000.27
Non-Sulfo650669230,0000.16
Cy7 Sulfo754778250,0000.12
Non-sulfo754778250,0000.20

Data sourced from Stratech Scientific Ltd.[3]

Experimental Protocols

The following sections provide detailed methodologies for key applications of sulfonated cyanine dyes.

Protocol 1: Protein Labeling with Sulfo-Cyanine NHS Ester

This protocol describes the conjugation of a sulfonated cyanine dye activated with an N-hydroxysuccinimide (NHS) ester to the primary amines of a target protein.

Materials:

  • Sulfo-Cyanine NHS ester

  • Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Methodology:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer such as PBS. If buffers containing Tris or glycine (B1666218) are present, dialyze the protein against PBS.

    • Adjust the protein solution to a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cyanine NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the Sulfo-Cyanine NHS ester solution to the protein solution at a molar ratio of 10:1 (dye:protein) as a starting point. This ratio may need to be optimized for different proteins.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the labeled protein with PBS (pH 7.2-7.4).

    • Collect the fractions containing the dye-protein conjugate, which will be the first colored band to elute.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a sulfonated cyanine dye-labeled secondary antibody for indirect immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde in PBS (Fixation Buffer)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody

  • Sulfo-Cyanine dye-conjugated secondary antibody

  • Antifade mounting medium with DAPI

Methodology:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cyanine dye-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

    • Seal the edges of the coverslips and allow the mounting medium to cure.

    • Store the slides at 4°C, protected from light, until imaging.

Visualizing Workflows with Graphviz

To further elucidate the practical application of sulfonated cyanine dyes, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Target Protein in Amine-Free Buffer Mix Mix Protein and Dye Solution Protein->Mix Dye Sulfo-Cyanine NHS Ester DMSO Anhydrous DMSO Dye->DMSO Dissolve DMSO->Mix Buffer Bicarbonate Buffer (pH 8.5-9.0) Buffer->Mix Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Column Sephadex G-25 Column Chromatography Incubate->Column Elute Elute with PBS Column->Elute Collect Collect Labeled Protein Fraction Elute->Collect

Bioconjugation Workflow

Immunofluorescence_Workflow Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1% BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Sulfo-Cy Labeled Secondary Antibody Incubation PrimaryAb->SecondaryAb Mount Mount with Antifade Medium SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Immunofluorescence Staining Workflow

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_probe_admin Probe Administration cluster_imaging Imaging TumorModel Establish Tumor Model in Mouse Inject Systemic Injection (e.g., Tail Vein) TumorModel->Inject Probe Sulfo-Cy Labeled Targeting Agent (e.g., Antibody) Probe->Inject ImagingSystem In Vivo Imaging System (IVIS) Inject->ImagingSystem Allow Probe Distribution Acquire Acquire Fluorescence Images Over Time ImagingSystem->Acquire Analyze Analyze Biodistribution and Tumor Targeting Acquire->Analyze

In Vivo Tumor Imaging Workflow

Conclusion

Sulfonated cyanine dyes offer a significant advantage for researchers in the life sciences and drug development. Their enhanced water solubility and reduced aggregation propensity lead to more robust and reliable experimental outcomes, particularly in applications involving the labeling of biomolecules in aqueous environments. The ability to perform bioconjugation in the absence of organic solvents preserves the integrity of sensitive proteins and simplifies experimental procedures. As demonstrated by the provided data and protocols, the adoption of sulfonated cyanine dyes can lead to higher quality data and more efficient workflows in a wide range of fluorescence-based applications.

References

diSulfo-Cy3 alkyne CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

Core Properties of this compound

This compound is a water-soluble fluorescent dye equipped with an alkyne functional group. This feature allows it to be covalently attached to azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." Its two sulfonate groups enhance its water solubility, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. The fluorescent properties of diSulfo-Cy3 are analogous to the well-established Cy3 dye, with excitation and emission maxima in the green-yellow region of the visible spectrum.[1][2][3]

Quantitative Data

The chemical and physical properties of this compound are summarized in the table below. It is important to note that variations in molecular weight can be attributed to the presence of different salt forms, such as the sodium salt or the inner salt.[4]

PropertyValueSource(s)
CAS Number 2055138-88-8 (sodium salt)[1][2][4]BroadPharm, AxisPharm, Lumiprobe
2055138-87-7 (inner salt)[2][4]AxisPharm, Lumiprobe
Molecular Weight 675.8 g/mol [1]BroadPharm
691.90 g/mol [4]Lumiprobe
761.92 g/mol [5]AxisPharm
Molecular Formula C₃₃H₃₈N₃NaO₇S₂[1]BroadPharm
Excitation Maximum (Abs) ~548-555 nm[1][5]BroadPharm, AxisPharm
Emission Maximum (Em) ~567-572 nm[1][5]BroadPharm, AxisPharm
Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹[1][5]BroadPharm, AxisPharm
Solubility Water, DMSO, DMF[1][5]BroadPharm, AxisPharm

Experimental Protocol: Click Chemistry Labeling of an Azide-Modified Protein

This section outlines a general procedure for the covalent labeling of a protein containing an azide (B81097) group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Ligand (e.g., THPTA) to stabilize the Cu(I) ion

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Dissolve this compound in water or DMSO. Prepare fresh solutions of sodium ascorbate.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the azide-modified protein, this compound, the copper(II) sulfate/ligand premix, and finally initiate the reaction by adding the sodium ascorbate. The final concentrations will need to be optimized for the specific protein and application.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Purification: Remove excess labeling reagents from the labeled protein using a desalting column or dialysis.

  • Characterization: Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for the Cy3 dye). Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the click chemistry labeling protocol.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis A Azide-Modified Protein E Combine Reagents & Incubate (Light Protected) A->E B diSulfo-Cy3 Alkyne B->E C CuSO4/Ligand Solution C->E D Reducing Agent (e.g., Ascorbate) D->E F Purify via Desalting Column E->F Reaction Mixture G Characterize (Spectroscopy, SDS-PAGE) F->G Purified Labeled Protein

Caption: Workflow for labeling azide-modified proteins with this compound.

References

Methodological & Application

Application Notes and Protocols for diSulfo-Cy3 Alkyne in DNA and Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of DNA and oligonucleotides is paramount for a multitude of applications in molecular biology, diagnostics, and drug development. The use of fluorescent probes enables the visualization and quantification of nucleic acids in techniques such as fluorescence in situ hybridization (FISH), fluorescence resonance energy transfer (FRET), and microarray analysis. diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable cyanine (B1664457) dye that is ideal for labeling alkyne-modified DNA and oligonucleotides through "click chemistry." This document provides detailed application notes and protocols for the use of this compound in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

diSulfo-Cy3 is a sulfonated cyanine dye, which enhances its water solubility and reduces aggregation, making it highly suitable for bioconjugation in aqueous environments.[1] Its alkyne functional group allows for a highly specific and efficient covalent bond formation with azide-modified oligonucleotides. The resulting triazole linkage is stable under a wide range of biological conditions.

Data Presentation

Table 1: Spectroscopic and Photophysical Properties of diSulfo-Cy3
PropertyValueReference
Excitation Maximum (λex)~554 nm[2]
Emission Maximum (λem)~568 nm[2]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) of free dye~0.04[4]
Quantum Yield (Φ) on ssDNACan increase significantly[5][6]
Quantum Yield (Φ) on dsDNADecrease of ~2.4-fold from ssDNA[5][6]
Table 2: Performance Characteristics of Cy3-Labeled Oligonucleotides
ParameterObservationApplication RelevanceReference
Labeling Efficiency (CuAAC) >90% for Cy3-alkyne with azide-modified ODNHigh yield of labeled product, minimizing waste of valuable oligonucleotides.[7][8]
Photostability More stable than fluorescein (B123965); can be enhanced by covalent linkage within the DNA structure.crucial for imaging applications requiring prolonged exposure to excitation light, such as FISH and single-molecule studies.[9][10]
Signal-to-Noise Ratio (in FISH) High, with Cy3-labeled probes providing 5-10 times more fluorescence than fluorescein-labeled probes.Enables sensitive detection of target sequences with low background.[10]
Environmental Sensitivity Fluorescence is sensitive to the local microenvironment, including attachment point and adjacent nucleobases.This can be exploited in FRET-based conformational studies but requires careful probe design.[5][6][11]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Labeling of Azide-Modified Oligonucleotides

This protocol describes the labeling of an azide-modified oligonucleotide with this compound using a copper(I) catalyst.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-modified oligonucleotide: 1 mM in nuclease-free water.

    • CuSO₄: 20 mM in nuclease-free water.

    • Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).

    • TBTA/THPTA ligand: 50 mM in DMSO/water mixture.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final volume to 100 µL.

    • 10 µL of 1 mM azide-modified oligonucleotide (final concentration: 100 µM).

    • 1.5 µL of 10 mM this compound (final concentration: 150 µM).

    • A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM TBTA/THPTA.

    • 5 µL of 100 mM sodium ascorbate.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the labeled oligonucleotide to remove excess dye and catalyst.

    • Ethanol Precipitation: Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 3 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the DNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

    • Spin Column Purification: Use a commercially available DNA purification spin column according to the manufacturer's instructions.

    • HPLC Purification: For the highest purity, use reverse-phase HPLC.

  • Quantification: Determine the concentration and labeling efficiency of the purified product by measuring the absorbance at 260 nm (for DNA) and ~554 nm (for Cy3).

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling of Azide-Modified Oligonucleotides

This protocol is a copper-free alternative, ideal for applications where copper ions may be detrimental. It utilizes a strained alkyne, such as DBCO-functionalized diSulfo-Cy3, for reaction with an azide-modified oligonucleotide.

Materials:

  • Azide-modified DNA or oligonucleotide

  • diSulfo-Cy3-DBCO (or other strained alkyne derivative)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Nuclease-free water

  • Purification system

Procedure:

  • Prepare Stock Solutions:

    • diSulfo-Cy3-DBCO: 10 mM in DMSO.

    • Azide-modified oligonucleotide: 1 mM in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Nuclease-free water to a final volume of 100 µL.

    • 10 µL of 1 mM azide-modified oligonucleotide (final concentration: 100 µM).

    • 2 µL of 10 mM diSulfo-Cy3-DBCO (final concentration: 200 µM).

  • Incubation: Mix gently and incubate at room temperature for 4-12 hours, or overnight, protected from light. The reaction time may need optimization depending on the specific strained alkyne used.

  • Purification: Purify the labeled oligonucleotide as described in the CuAAC protocol (ethanol precipitation, spin column, or HPLC).

  • Quantification: Determine the concentration and labeling efficiency as described in the CuAAC protocol.

Visualizations

Experimental Workflow for CuAAC Labeling

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo Azide-Modified Oligonucleotide Mixing Combine Reagents in Solution Oligo->Mixing Dye This compound Dye->Mixing Reagents CuSO4, Ligand, Sodium Ascorbate Reagents->Mixing Incubation Incubate at RT (1-4h, dark) Mixing->Incubation Click Reaction Purify Purify Labeled Oligo (Precipitation, Column, or HPLC) Incubation->Purify Analyze Quantify & Assess Labeling Efficiency Purify->Analyze

Caption: Workflow for CuAAC labeling of oligonucleotides.

Experimental Workflow for SPAAC Labeling

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Oligo Azide-Modified Oligonucleotide Mixing Combine Oligo and Dye in Buffer Oligo->Mixing Dye diSulfo-Cy3-DBCO Dye->Mixing Incubation Incubate at RT (4-12h, dark) Mixing->Incubation Strain-Promoted Reaction Purify Purify Labeled Oligo (Precipitation, Column, or HPLC) Incubation->Purify Analyze Quantify & Assess Labeling Efficiency Purify->Analyze

Caption: Workflow for copper-free SPAAC labeling.

Application Workflow: Fluorescence In Situ Hybridization (FISH)

FISH_Workflow Probe diSulfo-Cy3 Labeled Oligonucleotide Probe Hybridization Hybridize Probe to Target Sequence Probe->Hybridization Sample Fix and Permeabilize Cells/Tissue Sample->Hybridization Wash Wash to Remove Unbound Probe Hybridization->Wash Imaging Fluorescence Microscopy and Image Analysis Wash->Imaging

Caption: Workflow for FISH using a labeled probe.

Application Workflow: FRET-Based Analysis of DNA-Protein Interaction

FRET_Workflow DonorDNA Prepare Donor DNA (diSulfo-Cy3 labeled) Interaction Incubate Labeled DNA and Protein DonorDNA->Interaction AcceptorProtein Prepare Acceptor Protein (e.g., Cy5 labeled) AcceptorProtein->Interaction NoInteraction No FRET Signal (Donor Emission Only) Interaction->NoInteraction No Binding FRET FRET Signal (Acceptor Emission) Interaction->FRET Binding Analysis Measure Fluorescence to Determine Binding NoInteraction->Analysis FRET->Analysis

Caption: FRET analysis of DNA-protein interaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive this compoundUse fresh dye stock; store dye desiccated and protected from light.
Degraded azide-modified oligonucleotideVerify the integrity of the starting material.
(CuAAC) Inactive catalystPrepare sodium ascorbate solution fresh before each reaction. Ensure the copper sulfate solution is not expired.
(CuAAC) Presence of chelating agentsRemove any potential copper chelators (e.g., EDTA) from the reaction buffer.
(SPAAC) Insufficient reaction timeExtend the incubation time, as SPAAC reactions are generally slower than CuAAC.
High Background in Imaging Incomplete removal of unbound dyeOptimize the purification protocol. For FISH, increase the stringency and number of post-hybridization washes.[12][13]
Non-specific binding of the probeInclude blocking agents (e.g., salmon sperm DNA) in the hybridization buffer. Optimize probe concentration.[14]
Weak Fluorescent Signal Low labeling efficiencySee "Low Labeling Efficiency" above.
PhotobleachingUse an anti-fade mounting medium for microscopy. Minimize exposure to excitation light.[14]
Inappropriate imaging settingsEnsure the filter sets on the microscope are appropriate for Cy3 (excitation ~550 nm, emission ~570 nm).
QuenchingAvoid excessively high labeling densities on a single oligonucleotide, which can lead to self-quenching.[15]

References

Application Notes and Protocols: diSulfo-Cy3 Alkyne for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its chemical structure incorporates an alkyne group, enabling covalent labeling of azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4][5] The presence of two sulfonate groups significantly enhances its water solubility, making it an ideal probe for labeling proteins, nucleic acids, and other biological molecules in aqueous environments without the need for organic co-solvents.[3][6] These attributes make this compound a versatile tool for a wide range of fluorescence microscopy applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and the study of protein-protein interactions.[6]

Physicochemical Properties

The spectral properties of this compound are summarized in the table below. These properties are critical for designing fluorescence microscopy experiments, including the selection of appropriate excitation sources and emission filters.

PropertyValueReference
Excitation Maximum (λmax)548 nm[7][8]
Emission Maximum (λem)567 nm[7][8]
Molar Extinction Coefficient (ε)162,000 cm-1M-1[7][8]
Quantum Yield (Φ)0.15[7][8]
Molecular Weight675.8 g/mol [7]
SolubilityWater, DMSO, DMF[7][9]
Storage-20°C, protected from light[7][10][11]

Experimental Workflows and Protocols

Labeling of Azide-Modified Biomolecules via Click Chemistry

This protocol describes the general procedure for labeling an azide-modified protein with this compound. The reaction can be adapted for other biomolecules like nucleic acids.

Materials:

  • This compound

  • Azide-modified protein (in a suitable buffer, e.g., PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • DMSO (for dissolving the dye, if not purchased as a solution)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Prepare this compound Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (e.g., to a final concentration of 1-10 mg/mL).

    • This compound stock solution (to a final concentration of 4-50 equivalents excess to the protein).

    • THPTA stock solution (to a final concentration of 25 equivalents).

    • CuSO₄ stock solution (to a final concentration of 25 equivalents).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction (to a final concentration of 40 equivalents). Vortex briefly to mix.

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • Purification: Purify the labeled protein from excess dye and reaction components using a suitable method, such as size-exclusion chromatography.

  • Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Protein Azide-Modified Protein Mix Combine and Incubate Azide_Protein->Mix diSulfo_Cy3 diSulfo-Cy3 Alkyne diSulfo_Cy3->Mix CuSO4 CuSO4 CuSO4->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix THPTA THPTA (Ligand) THPTA->Mix Purify Purification (e.g., SEC) Mix->Purify Labeled_Protein Fluorescently Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling azide-modified proteins with this compound via click chemistry.

Fluorescence Microscopy of Labeled Cells

This protocol provides a general guideline for imaging cells that have been labeled with this compound.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound-labeled antibody or probe

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for Cy3 (e.g., TRITC filter set)

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency on a suitable imaging substrate. Perform any necessary experimental treatments.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional and depends on the location of the target).

  • Blocking: Wash the cells with PBS and then block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Labeling: Incubate the cells with the this compound-labeled probe (e.g., an antibody) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probes.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and then mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Cell_Imaging_Workflow Start Culture Cells Fix Fixation (e.g., PFA) Start->Fix Permeabilize Permeabilization (optional) Fix->Permeabilize Block Blocking (e.g., BSA) Permeabilize->Block Label Incubate with diSulfo-Cy3 Probe Block->Label Wash1 Wash Label->Wash1 Counterstain Counterstain (e.g., DAPI) Wash1->Counterstain Wash2 Wash Counterstain->Wash2 Mount Mount Wash2->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for fluorescence microscopy of cells labeled with a diSulfo-Cy3 probe.

Signaling Pathway Visualization Example

This compound can be used to visualize components of signaling pathways. For example, a researcher could metabolically label a newly synthesized protein that is part of a specific pathway with an azide-containing amino acid. The protein can then be tagged with this compound for visualization.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Gene Gene Expression Nucleus->Gene Protein_Azide Newly Synthesized Protein with Azide Gene->Protein_Azide Protein_Cy3 Visualized Protein (diSulfo-Cy3) Protein_Azide->Protein_Cy3 Click with This compound

Caption: Visualizing a newly synthesized protein in a signaling pathway using this compound.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling and visualizing biomolecules in a variety of fluorescence microscopy applications. Its high water solubility, bright fluorescence, and amenability to click chemistry make it an invaluable tool for researchers in cell biology, molecular biology, and drug development. The protocols and data provided here serve as a starting point for the successful application of this powerful fluorophore in your research.

References

Application Notes and Protocols: Utilizing diSulfo-Cy3 Alkyne for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of dynamic cellular processes such as proliferation, metabolic activity, and trafficking is fundamental in biological research and drug development. Flow cytometry stands out as a powerful, high-throughput technique for single-cell analysis. The integration of bioorthogonal chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," has significantly expanded the capabilities of flow cytometry.[1][2][3] diSulfo-Cy3 alkyne is a key reagent in this context, offering a bright and stable fluorescent signal for the detection of azide-modified biomolecules.

This compound is a sulfonated cyanine (B1664457) dye, a modification that confers excellent water solubility, reducing the potential for aggregation and non-specific binding in aqueous biological buffers.[2][4] Its alkyne functional group allows for covalent labeling of molecules containing an azide (B81097) group through the highly specific and efficient click reaction.[1][3] This system is particularly advantageous for applications where harsh conditions, such as the DNA denaturation required for BrdU incorporation assays, are undesirable as they can compromise cellular integrity and antibody recognition sites.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in flow cytometry, with a primary focus on cell proliferation assays.

Principle of Detection

The use of this compound in flow cytometry is predicated on a two-step "click chemistry" labeling strategy. First, an azide-modified metabolic precursor is introduced to live cells and is incorporated into newly synthesized biomolecules (e.g., DNA, RNA, proteins, or glycans). Following this incorporation, the cells are fixed and permeabilized. The second step involves the "click" reaction, where the alkyne group of the water-soluble diSulfo-Cy3 dye reacts with the azide group on the incorporated precursor. This reaction is catalyzed by copper(I) and results in the formation of a stable, covalent triazole linkage, effectively tagging the target biomolecules with the bright red-fluorescent Cy3 dye for subsequent analysis by flow cytometry.[1][3][5]

Key Applications

The primary application of this compound in flow cytometry is the detection of cell proliferation through the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an azide-modified thymidine (B127349) analog, into newly synthesized DNA.[1][5] This method offers a more sensitive and less harsh alternative to the traditional BrdU assay.[1] Other applications include the detection of nascent RNA synthesis, protein synthesis, and post-translational modifications by using other azide-modified precursors.

Data Presentation

Fluorophore Properties

The selection of an appropriate fluorophore is critical for successful flow cytometry. diSulfo-Cy3 offers a bright signal in a common detection channel.

PropertyValueReference
Excitation Maximum~550 nm[6]
Emission Maximum~570 nm[6]
Molar Extinction Coefficient~150,000 cm⁻¹M⁻¹[2]
Quantum Yield~0.1[2]
Key AdvantagesHigh water solubility, bright fluorescence, good photostability[4][5][6]
Comparison with Other Common Fluorophores
FeatureCy3Alexa Fluor 555
Relative BrightnessBrightVery Bright
PhotostabilityGoodExcellent
pH SensitivityInsensitive in physiological rangeInsensitive in physiological range
Tendency for Self-QuenchingModerateLow

Note: Alexa Fluor dyes have been reported to be more photostable and less prone to self-quenching at high degrees of labeling compared to Cy dyes.[7][8]

Experimental Protocols

Protocol 1: Cell Proliferation Assay using EdU and this compound

This protocol details the measurement of DNA synthesis by detecting the incorporation of EdU, an azide-modified nucleoside, followed by click chemistry labeling with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • EdU (5-ethynyl-2'-deoxyuridine) solution

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • This compound

  • Click reaction buffer components:

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., Sodium Ascorbate)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding and EdU Labeling:

    • Plate cells at a density that allows for logarithmic growth during the experiment.

    • Add EdU to the culture medium to a final concentration of 10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.[4][9]

    • Incubate the cells for a period appropriate for the cell cycle length (e.g., 1-2 hours for rapidly dividing cells).[9]

  • Cell Harvest and Fixation:

    • Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

    • Wash the cells once with 3 mL of 1% BSA in PBS.[9]

    • Centrifuge and resuspend the cell pellet in 100 µL of fixative solution.

    • Incubate for 15 minutes at room temperature, protected from light.[1]

  • Permeabilization:

    • Wash the fixed cells twice with 1 mL of 3% BSA in PBS.[10]

    • Resuspend the cell pellet in 1 mL of permeabilization buffer.

    • Incubate for 20 minutes at room temperature.[10]

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix the following in order:

      • Click reaction buffer

      • This compound (final concentration typically 1-5 µM)

      • Copper (II) sulfate (final concentration typically 1-2 mM)

      • Reducing agent (e.g., Sodium Ascorbate, freshly prepared, final concentration typically 10-50 mM)

    • Wash the permeabilized cells once with PBS.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.[1]

  • Washing and Staining for Flow Cytometry:

    • Wash the cells once with 3 mL of permeabilization and wash reagent.[1]

    • (Optional) Perform antibody staining for cell surface or intracellular markers according to standard protocols.

    • (Optional) Resuspend cells in a DNA staining solution (e.g., DAPI or Propidium Iodide) for cell cycle analysis.

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer equipped with a laser suitable for Cy3 excitation (e.g., a 561 nm yellow-green laser).

    • Analyze the data using appropriate software to gate on single cells and quantify the percentage of diSulfo-Cy3 positive cells, representing the proliferating cell population.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry Labeling cluster_3 Analysis a Seed Cells b Add Azide-Modified Precursor (e.g., EdU) a->b c Incubate b->c d Harvest and Wash Cells c->d e Fixation d->e f Permeabilization e->f g Prepare Click Reaction Cocktail (this compound, CuSO4, Reducing Agent) f->g h Incubate with Cells g->h i Wash h->i j Optional: Antibody/DNA Staining i->j k Flow Cytometry Acquisition j->k l Data Analysis k->l G G0 G0 (Quiescence) G1 G1 G0->G1 G1->G0 S S Phase (DNA Synthesis) G1->S EdU Incorporation G2 G2 S->G2 M M (Mitosis) G2->M M->G1

References

Application Notes: diSulfo-Cy3 Alkyne for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

diSulfo-Cy3 Alkyne is a water-soluble, bright orange-fluorescent dye optimized for in vivo imaging applications.[1][2] As a member of the cyanine (B1664457) dye family, it possesses favorable optical properties, including high photostability and a high quantum yield.[3] The key features of this probe are the two sulfo- groups, which confer excellent water solubility, and a terminal alkyne group.[2][4] The alkyne functional group enables the dye to be covalently attached to azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][5][6] This bioorthogonal conjugation strategy allows for the specific labeling of proteins, peptides, nucleic acids, or small molecules for subsequent tracking and visualization within a living organism.[2][7]

Key Features and Advantages:
  • High Water Solubility: The presence of two sulfonate (sulfo-) groups minimizes aggregation in aqueous buffers and physiological media, which is critical for in vivo applications.[4]

  • Bright & Photostable Fluorescence: Cy3 is a well-characterized fluorophore with a high extinction coefficient and good quantum yield, providing strong signals for sensitive detection.[3][8]

  • Bioorthogonal Labeling: The alkyne group facilitates highly specific and efficient "click" conjugation to azide-modified molecules, ensuring that the dye is attached only to the target of interest without interfering with native biological processes.[6][9]

  • Optimal Wavelengths: The excitation and emission maxima of Cy3 are in the visible range, making it compatible with a wide array of common in vivo imaging systems and microscopes.[1][8]

Quantitative Data

The optical and physical properties of this compound are summarized below. These parameters are essential for configuring imaging instrumentation and for quantitative analysis.

PropertyValueReference(s)
Excitation Maximum (λex) ~548 - 555 nm[1][5]
Emission Maximum (λem) ~567 - 572 nm[1][5]
Molar Extinction Coeff. ~150,000 - 162,000 M⁻¹cm⁻¹[1][5]
Fluorescence Quantum Yield ~0.15[5]
Molecular Weight ~675.8 g/mol (Sodium Salt)[5]
Solubility Water, DMSO, DMF[1][5]
Purity >95%[5]
Storage Conditions -20°C, protected from light, desiccated[5][8]

Principle of Application: Bioorthogonal Labeling via Click Chemistry

The primary application of this compound in vivo involves a two-step process. First, a biomolecule of interest (e.g., a protein or antibody) is functionalized with an azide (B81097) group. Second, this azide-modified molecule is reacted with this compound in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the biomolecule for subsequent imaging studies.

G cluster_0 Step 1: Bioorthogonal Functionalization cluster_1 Step 2: Click Chemistry Conjugation Biomolecule Biomolecule of Interest (e.g., Protein, Peptide) Azide Azide Moiety (-N3) Biomolecule->Azide Introduce Azide Group (Metabolic or Chemical Labeling) Azide_Biomolecule Azide-Modified Biomolecule Azide->Azide_Biomolecule Reaction Cu(I) Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide_Biomolecule->Reaction Reacts with Cy3_Alkyne This compound Cy3_Alkyne->Reaction Labeled_Probe Fluorescently Labeled Probe (Ready for In Vivo Use) Reaction->Labeled_Probe

Caption: Bioorthogonal labeling workflow using Click Chemistry.

Experimental Protocols

This section provides detailed protocols for labeling a target molecule with this compound and its subsequent use in a typical in vivo imaging experiment.

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol describes the copper-catalyzed click reaction to conjugate the dye to a protein that has been previously modified to contain an azide group.

Materials:

  • Azide-modified protein (in PBS or other amine-free buffer)

  • This compound (resuspended in anhydrous DMSO or water to 10 mM)

  • Copper(II) Sulfate (CuSO₄) solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)

  • Sodium Ascorbate (freshly prepared, 100 mM in water)

  • PBS (pH 7.4)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology:

  • Prepare the Protein: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 50 mM CuSO₄ solution and the 50 mM THPTA solution. Vortex briefly. This complex prevents copper precipitation and is the active catalyst source.

  • Initiate the Reaction: In a separate tube, add the following components in order:

    • Azide-modified protein solution.

    • This compound solution (to a final 5-10 molar excess relative to the protein).

    • Catalyst Premix (to a final concentration of 1-2 mM Copper).

    • Freshly prepared Sodium Ascorbate solution (to a final concentration of 5 mM). This reduces Cu(II) to the active Cu(I) state.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a spin desalting column equilibrated with PBS, following the manufacturer's instructions.

  • Quantification: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for Cy3). Calculate the degree of labeling (DOL) to determine the average number of dye molecules per protein. The labeled conjugate is now ready for in vivo administration.

Protocol 2: In Vivo Fluorescence Imaging in a Murine Model

This protocol outlines the general steps for whole-body imaging of a small animal after administration of the diSulfo-Cy3-labeled probe.

Animal Preparation and Housing:

  • Subjects: Use appropriate mouse strains (e.g., SPF BALB/c nude mice, 6-8 weeks old) for the study.[7]

  • Acclimatization: Allow animals to acclimate for at least 24 hours with free access to food and water.[7] To reduce autofluorescence from chlorophyll, animals may be switched to a specialized low-fluorescence diet for 1-2 weeks prior to imaging.[10]

  • Anesthesia: Anesthetize the animal using a suitable method, such as intraperitoneal injection of 2% sodium pentobarbital (B6593769) or isoflurane (B1672236) inhalation, to ensure the animal remains immobile during imaging.[7][10] Maintain body temperature with a heating pad.[10]

Administration and Imaging Workflow:

G A 1. Animal Preparation - Anesthetize mouse - Place on imaging stage B 2. Baseline Imaging - Acquire pre-injection (autofluorescence) image A->B C 3. Probe Administration - Inject Cy3-labeled probe (e.g., tail vein injection) B->C D 4. Dynamic Live Imaging - Acquire images at set time points (e.g., 5, 30, 60 min; 4, 24 h) C->D E 5. Data Analysis - Define Regions of Interest (ROI) - Quantify fluorescence intensity D->E F 6. Ex Vivo Analysis (Optional) - Euthanize animal - Harvest organs - Image organs ex vivo D->F After final time point G 7. Histology (Optional) - Fix, slice, and stain tissue - Confirm localization with microscopy F->G

Caption: General workflow for in vivo and ex vivo imaging.

Methodology:

  • Positioning: Place the anesthetized mouse in a prone or supine position within the dark chamber of a small animal in vivo imaging system (e.g., IVIS® Spectrum).[7]

  • Baseline Image: Acquire a pre-injection fluorescence image to measure background autofluorescence. Use an excitation filter around 535 nm and an emission filter around 580 nm, consistent with Cy3's spectral properties.

  • Probe Injection: Dilute the purified diSulfo-Cy3-labeled probe in sterile PBS. Inject a defined dose (e.g., 100-200 µL) into the animal, typically via the tail vein for systemic distribution.[7][10] The optimal dose must be determined empirically for each specific probe and model.

  • Image Acquisition: Begin acquiring fluorescence images immediately after injection and continue at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution, target accumulation, and clearance.[7][10] Maintain consistent imaging parameters (exposure time, binning, f/stop) across all sessions for comparability.

  • Data Analysis: Use the system's software to draw Regions of Interest (ROIs) over target tissues (e.g., tumor, liver, kidneys) and non-target tissues. Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI to analyze probe accumulation over time.

Protocol 3: Ex Vivo Organ Imaging and Histology

To confirm the in vivo signal source and analyze distribution at higher resolution, ex vivo analysis is often performed.

  • Organ Harvest: At the final imaging time point, euthanize the animal according to approved institutional protocols. Immediately dissect the major organs (e.g., heart, lungs, liver, spleen, kidneys, tumor).

  • Ex Vivo Imaging: Arrange the harvested organs in the imaging system and acquire a final fluorescence image using the same parameters as the in vivo scans. This helps confirm which organs are responsible for the observed signals without interference from overlying tissue.

  • Fixation and Slicing: For histological analysis, fix the organs in 4% paraformaldehyde for at least 4 hours.[7] Subsequently, cryoprotect the tissues by incubating in sucrose (B13894) solutions (e.g., 20% then 30% sucrose in PBS) before freezing and sectioning into thin slices (e.g., 20 µm).[7]

  • Microscopy: Mount the tissue slices on microscope slides. A nuclear counterstain like DAPI may be applied.[7] Use a confocal or fluorescence microscope with appropriate lasers (e.g., 532 nm or 555 nm) and filters to visualize the cellular localization of the diSulfo-Cy3 signal within the tissue.[1][7]

References

Application Notes and Protocols for diSulfo-Cy3 Alkyne Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of diSulfo-Cy3 alkyne to azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The protocols outlined below are designed to be a starting point for your specific application and may require optimization for your particular biomolecule of interest.

Introduction

This compound is a water-soluble, bright, and photostable fluorescent dye ideal for labeling biomolecules in aqueous environments.[1][2][3][4] Its alkyne functional group allows for a highly specific and efficient covalent bond formation with an azide-functionalized molecule, forming a stable triazole linkage.[2][5] This bioorthogonal reaction is highly selective and does not interfere with most functional groups found in biological systems, making it a powerful tool for fluorescently labeling proteins, peptides, and nucleic acids.[6]

Core Principles of this compound Conjugation

The conjugation reaction is based on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable 1,2,3-triazole ring from an alkyne (this compound) and an azide (B81097) (on the biomolecule). The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] To improve the efficiency and reliability of the reaction and to protect the biomolecules from damaging reactive oxygen species, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the conjugation reaction.

Table 1: Physical and Spectral Properties of this compound

PropertyValueReferences
Molecular Weight~675.8 g/mol [10]
Excitation Maximum (λex)~548 - 555 nm[10][11]
Emission Maximum (λem)~566 - 572 nm[10][11][12]
Extinction Coefficient~150,000 - 162,000 cm⁻¹M⁻¹[10][11]
Quantum Yield~0.15[10]
SolubilityWater, DMSO, DMF[3][10][12]
Storage-20°C, protected from light and moisture[1][12][13]

Table 2: Recommended Reagent Concentrations and Ratios for CuAAC Reaction

ReagentStock Solution ConcentrationFinal Concentration/RatioReferences
Azide-modified BiomoleculeVaries1 equivalent[14]
This compound10 mM in DMSO or Water1.5 - 10 equivalents[15]
Copper(II) Sulfate (CuSO₄)20 mM in Water50 - 100 µM[9]
THPTA Ligand50 mM in Water5 equivalents relative to Cu(II)[9][14]
Sodium Ascorbate50 mM or 100 mM in Water (freshly prepared)5 mM[14]
BufferPhosphate, Carbonate, or HEPES (pH 6.5-8.0)Reaction Medium[9]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins with this compound

This protocol is a general guideline for the conjugation of this compound to a protein containing an azide group.

Materials:

  • Azide-modified protein

  • This compound

  • Protein Labeling Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

  • THPTA solution (50 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Purification column (e.g., size-exclusion chromatography)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Protein Solution: Dissolve the azide-modified protein in the protein labeling buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Prepare a 10 mM stock solution of this compound in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • This compound stock solution (to achieve a 3-10 fold molar excess over the protein).

    • Premixed CuSO₄/THPTA solution (add CuSO₄ and THPTA in a 1:5 molar ratio).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

  • Degas the Reaction Mixture (Recommended): Gently bubble inert gas through the solution for 30-60 seconds to remove oxygen, which can oxidize the Cu(I) catalyst.[15]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Purify the diSulfo-Cy3-labeled protein from excess dye and reaction components using size-exclusion chromatography or dialysis.

Protocol 2: Labeling of Azide-Modified Oligonucleotides with this compound

This protocol provides a method for labeling azide-functionalized DNA or RNA with this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Click Chemistry Buffer (e.g., 100 mM triethylammonium (B8662869) acetate, pH 7.0)

  • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

  • TBTA or THPTA solution (50 mM in DMSO or water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • DMSO

  • Purification method (e.g., HPLC, ethanol (B145695) precipitation)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in water.

  • Prepare the this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Oligonucleotide solution.

    • Click Chemistry Buffer.

    • DMSO (to a final concentration of up to 50% if needed for solubility).

    • This compound stock solution (1.5-fold molar excess over the oligonucleotide).[16]

    • Premixed CuSO₄/Ligand solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution.

  • Degas the Reaction Mixture: Bubble inert gas through the solution for 30-60 seconds.

  • Incubation: Incubate at room temperature overnight in the dark.[16]

  • Purification: Purify the labeled oligonucleotide using reverse-phase HPLC or by ethanol/acetone precipitation to remove unreacted dye and catalyst.[16][17]

Mandatory Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage start Start prep_biomolecule Prepare Azide-Modified Biomolecule Solution start->prep_biomolecule mix_reagents Combine Biomolecule, Dye, and Catalyst prep_biomolecule->mix_reagents prep_dye Prepare diSulfo-Cy3 Alkyne Stock Solution prep_dye->mix_reagents prep_catalyst Prepare CuSO4/Ligand Stock Solution prep_catalyst->mix_reagents prep_reducer Prepare Fresh Sodium Ascorbate Solution initiate_reaction Initiate with Sodium Ascorbate prep_reducer->initiate_reaction mix_reagents->initiate_reaction degas Degas with Inert Gas initiate_reaction->degas incubate Incubate at RT (1-4h or overnight) degas->incubate purify Purify Conjugate (SEC, HPLC, or Dialysis) incubate->purify analyze Characterize Conjugate (Spectroscopy, Gel Electrophoresis) purify->analyze store Store Conjugate at -20°C analyze->store end End store->end

Caption: Experimental workflow for this compound conjugation.

Logical Relationship of CuAAC Reaction Components

CuAAC_reaction cluster_catalyst Catalyst System Alkyne This compound Product diSulfo-Cy3-Biomolecule Conjugate (Triazole Linkage) Alkyne->Product Reacts with Azide Azide-Modified Biomolecule Azide->Product Reacts with CuSO4 Cu(II)SO4 (Copper Source) CuI Cu(I) (Active Catalyst) CuSO4->CuI Reduced by Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI->Product Catalyzes Ligand THPTA/TBTA (Stabilizing Ligand) Ligand->CuI Stabilizes

Caption: Key components of the CuAAC reaction for bioconjugation.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Conjugation

IssuePotential CauseRecommended Solution
Low or No Conjugation Inactive Cu(I) catalyst due to oxidation.Use freshly prepared sodium ascorbate solution. Degas all solutions and perform the reaction under an inert atmosphere.[18]
Poor solubility of reactants.Add a co-solvent like DMSO or DMF. Gentle heating might improve solubility.[18]
Inefficient catalyst system.Ensure the use of a copper-stabilizing ligand like THPTA or TBTA.[18]
Precipitation during reaction Low solubility of the alkyne dye at high concentrations.If a precipitate forms, warm the tube in hot water (70-95°C) until it dissolves and vortex the solution.[17]
Degradation of Biomolecule Oxidation by reactive oxygen species.Use a copper-chelating ligand like THPTA. Ensure proper degassing.[15]
Incompatible buffer.Avoid using Tris buffer as it can inhibit the reaction. Use phosphate, carbonate, or HEPES buffers.[9]

References

Application Note: Preparation of diSulfo-Cy3 Alkyne Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye commonly employed in bioorthogonal chemistry.[1][2][3] Its alkyne group allows for covalent labeling of azide-modified biomolecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4] This application note provides a detailed protocol for the preparation of stock solutions of this compound, ensuring optimal performance in downstream applications such as fluorescence imaging, flow cytometry, and protein labeling.[5] The dye is characterized by its bright orange fluorescence, which is insensitive to pH in the range of 4 to 10.[6][7]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below. These values may vary slightly between manufacturers.

PropertyValueReferences
Molecular FormulaC33H38N3NaO7S2 / C35H43N3O10S3 (free acid)[8][9]
Molecular Weight~675.8 g/mol / ~761.93 g/mol (free acid)[8][9]
Excitation Maximum (λex)~548 - 555 nm[6][8][9][10]
Emission Maximum (λem)~566 - 572 nm[6][8][9][10]
Extinction Coefficient (ε)~150,000 - 162,000 cm⁻¹M⁻¹[6][8]
Fluorescence Quantum Yield (Φ)~0.15[8]
Recommended Storage (Solid)-20°C, desiccated, protected from light[8][9][11]
Recommended Storage (Stock Solution)-20°C (1 month) or -80°C (6 months), protected from light[4]
SolubilityWater, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)[8][9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquoting the Reagent: Before opening, bring the vial of this compound to room temperature to prevent moisture condensation. Briefly centrifuge the vial to collect the solid at the bottom.

  • Calculating the Required Volume of Solvent: To prepare a 10 mM stock solution, the required volume of DMSO is calculated based on the mass of the this compound and its molecular weight. For example, to prepare a stock solution from 1 mg of this compound with a molecular weight of 675.8 g/mol :

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.01 mol/L * 675.8 g/mol ) = 0.000148 L = 148 µL

  • Dissolving the Reagent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Always protect the solution from light.[4]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start equilibrate Equilibrate diSulfo-Cy3 Alkyne to Room Temperature start->equilibrate centrifuge_solid Centrifuge Vial to Collect Solid equilibrate->centrifuge_solid add_dmso Add Anhydrous DMSO centrifuge_solid->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Labeling Peptides and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble fluorescent dye that serves as a powerful tool for the labeling of biomolecules in aqueous environments.[1][2] Its alkyne group allows for a highly specific and efficient conjugation to azide-modified molecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This bio-orthogonal reaction ensures that the labeling process is highly selective and does not interfere with the native functional groups present in biological samples.[4] The di-sulfonated nature of the Cy3 dye enhances its water solubility, making it ideal for labeling proteins, peptides, and antibodies without the need for organic co-solvents that could potentially denature the target molecule.[2][5] The spectral properties of diSulfo-Cy3 are identical to the traditional Cy3 fluorophore, with excitation and emission maxima around 548 nm and 567 nm, respectively, making it compatible with a wide range of common fluorescence imaging systems.[6]

These characteristics make this compound a versatile reagent for various applications in research and drug development, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[2] This document provides detailed application notes and experimental protocols for the labeling of peptides and antibodies using this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and typical performance metrics for labeled biomolecules.

PropertyValueReference
Excitation Maximum (λex) 548 nm[6]
Emission Maximum (λem) 567 nm[6]
Molar Extinction Coefficient 162,000 cm⁻¹M⁻¹[6]
Molecular Weight ~675.8 g/mol [6]
Solubility Water, DMSO, DMF[6]
Purity ≥95%[2]
Performance MetricPeptidesAntibodiesReference
Typical Labeling Efficiency >95% (with excess dye)85-95%[7]
Optimal Degree of Labeling (DOL) 12-4[8][9]
Conjugate Stability High (Stable triazole linkage)High (Stable triazole linkage)[3]
Signal-to-Noise Ratio HighHigh[10]

Experimental Protocols

Preparation of Azide-Modified Peptides and Antibodies

Successful labeling with this compound requires the target peptide or antibody to possess an azide (B81097) functional group. This can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: Incorporate an azide-bearing amino acid (e.g., azidohomoalanine) during peptide synthesis.

  • Chemical Modification: React primary amines (e.g., lysine (B10760008) residues) on the peptide or antibody with an azide-containing N-hydroxysuccinimide (NHS) ester.

Protocol for Labeling Azide-Modified Peptides

This protocol details the labeling of an azide-modified peptide with this compound using a copper-catalyzed click reaction.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving reagents)

  • Deionized water

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water or DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: Prepare this solution fresh for each experiment.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution

      • This compound stock solution (use a 1.5 to 5-fold molar excess relative to the peptide)

      • THPTA stock solution (final concentration ~1 mM)

      • CuSO₄ stock solution (final concentration ~0.5 mM)

  • Initiation of Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of ~5 mM to initiate the reaction.

    • Gently vortex the mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the labeled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Monitor the elution at both the peptide absorbance wavelength (~220 nm) and the Cy3 absorbance wavelength (~548 nm).

    • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.

  • Analysis:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

    • Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide, if it contains aromatic residues) and 548 nm (for Cy3).

Protocol for Labeling Azide-Modified Antibodies

This protocol outlines the labeling of an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, sodium ascorbate, CuSO₄, and THPTA as described in the peptide labeling protocol.

  • Reaction Setup:

    • Prepare the azide-modified antibody in PBS at a concentration of 1-10 mg/mL.

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified antibody solution

      • This compound stock solution (use a 5 to 20-fold molar excess relative to the antibody)

      • THPTA stock solution (final concentration ~1 mM)

      • CuSO₄ stock solution (final concentration ~0.5 mM)

  • Initiation of Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of ~5 mM.

    • Gently mix the solution by pipetting. Avoid vigorous vortexing to prevent antibody denaturation.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., using a desalting column).[11][12][13]

    • Equilibrate the column with PBS buffer before applying the reaction mixture.

    • Collect the fractions containing the labeled antibody.

  • Analysis:

    • Calculate the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 548 nm (for Cy3). The following formula can be used: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF_280) × ε_dye) Where:

      • A_max is the absorbance at ~548 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of diSulfo-Cy3 at 548 nm (162,000 M⁻¹cm⁻¹).

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy3).

Visualizations

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide-Modified_Peptide Azide-Modified Peptide Reaction_Mixture Reaction Mixture Azide-Modified_Peptide->Reaction_Mixture diSulfo_Cy3_Alkyne This compound diSulfo_Cy3_Alkyne->Reaction_Mixture Catalyst_Solution Cu(I) Catalyst Solution (CuSO4 + THPTA + Na Ascorbate) Catalyst_Solution->Reaction_Mixture RP_HPLC RP-HPLC Purification Reaction_Mixture->RP_HPLC Labeled_Peptide Labeled Peptide RP_HPLC->Labeled_Peptide Analysis Mass Spec & DOL Calculation Labeled_Peptide->Analysis

Caption: Workflow for labeling azide-modified peptides with this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Azide-Modified_Antibody Azide-Modified Antibody Reaction_Mixture Reaction Mixture Azide-Modified_Antibody->Reaction_Mixture diSulfo_Cy3_Alkyne This compound diSulfo_Cy3_Alkyne->Reaction_Mixture Catalyst_Solution Cu(I) Catalyst Solution (CuSO4 + THPTA + Na Ascorbate) Catalyst_Solution->Reaction_Mixture SEC Size-Exclusion Chromatography Reaction_Mixture->SEC Labeled_Antibody Labeled Antibody SEC->Labeled_Antibody Analysis DOL Calculation Labeled_Antibody->Analysis

Caption: Workflow for labeling azide-modified antibodies with this compound.

Click_Chemistry_Mechanism Azide R1-N3 (Azide) Triazole Triazole Linkage Azide->Triazole Alkyne R2-C≡CH (Alkyne) Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole catalyzes

References

diSulfo-Cy3 Alkyne: Application Notes and Protocols for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family. Its terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This highly specific and efficient bioorthogonal reaction enables the precise labeling of various biomolecules, including proteins, nucleic acids, and lipids, within the complex environment of living cells and fixed tissues. The two sulfonate groups on the Cy3 core enhance its water solubility, making it ideal for biological applications by preventing aggregation and non-specific binding in aqueous buffers. These characteristics make this compound an invaluable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods in cell biology and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the properties of this compound is crucial for designing and optimizing cell imaging experiments.

PropertyValueReference
Excitation Maximum (λex) ~550-555 nm[1]
Emission Maximum (λem) ~570-572 nm[1]
Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹[1]
Quantum Yield ~0.15 - 0.24[1]
Reactive Group Alkyne
Solubility High in water and polar organic solvents (DMSO, DMF)
Photostability Moderate to good, superior to fluorescein (B123965) (FITC)[1]
pH Sensitivity Relatively insensitive in the physiological pH range (pH 4-10)[1]

Applications in Cellular Imaging

The primary application of this compound in cell imaging is the fluorescent labeling of azide-modified biomolecules. This is typically achieved through metabolic labeling, where cells are incubated with a precursor molecule containing an azide (B81097) group. This precursor is then incorporated into a specific class of biomolecules by the cell's metabolic machinery.

Imaging of Nascent Proteins

Metabolic labeling with azido-homoalanine (AHA), an analog of methionine, allows for the incorporation of an azide group into newly synthesized proteins. These azide-tagged proteins can then be visualized by click reaction with this compound, enabling the study of protein synthesis, localization, and turnover.

Visualization of Glycans

Cells can be cultured with azide-modified sugars, such as N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz), which are incorporated into glycans. Subsequent labeling with this compound facilitates the imaging of glycosylation patterns, which are crucial in cell signaling, adhesion, and disease progression.

Tracking of Lipids

The localization and trafficking of specific lipids can be monitored by introducing azide-containing lipid analogs into cells. These can then be fluorescently tagged with this compound to study lipid metabolism and the dynamics of cellular membranes.

Nucleic Acid Labeling

Azide-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), can be incorporated into newly synthesized DNA. While EdU contains an alkyne, the principle of labeling azide-modified nucleic acids with this compound remains a key application in studying DNA replication and cell proliferation.

Experimental Protocols

The following protocols provide a general framework for using this compound in cell imaging. Optimization may be required depending on the cell type, the specific biomolecule of interest, and the imaging system.

Protocol 1: Labeling and Imaging of Azide-Modified Proteins in Fixed Cells

This protocol describes the metabolic labeling of proteins with AHA, followed by fixation, permeabilization, and click chemistry with this compound.

Materials:

  • Cells grown on coverslips

  • Methionine-free cell culture medium

  • L-Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • Click reaction buffer: 100 mM Tris-HCl, pH 8.5

  • This compound stock solution (1-10 mM in DMSO or water)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20-50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (100-200 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (optional, 20-50 mM in water)

  • Antifade mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Wash cells with warm PBS.

    • Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace with methionine-free medium containing 25-50 µM AHA and incubate for 4-16 hours.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume:

      • 178 µL PBS

      • 2 µL this compound (final concentration 1-10 µM)

      • 10 µL CuSO₄ (final concentration 1-2.5 mM)

      • 10 µL TCEP or Sodium Ascorbate (final concentration 5-10 mM)

      • (Optional) 2 µL THPTA (final concentration 0.2-0.5 mM)

    • Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash cells three times with PBS.

    • Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI.

  • Imaging:

    • Image using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI.

Protocol 2: Labeling and Imaging of Azide-Modified Glycans on Live Cells

This protocol describes the metabolic labeling of cell surface glycans with ManNAz and subsequent live-cell imaging with this compound. The use of a copper-chelating ligand like THPTA is highly recommended to minimize copper-induced cytotoxicity.

Materials:

  • Cells grown on glass-bottom dishes

  • Complete cell culture medium

  • N-azidoacetylmannosamine (ManNAz)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium

  • This compound stock solution (1-10 mM in DMSO or water)

  • Copper(II) sulfate (CuSO₄) stock solution (20-50 mM in water)

  • Sodium Ascorbate stock solution (100-200 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (20-50 mM in water)

Procedure:

  • Metabolic Labeling:

    • Culture cells in complete medium supplemented with 25-50 µM ManNAz for 24-48 hours.

  • Cell Preparation for Labeling:

    • Gently wash the cells twice with pre-warmed DPBS.

  • Live-Cell Click Reaction:

    • Prepare the click reaction cocktail in DPBS immediately before use. For a 500 µL reaction volume:

      • 475 µL DPBS

      • 2.5 µL this compound (final concentration 5-25 µM)

      • 5 µL pre-mixed CuSO₄:THPTA (1:5 molar ratio, final CuSO₄ concentration 100-500 µM)

      • 12.5 µL Sodium Ascorbate (final concentration 2.5-5 mM)

    • Add the click reaction cocktail to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three times with complete cell culture medium.

    • Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber. Use appropriate filter sets for Cy3.

Data Presentation

Quantitative Comparison of Fluorescent Dyes

The choice of fluorophore can significantly impact the quality of imaging data. The following table provides a comparison of diSulfo-Cy3 with another common fluorescent dye, Alexa Fluor 555.

FeaturediSulfo-Cy3Alexa Fluor 555Reference
Excitation/Emission (nm) ~555 / ~570~555 / ~565[2]
Brightness BrightVery Bright[2]
Photostability GoodExcellent[2]
Signal-to-Noise Ratio HighVery High[2]

Note: While Alexa Fluor 555 may offer superior brightness and photostability in some applications, diSulfo-Cy3 provides a robust and cost-effective option with excellent performance for many cell imaging experiments.

Visualizations

Click Chemistry Reaction

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Azide-modified Biomolecule Product Fluorescently Labeled Biomolecule Azide->Product Alkyne diSulfo-Cy3 Alkyne Alkyne->Product Catalyst Cu(I) Catalyst->Product catalyzes Fixed_Cell_Workflow Start Start: Cells on Coverslip MetabolicLabeling 1. Metabolic Labeling (e.g., with AHA) Start->MetabolicLabeling Fixation 2. Fixation (e.g., 4% PFA) MetabolicLabeling->Fixation Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization ClickReaction 4. Click Reaction with This compound Permeabilization->ClickReaction Washing 5. Washing ClickReaction->Washing Mounting 6. Mounting (Antifade with DAPI) Washing->Mounting Imaging 7. Fluorescence Microscopy Mounting->Imaging Live_Cell_Workflow Start Start: Live Cells on Glass-Bottom Dish MetabolicLabeling 1. Metabolic Labeling (e.g., with ManNAz) Start->MetabolicLabeling Washing1 2. Wash with DPBS MetabolicLabeling->Washing1 ClickReaction 3. Live-Cell Click Reaction with this compound Washing1->ClickReaction Washing2 4. Wash with Culture Medium ClickReaction->Washing2 Imaging 5. Live-Cell Fluorescence Microscopy Washing2->Imaging

References

diSulfo-Cy3 Alkyne for Förster Resonance Energy Transfer (FRET): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to investigate molecular interactions, conformational changes, and spatial proximity in biological systems with nanometer-scale resolution.[1][2] The efficiency of this non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nm.[1][3] This characteristic makes FRET an invaluable tool in various fields, including molecular biology, biochemistry, and drug discovery.

diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable cyanine (B1664457) dye that serves as an excellent donor fluorophore in FRET experiments.[4] Its alkyne functional group allows for specific and efficient covalent labeling of azide-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction.[5][6] This bioorthogonal labeling strategy enables the precise incorporation of the FRET donor into proteins, nucleic acids, and other molecules of interest. When paired with a suitable acceptor, such as Cy5, diSulfo-Cy3 provides a robust system for dynamic biological measurements.[1][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in FRET-based assays.

Quantitative Data

The spectral properties of this compound and its performance as a FRET donor are critical for experimental design and data interpretation. The following table summarizes key quantitative data for this compound and its FRET pairing with Cy5.

ParameterThis compoundCy5 (Acceptor)Reference
Excitation Maximum (λex) 548 - 555 nm~649 nm[8][9]
Emission Maximum (λem) 563 - 572 nm~670 nm[8][9][10]
Molar Extinction Coefficient (ε) 150,000 - 162,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[8][10]
Quantum Yield (Φ) ~0.1 - 0.15~0.2[8][10]
Förster Radius (R₀) for Cy3-Cy5 pair -5.0 - 6.0 nm[1][3]
Solubility High in water, DMSO, DMF-[8]

Principles of FRET with this compound

FRET is a non-radiative process where an excited donor fluorophore (diSulfo-Cy3) transfers energy to a nearby acceptor fluorophore (e.g., Cy5) through dipole-dipole coupling.[1] The efficiency of this energy transfer (E) is governed by the Förster equation:

E = 1 / (1 + (r / R₀)⁶)

Where:

  • r is the distance between the donor and acceptor.

  • R₀ (the Förster distance) is the distance at which the FRET efficiency is 50%.[1]

The R₀ value is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles. For the Cy3-Cy5 pair, the R₀ is typically in the range of 5-6 nm, making it an ideal "spectroscopic ruler" for measuring molecular distances within this range.[1][3]

Successful FRET experiments with this compound require:

  • Appropriate Labeling: Site-specific incorporation of the donor (this compound) and an acceptor dye onto the molecules of interest.

  • Spectral Overlap: The emission spectrum of diSulfo-Cy3 must overlap with the absorption spectrum of the acceptor dye.[1]

  • Proximity: The donor and acceptor must be within the Förster distance (typically 1-10 nm) for efficient energy transfer.[1]

  • Dipole Orientation: The transition dipoles of the donor and acceptor should not be perpendicular to each other.

FRET_Principle cluster_donor Donor (diSulfo-Cy3) cluster_acceptor Acceptor (e.g., Cy5) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited Excitation (λex) D_excited->D_ground Fluorescence (λem) A_excited Excited State (S1) D_excited->A_excited FRET (Non-radiative) A_ground Ground State (S0) A_excited->A_ground Acceptor Emission Protein_Labeling_Workflow start Start: Azide-Modified Protein reagents Prepare Reagents: This compound CuSO4/Ligand Sodium Ascorbate start->reagents reaction Click Reaction: Mix Protein, Dye, and Catalysts Incubate 1-2h at RT start->reaction reagents->reaction purification Purification: Size-Exclusion Chromatography or Dialysis reaction->purification characterization Characterization: Determine Degree of Labeling (Spectrophotometry) purification->characterization end End: Labeled Protein characterization->end Oligo_Labeling_Workflow start Start: Alkyne-Oligo dissolve Dissolve Oligo in Buffer and DMSO start->dissolve add_reagents Add Azide-Dye, Ascorbic Acid, and Cu-TBTA dissolve->add_reagents degas Degas with Inert Gas add_reagents->degas incubate Incubate Overnight at RT degas->incubate purify Purify by HPLC or PAGE incubate->purify end End: Labeled Oligonucleotide purify->end FRET_Measurement_Workflow start Prepare Samples: Donor-only, Acceptor-only, FRET Sample, Blank setup Fluorometer Setup: Set Excitation (e.g., 545 nm) Set Emission Scan Range start->setup acquire Acquire Emission Spectra: - Blank - Donor-only (ID) - FRET Sample (IDA) setup->acquire calculate_E Calculate FRET Efficiency (E): E = 1 - (IDA / ID) acquire->calculate_E calculate_r Calculate Distance (r): r = R0 * [ (1/E) - 1 ]^(1/6) calculate_E->calculate_r end Results: FRET Efficiency and Distance calculate_r->end

References

diSulfo-Cy3 Alkyne for Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Super-resolution microscopy (SRM) has revolutionized the field of biological imaging, enabling the visualization of cellular structures with unprecedented detail, far beyond the diffraction limit of light. The choice of fluorophore is a critical determinant of the quality and success of any SRM experiment. diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable cyanine (B1664457) dye that is an excellent candidate for super-resolution imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography). Its alkyne group allows for facile and specific labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2] This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy.

Key Features of this compound

  • Water-Soluble: The presence of two sulfonate groups enhances hydrophilicity, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[3]

  • Bright Fluorescence: diSulfo-Cy3 exhibits a high extinction coefficient and a good quantum yield, resulting in bright fluorescent signals.[1]

  • Click Chemistry Reactive: The terminal alkyne group enables covalent labeling of azide-modified proteins, nucleic acids, and other biomolecules with high specificity and efficiency.[3]

  • Photostability: Cyanine dyes like Cy3 are known for their relatively high photostability, which is a crucial property for the intense laser irradiation used in super-resolution microscopy.[1]

  • Spectral Properties: With an excitation maximum around 555 nm and an emission maximum around 572 nm, it is compatible with common laser lines and filter sets.[4]

Quantitative Data Presentation

A comprehensive comparison of the photophysical properties of this compound with other commonly used fluorophores in its spectral range is essential for experimental design.

PropertyThis compoundCy3Alexa Fluor 555
Excitation Maximum (nm)~555~550~555
Emission Maximum (nm)~572~570~565
Molar Extinction Coefficient (M⁻¹cm⁻¹)~150,000~150,000~150,000
Fluorescence Quantum Yield~0.15~0.2~0.1
PhotostabilityGoodModerateHigh

Table 1: Comparison of photophysical properties of this compound and spectrally similar fluorophores. Data is compiled from manufacturer specifications and literature.[5][6] Note that properties can vary depending on the local environment and conjugation partner.

ParameterCy3Alexa Fluor 555
Photon Yield per switchGoodExcellent
PhotostabilityModerateHigh
Blinking Cycles in STORMGoodHigh
Suitability for dSTORMGoodExcellent

Table 2: Performance comparison in localization-based super-resolution microscopy (dSTORM). While specific data for this compound is limited, data for the core Cy3 fluorophore provides a useful reference. Alexa Fluor 555 is often considered a more photostable alternative in this spectral range.[5][7]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Azide (B81097) Analogs for Subsequent Click Chemistry with this compound and dSTORM Imaging

This protocol describes the metabolic incorporation of an azide-bearing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with this compound for super-resolution imaging.[8]

Materials:

  • Cells of interest (e.g., HeLa, COS-7) plated on high-precision coverslips

  • Methionine-free DMEM

  • L-azidohomoalanine (AHA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • dSTORM imaging buffer (e.g., PBS with 100 mM MEA, and an oxygen scavenging system like glucose oxidase and catalase)

Procedure:

  • Metabolic Labeling:

    • Wash cells with pre-warmed PBS.

    • Incubate cells in methionine-free DMEM for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free DMEM supplemented with AHA (typically 25-50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash cells three times with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

      • 1 µL of 10 mM this compound in water

      • 2 µL of 50 mM CuSO₄ in water

      • 2 µL of 50 mM THPTA in water

      • 2 µL of 100 mM sodium ascorbate in water (freshly prepared)

      • 93 µL of PBS

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslip with dSTORM imaging buffer.

    • Image the sample on a super-resolution microscope equipped for dSTORM. Use a 561 nm laser for excitation and appropriate emission filters. Acquire a series of 10,000-50,000 frames for image reconstruction.

Protocol 2: Immunofluorescence Labeling with Azide-Modified Antibodies and this compound for Super-Resolution Microscopy

This protocol outlines a general method for indirect immunofluorescence where a primary antibody is detected by a secondary antibody modified with an azide group, which is then labeled with this compound.

Materials:

  • Fixed and permeabilized cells on coverslips (as in Protocol 1, steps 2.1-2.5)

  • Primary antibody of interest

  • Azide-modified secondary antibody

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)

  • Wash buffer (e.g., 0.1% Tween-20 in PBS)

  • Mounting medium for super-resolution microscopy

Procedure:

  • Blocking:

    • Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the recommended concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the azide-modified secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with wash buffer for 5 minutes each, followed by a final wash with PBS.

  • Click Chemistry Reaction:

    • Perform the click chemistry reaction as described in Protocol 1, step 3.

  • Imaging:

    • Mount and image the sample as described in Protocol 1, step 4.

Mandatory Visualizations

Experimental Workflow for Metabolic Labeling and Super-Resolution Imaging

G Workflow for Metabolic Labeling and dSTORM Imaging cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_click_chemistry Click Chemistry Labeling cluster_imaging Super-Resolution Imaging start Plate cells on coverslips metabolic_labeling Incubate with azide-modified amino acid (AHA) start->metabolic_labeling start->metabolic_labeling fixation Fix cells with paraformaldehyde start->fixation metabolic_labeling->fixation metabolic_labeling->fixation permeabilization Permeabilize cells metabolic_labeling->permeabilization metabolic_labeling->permeabilization mount Mount sample in dSTORM buffer metabolic_labeling->mount fixation->permeabilization fixation->permeabilization click_reaction Incubate sample with cocktail fixation->click_reaction fixation->click_reaction fixation->mount permeabilization->click_reaction permeabilization->click_reaction permeabilization->click_reaction imaging Acquire image series (dSTORM) permeabilization->imaging permeabilization->imaging prepare_cocktail Prepare Click Reaction Cocktail (this compound, CuSO4, THPTA, Na-Ascorbate) prepare_cocktail->click_reaction click_reaction->mount click_reaction->mount click_reaction->mount mount->imaging mount->imaging mount->imaging reconstruction Reconstruct super-resolved image imaging->reconstruction imaging->reconstruction imaging->reconstruction

Caption: Metabolic labeling and dSTORM imaging workflow.

Conceptual Diagram of Click Chemistry Labeling

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reagents Catalysts protein Protein with Azide-modified Amino Acid labeled_protein Fluorescently Labeled Protein protein->labeled_protein dye diSulfo-Cy3 Alkyne dye->labeled_protein catalyst Cu(I) catalyst->labeled_protein catalyzes ascorbate Sodium Ascorbate ascorbate->catalyst reduces Cu(II)

Caption: Click chemistry for fluorescent labeling.

Troubleshooting and Considerations

  • High Background: Ensure thorough washing after the click chemistry reaction. High concentrations of the dye or inefficient removal of copper catalyst can lead to non-specific binding and background fluorescence.

  • Low Signal: Optimize the concentration of the azide-modified substrate and the incubation time for metabolic labeling. For immunofluorescence, ensure optimal primary and secondary antibody concentrations. The efficiency of the click reaction can be affected by the accessibility of the azide group.

  • Photobleaching: While Cy3 is relatively photostable, intense laser power in SRM can still lead to photobleaching. Use the lowest possible laser power that still allows for effective photoswitching and localization. Ensure the dSTORM imaging buffer is freshly prepared and functioning correctly.

  • Copper Catalyst: The copper(I) catalyst can be toxic to cells. For live-cell applications, consider copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), if using a DBCO- or BCN-modified version of the dye.

Conclusion

This compound is a versatile and powerful tool for super-resolution microscopy. Its water solubility, bright fluorescence, and reactivity in click chemistry make it an excellent choice for labeling a wide range of biomolecules for high-resolution imaging. By following the detailed protocols and considering the key experimental parameters, researchers can successfully employ this compound to unravel the intricate details of cellular architecture and function.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting diSulfo-Cy3 Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during fluorescent labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that can lead to low or no fluorescence signal when using this compound.

Q1: I am observing very weak or no Cy3 fluorescence signal. What are the primary reasons for this?

Low or absent fluorescence is a common issue that can stem from problems with the click chemistry reaction itself, the dye's integrity, or the imaging setup. The most likely causes include:

  • Failed or Inefficient Click Chemistry Reaction: The covalent bond between your azide-modified molecule and the this compound may not have formed efficiently.

  • Degradation of this compound: The fluorescent dye is sensitive to light and prolonged storage at improper temperatures.[1][2]

  • Suboptimal Imaging Conditions: The settings on your fluorescence microscope or imager may not be correctly configured for Cy3 detection.

  • Fluorescence Quenching: High labeling density on your target molecule can lead to self-quenching of the Cy3 dye.[3]

  • Degradation of the Target Biomolecule: The experimental conditions may have damaged the protein, nucleic acid, or other molecule you are trying to label.

Q2: How can I troubleshoot a failed or inefficient click chemistry (CuAAC) reaction?

Several factors are critical for a successful CuAAC reaction. Here’s a checklist of potential issues and their solutions:

  • Copper Catalyst Issues:

    • Oxidation of Copper(I): The active catalyst for click chemistry is Cu(I). If your reaction is exposed to oxygen, Cu(I) will be oxidized to the inactive Cu(II) state. Always use freshly prepared solutions and consider degassing your buffers.[4]

    • Insufficient Copper: The concentration of the copper catalyst may be too low. A typical starting concentration is 50-100 µM.

    • Inappropriate Copper Source: While various copper sources can be used, copper(II) sulfate (B86663) (CuSO₄) with a reducing agent is common and effective.[5] Avoid using copper(I) iodide, as the iodide can interfere with the reaction.[6]

  • Reducing Agent Problems:

    • Degradation of Sodium Ascorbate (B8700270): Sodium ascorbate solutions are prone to oxidation and should be prepared fresh for each experiment.

    • Incorrect Reducing Agent: While TCEP is sometimes used, it can interfere with the CuAAC reaction. Sodium ascorbate is the recommended reducing agent.[6]

  • Ligand-Related Issues:

    • Absence of a Stabilizing Ligand: Ligands like THPTA or TBTA are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency, especially in aqueous buffers.[4][7] THPTA is particularly recommended for bioconjugation in aqueous solutions due to its high water solubility.[7]

    • Incorrect Ligand-to-Copper Ratio: A ligand-to-copper ratio of 2:1 to 5:1 is generally recommended to ensure proper stabilization of the copper catalyst.[8]

  • Reaction Conditions:

    • Incorrect pH: The CuAAC reaction is generally robust across a wide pH range (4-11).[9] However, for biomolecule labeling, a pH between 7 and 8.5 is often optimal.

    • Presence of Chelating Agents: Buffers containing strong chelating agents like EDTA will sequester the copper catalyst, inhibiting the reaction. Use non-chelating buffers such as PBS, HEPES, or Tris.

    • Low Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., to 37°C) can sometimes improve yields, especially if steric hindrance is an issue.[6]

Q3: My this compound may have degraded. How should I properly store and handle it?

Proper storage and handling are critical for maintaining the fluorescence of this compound.

  • Storage: Store the solid dye at -20°C in the dark and desiccated.[1][2]

  • Solution Preparation: Prepare stock solutions in an anhydrous solvent like DMSO or DMF. For aqueous reactions, diSulfo-Cy3 is water-soluble.[10][11]

  • Light Exposure: Cy3 is susceptible to photobleaching. Protect the dye, both in solid form and in solution, from light as much as possible by wrapping vials in aluminum foil and working in a dimly lit area.[1]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller, single-use volumes.

Q4: How do I ensure my imaging setup is optimal for diSulfo-Cy3?

Incorrect imaging settings are a common source of apparently low signal.

  • Excitation and Emission Wavelengths: Use the correct filter sets for Cy3. The excitation maximum for diSulfo-Cy3 is around 553-555 nm, and the emission maximum is around 566-572 nm.[10][11]

  • Exposure Time: Increase the camera exposure time to detect faint signals. However, be aware that longer exposure times can increase background noise and photobleaching.

  • Objective and Light Source: Use a high numerical aperture (NA) objective to collect more light. Ensure your light source (e.g., laser, LED) is functioning correctly and providing sufficient power at the excitation wavelength.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and typical CuAAC reaction conditions.

Table 1: Spectroscopic Properties of diSulfo-Cy3

PropertyValueReference(s)
Excitation Maximum (λex)553 - 555 nm[10][11]
Emission Maximum (λem)566 - 572 nm[10][11]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[10][12]
Quantum Yield (Φ)~0.1 - 0.3[13]

Table 2: Recommended Component Concentrations for CuAAC Reactions

ComponentRecommended ConcentrationPurposeReference(s)
Azide-modified Biomolecule1 - 100 µMReactant[14]
This compound1.5 - 10x molar excess over azideFluorescent labeling reagent[15]
Copper(II) Sulfate (CuSO₄)50 - 500 µMCatalyst precursor[9][16]
Sodium Ascorbate1 - 5 mMReducing agent[7][16]
THPTA (or other ligand)250 µM - 2.5 mM (2-5x molar excess over copper)Cu(I) stabilizing ligand[7][8]

Experimental Protocols

Protocol: General Procedure for Labeling an Azide-Modified Protein with this compound

This protocol provides a starting point for labeling azide-containing proteins. Optimization may be required depending on the specific protein and experimental context.

Materials:

  • Azide-modified protein in a copper-chelating agent-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, prepared fresh )

  • DMSO (for dissolving the alkyne if not using a water-soluble version)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Your azide-modified protein to a final concentration of 1-10 mg/mL.

    • This compound to a final concentration that is a 4-10 fold molar excess over the protein.

    • THPTA ligand solution to a final concentration of 1 mM. Vortex briefly.

    • Copper(II) sulfate solution to a final concentration of 200 µM. Vortex briefly.

  • Initiate the Click Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM to initiate the reaction. Vortex briefly.

  • Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 30-60 minutes. For potentially difficult conjugations, the incubation time can be extended or the temperature increased to 37°C.

  • Purification: Remove the unreacted this compound and reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the molecular weight of your protein. Collect the fractions containing the labeled protein.

  • Verification and Quantification: Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for the Cy3 dye). The degree of labeling can be calculated from these values and the molar extinction coefficients of the protein and the dye.

Visualizations

Diagram 1: Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis azide_biomolecule 1. Prepare Azide-Modified Biomolecule mix 4. Combine Biomolecule, Dye, Ligand, and CuSO4 azide_biomolecule->mix cy3_alkyne 2. Prepare diSulfo-Cy3 Alkyne Solution cy3_alkyne->mix reagents 3. Prepare Fresh CuSO4, Ligand, and Ascorbate Solutions reagents->mix initiate 5. Add Sodium Ascorbate to Initiate mix->initiate incubate 6. Incubate (Protect from Light) initiate->incubate purify 7. Purify Conjugate (e.g., Size Exclusion) incubate->purify analyze 8. Analyze Fluorescence (Spectroscopy/Imaging) purify->analyze

Caption: A typical experimental workflow for labeling an azide-modified biomolecule with this compound.

Diagram 2: Troubleshooting Logic for Low Fluorescence

troubleshooting_workflow cluster_reaction Click Reaction Issues cluster_dye Dye Integrity cluster_imaging Imaging & Analysis start Low/No Fluorescence Signal Observed catalyst Check Copper Catalyst: - Oxidized? - Wrong concentration? start->catalyst reducing_agent Check Reducing Agent: - Freshly prepared? start->reducing_agent ligand Check Ligand: - Present? - Correct ratio? start->ligand conditions Check Reaction Conditions: - pH correct? - Chelators present? start->conditions storage Check Dye Storage: - Stored at -20°C? - Protected from light? start->storage photobleaching Minimize Photobleaching: - Limit light exposure start->photobleaching filters Verify Imaging Settings: - Correct filters for Cy3? - Sufficient exposure time? start->filters purification Confirm Purification: - Unreacted dye removed? start->purification

Caption: A decision-making workflow for troubleshooting low fluorescence signals in click chemistry labeling.

References

Technical Support Center: Optimizing diSulfo-Cy3 Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound for click chemistry?

A1: this compound is a water-soluble fluorescent probe, which offers several benefits.[1][2][3][4] Its high water solubility prevents the need for organic co-solvents that can be detrimental to biomolecules like proteins.[1] The sulfonate groups also help to reduce the aggregation of dye molecules on labeled conjugates.[1] Furthermore, it is a bright and photostable dye, making it suitable for a wide range of fluorescence-based detection methods.[2][3]

Q2: What are the fundamental components of a this compound click chemistry reaction?

A2: A typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the following components:

  • An azide-modified molecule: The biomolecule of interest (e.g., protein, nucleic acid) that has been functionalized with an azide (B81097) group.

  • This compound: The fluorescent reporter molecule.

  • A copper(I) source: Typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).[5][6][7]

  • A reducing agent: Commonly sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) state.[5][6][7]

  • A copper(I)-stabilizing ligand: A ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to protect the Cu(I) from oxidation and disproportionation, thereby increasing reaction efficiency and preventing damage to biomolecules.[8][9]

Q3: Is the this compound click reaction pH-sensitive?

A3: The copper-catalyzed click reaction itself is generally not highly pH-dependent and can be performed over a broad pH range (typically 4 to 12).[7] However, the optimal pH for a specific application will depend on the stability and solubility of the biomolecule being labeled. For many biological applications, a pH between 7 and 7.5 is recommended.[10][11]

Q4: How can I purify my diSulfo-Cy3 labeled biomolecule after the click reaction?

A4: Several methods can be used for purification. Due to the high water solubility of diSulfo-Cy3, dialysis is an effective method to remove unreacted dye.[1][12] Other common purification techniques include HPLC, gel filtration, and ion exchange chromatography.[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound click chemistry experiments.

Issue 1: Low or No Fluorescent Signal (Low Reaction Yield)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The CuAAC reaction requires the copper catalyst to be in the Cu(I) oxidation state.[13][14] Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate), as it can degrade over time.[15] Always add the reducing agent last to the reaction mixture containing the azide, alkyne, copper source, and ligand.[13][14]
Insufficient Copper or Ligand The concentrations of the copper catalyst and the stabilizing ligand are critical. You may need to optimize the concentrations for your specific application. A common starting point is a 1:5 to 1:10 ratio of Cu(II) to ligand.[16] Increasing the catalyst loading may improve yield, but be aware that excess copper can be cytotoxic in live-cell applications.[5][17]
Reagent Instability or Degradation Ensure that both the this compound and the azide-modified biomolecule are stored correctly and have not degraded. It is advisable to perform a small-scale control reaction with a simple azide and alkyne to verify the integrity of your reagents.[18]
Steric Hindrance The azide or alkyne functional groups on your biomolecule may be sterically hindered, preventing efficient reaction.[14][18] Consider redesigning your azide/alkyne-modified molecule to include a longer linker arm.
Incorrect Stoichiometry An inappropriate ratio of the azide to the alkyne can lead to low yields.[18] While a 1:1 ratio is theoretically sufficient, using a slight excess of the this compound may improve the reaction rate.
Suboptimal Reaction Conditions Factors such as temperature and reaction time can impact the yield.[18] While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) may improve the rate for more challenging conjugations.[8] Extending the reaction time can also lead to higher conversion.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Non-specific Binding of the Dye The this compound may non-specifically associate with your biomolecule or other components in the reaction mixture.[16] To mitigate this, consider decreasing the concentration of the fluorescent probe and increasing the number and duration of washing steps after the reaction.[16] Adding a blocking agent like BSA to your buffers may also help.[16]
Copper-Mediated Fluorescence Copper ions can sometimes interact with fluorescent dyes and cause quenching or enhancement of the signal. Ensure you are using a copper-chelating ligand in sufficient excess (e.g., 5-10 fold over the copper sulfate).[16] A final wash with a copper chelator like EDTA can also help remove residual copper.[16]
Reagent Impurities Impurities in the this compound or other reagents can contribute to background fluorescence.[16] If possible, use highly purified reagents.
Issue 3: Protein Aggregation or Precipitation During Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Copper-Induced Aggregation Copper ions can sometimes cause proteins to aggregate, especially if the protein has exposed cysteine or histidine residues.[11] Using a stabilizing ligand like THPTA is crucial to chelate the copper and minimize this effect.[9]
Formation of Insoluble Precipitates In some cases, insoluble precipitates can form during the reaction.[19] This could be due to the reaction byproducts or interactions between the reagents. Ensure all components are fully dissolved before initiating the reaction.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a starting point for optimization.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium Ascorbate

  • Deionized water or buffer for stock solutions

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in water or DMSO.

  • CuSO₄: Prepare a 50 mM stock solution in deionized water.

  • THPTA: Prepare a 250 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

Reaction Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein with the this compound. The final concentration of each will need to be optimized, but a starting point is a 1:3 to 1:5 molar ratio of protein to dye.

  • Add the THPTA ligand to the reaction mixture. A final concentration of 5 mM is a good starting point.

  • Add the CuSO₄ to the reaction mixture. A final concentration of 1 mM is a common starting point.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 4°C overnight may be beneficial.

  • Purify the labeled protein using a suitable method such as dialysis, gel filtration, or HPLC.

Visualizations

Experimental Workflow for this compound Click Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions (this compound, CuSO4, Ligand, Ascorbate) mix Combine Biomolecule, This compound, Ligand, and CuSO4 reagents->mix biomolecule Prepare Azide-Modified Biomolecule biomolecule->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (RT, 1-2h) initiate->incubate purify Purify Labeled Biomolecule incubate->purify analyze Analyze (e.g., SDS-PAGE, Spectroscopy) purify->analyze

Caption: A typical experimental workflow for labeling a biomolecule using this compound click chemistry.

Troubleshooting Logic for Low Reaction Yield

G start Low or No Fluorescent Signal check_catalyst Is the copper catalyst active? start->check_catalyst check_reagents Are reagents intact and concentrations optimal? check_catalyst->check_reagents Yes solution_catalyst Use fresh reducing agent. Add ascorbate last. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (T, time) optimal? check_reagents->check_conditions Yes solution_reagents Optimize Cu/ligand/dye concentrations. Run a control reaction. check_reagents->solution_reagents No check_sterics Is steric hindrance a possibility? check_conditions->check_sterics Yes solution_conditions Increase temperature or reaction time. check_conditions->solution_conditions No solution_sterics Redesign molecule with a longer linker. check_sterics->solution_sterics Yes success Successful Labeling check_sterics->success No solution_catalyst->start solution_reagents->start solution_conditions->start solution_sterics->start

Caption: A decision-making diagram for troubleshooting low yield in this compound click chemistry reactions.

References

reducing background noise in diSulfo-Cy3 alkyne imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce background noise and optimize your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a water-soluble, bright, orange-fluorescent dye commonly used in copper-catalyzed click chemistry (CuAAC) for labeling azide-containing biomolecules.[1][2][3] Its sulfonate groups enhance its water solubility, making it suitable for biological applications in aqueous environments.[4] Key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~553-555 nm[2][5]
Emission Maximum (λem) ~566-572 nm[1][2]
Extinction Coefficient ~150,000 - 162,000 cm⁻¹M⁻¹[1][2]
Solubility Water, DMSO, DMF[1][2]
Storage -20°C in the dark[6]

Q2: What are the main causes of high background noise in this compound imaging?

A2: High background noise in fluorescence imaging can obscure your specific signal.[7] The primary causes can be categorized as follows:

  • Non-specific binding of the fluorescent probe: The this compound may bind to cellular components other than the target azide-modified molecule. This can be due to hydrophobic interactions or charge-based interactions.[8]

  • Issues with the Click Chemistry Reaction:

    • Copper-mediated fluorescence: Free copper (I) ions can sometimes generate background fluorescence.

    • Suboptimal reagent concentrations: Incorrect concentrations of copper, ligand, or the dye itself can lead to increased background.

    • Impure reagents: Impurities in the click chemistry reagents can contribute to non-specific signal.

  • Sample Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, collagen, elastin, lipofuscin) that fluoresce naturally, especially when excited with blue or green light.[9][10][11] Fixation methods, particularly those using aldehydes like formalin or glutaraldehyde, can also induce autofluorescence.[10][12][13]

Q3: How can I determine the source of the high background in my experiment?

A3: A systematic approach with proper controls is crucial for identifying the source of high background.[14]

  • Unstained Control: Image a sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). This will reveal the level of autofluorescence from your sample.[14][15]

  • "No Copper" Control: Perform the click reaction without the copper catalyst. If you still observe high background, it is likely due to non-specific binding of the this compound.

  • Secondary Antibody Only Control (if applicable): If you are performing immunofluorescence in conjunction with click chemistry, a control with only the secondary antibody can help identify non-specific binding of the secondary antibody.[15]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter.

High Background Fluorescence

Problem: My images have high, diffuse background fluorescence, making it difficult to see my specific signal.

Troubleshooting_High_Background start High Background Observed check_autofluorescence Run Unstained Control (No this compound) start->check_autofluorescence autofluorescence_high High Background in Unstained Control? check_autofluorescence->autofluorescence_high autofluorescence_solutions Source: Autofluorescence - Use far-red fluorophores - Use spectral unmixing - Photobleaching - Use chemical quenchers (e.g., Sudan Black B) autofluorescence_high->autofluorescence_solutions Yes check_nonspecific_binding Run 'No Copper' Control autofluorescence_high->check_nonspecific_binding No end Problem Resolved autofluorescence_solutions->end nonspecific_high High Background in 'No Copper' Control? check_nonspecific_binding->nonspecific_high nonspecific_solutions Source: Non-specific Dye Binding - Decrease this compound concentration - Optimize and increase washing steps - Use blocking agents (e.g., BSA) - Use fresh buffers nonspecific_high->nonspecific_solutions Yes click_issue Source: Click Reaction Issues - Optimize Cu(I):Ligand ratio - Use copper chelators in final washes - Use fresh reagents (esp. sodium ascorbate) - Consider copper-free click chemistry nonspecific_high->click_issue No nonspecific_solutions->end click_issue->end

Weak or No Signal

Problem: I am not seeing any specific signal, or the signal is very weak.

Troubleshooting_Weak_Signal start Weak or No Signal check_labeling Verify Azide (B81097) Incorporation (e.g., via a different detection method) start->check_labeling labeling_failed Azide Labeling Failed? check_labeling->labeling_failed optimize_labeling Solution: Optimize azide labeling protocol (e.g., incubation time, concentration) labeling_failed->optimize_labeling Yes check_click Verify Click Reaction Components labeling_failed->check_click No end Problem Resolved optimize_labeling->end click_failed Click Reaction Issue? check_click->click_failed optimize_click Solution: - Use fresh reagents - Optimize reagent concentrations - Check for interfering buffer components (e.g., Tris) click_failed->optimize_click Yes check_imaging Verify Imaging Setup click_failed->check_imaging No optimize_click->end imaging_issue Imaging Settings Incorrect? check_imaging->imaging_issue optimize_imaging Solution: - Check filter sets for Cy3 - Increase exposure time - Check laser power imaging_issue->optimize_imaging Yes optimize_imaging->end

Data on Optimizing Click Chemistry and Washing Steps

While specific signal-to-noise ratios can be highly dependent on the biological sample and imaging system, the following tables provide a qualitative and comparative guide for optimizing your experiments.

Table 1: Comparison of Copper Ligands for CuAAC

LigandBiocompatibilityReaction SpeedBackgroundRecommended Use
THPTA ModerateModerate to HighLow to ModerateGeneral purpose, good for live-cell labeling.
BTTAA HighHighLowExcellent for live-cell imaging due to low toxicity.
TBTA LowVery HighVariablePrimarily for in vitro reactions due to low solubility in water and higher toxicity.

Table 2: Effect of Washing Buffers on Background Fluorescence

Washing BufferDescriptionImpact on BackgroundRecommendations
PBS Standard physiological buffer.BaselineSuitable for initial washes.
PBST (PBS + Tween-20) PBS with a mild detergent.Can reduce non-specific hydrophobic interactions.Use for washes after antibody and dye incubations. A common concentration is 0.05-0.1% Tween-20.
High Salt Buffers PBS with increased NaCl concentration (e.g., 500 mM).Can reduce non-specific ionic interactions.Can be effective but may also disrupt specific binding if salt concentration is too high.

Experimental Protocols

This section provides a detailed, step-by-step protocol for this compound imaging in cultured cells, integrating the click chemistry reaction with a standard immunofluorescence workflow.

Experimental_Workflow cluster_prep Cell Preparation cluster_blocking Blocking cluster_staining Staining cluster_click Click Chemistry cluster_imaging Imaging cell_culture 1. Cell Culture & Azide Labeling fixation 2. Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., 5% BSA in PBST) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (Optional) wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 click_reaction 9. Click Reaction with This compound wash2->click_reaction wash3 10. Washing click_reaction->wash3 mounting 11. Mounting wash3->mounting imaging 12. Fluorescence Microscopy mounting->imaging

Detailed Protocol for this compound Imaging of Azide-Labeled Cells

Materials:

  • Cells cultured on coverslips and labeled with an azide-containing metabolic precursor.

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween-20)

  • Primary Antibody (if applicable)

  • Fluorescently labeled Secondary Antibody (if applicable)

  • Click Reaction Cocktail:

    • This compound (stock solution in DMSO or water)

    • Copper(II) Sulfate (CuSO₄) (stock solution in water)

    • Copper-stabilizing ligand (e.g., THPTA) (stock solution in water)

    • Sodium Ascorbate (freshly prepared stock solution in water)

  • Mounting Medium with DAPI (optional)

Procedure:

  • Cell Preparation:

    • Gently wash the cells on coverslips three times with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Immunofluorescence Staining (Optional):

    • Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order to PBS:

      • This compound (final concentration: 1-10 µM)

      • Copper(II) Sulfate (final concentration: 100-200 µM)

      • Copper-stabilizing ligand (e.g., THPTA, at a 5:1 molar ratio to CuSO₄)

      • Sodium Ascorbate (final concentration: 2-5 mM)

    • Incubate the cells with the Click Reaction Cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBST for 5 minutes each. A final wash with a copper chelator like EDTA in PBS can help to quench any residual copper-mediated fluorescence.

  • Mounting and Imaging:

    • Briefly rinse the coverslips in deionized water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium, with DAPI if nuclear counterstaining is desired.

    • Seal the edges of the coverslip with nail polish.

    • Image the samples using a fluorescence microscope with appropriate filter sets for Cy3 (and other fluorophores used).

This comprehensive guide should assist you in troubleshooting and optimizing your this compound imaging experiments to achieve high-quality, low-background results.

References

common issues in diSulfo-Cy3 alkyne labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during your this compound labeling experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Low or No Labeling Efficiency

Q1: I am observing very low or no fluorescence signal after my labeling reaction. What are the possible causes and how can I improve my labeling efficiency?

A1: Low labeling efficiency is a common issue with several potential causes. Below is a systematic guide to troubleshooting this problem.

  • Suboptimal Reagent Concentrations: The molar ratio of your reactants is critical for a successful reaction. Ensure you are using an excess of the this compound to the azide-modified protein. The concentration of the copper catalyst and the reducing agent are also crucial.

  • Inactive Copper Catalyst: The CuAAC reaction requires Copper (I) as the active catalyst. Copper (II) sulfate (B86663) (CuSO₄) is commonly used as a precursor, which is then reduced to Copper (I) by an agent like sodium ascorbate (B8700270).

    • Solution: Always use a freshly prepared solution of sodium ascorbate, as it can readily oxidize in solution.[1] Ensure that the copper source and reducing agent are not degraded.

  • Inaccessible Alkyne or Azide (B81097) Groups: The azide group on your protein or the alkyne on the dye may be sterically hindered or buried within the protein's structure, preventing the reaction.

    • Solution: Consider performing the reaction in the presence of a mild denaturant, such as a low concentration of urea (B33335) or guanidine (B92328) hydrochloride, to expose the reactive groups. However, be cautious as this may affect your protein's function.

  • Inhibitors in the Buffer: Certain buffer components can interfere with the click reaction.

    • Solution: Avoid buffers containing primary amines, such as Tris, as they can inhibit the reaction.[2] It is also advisable to remove chelating agents like EDTA, which can sequester the copper catalyst. Phosphate-buffered saline (PBS) or HEPES are generally good choices.[2]

  • Degradation of Reagents: Ensure that your this compound and other reagents have been stored correctly, protected from light and moisture, to prevent degradation.[3]

ParameterRecommendationRationale
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[4]
Molar Ratio (Dye:Protein) 1.5:1 to 10:1An excess of the dye helps to drive the reaction to completion.[1]
Copper (II) Sulfate 50 µM - 2 mMA sufficient concentration of the catalyst is necessary for the reaction to proceed efficiently.[5]
Copper Ligand (e.g., THPTA) 5-fold excess to CopperThe ligand stabilizes the Cu(I) oxidation state and prevents protein damage.[6][7]
Reducing Agent (Sodium Ascorbate) 5-50 mMEnsures the reduction of Cu(II) to the active Cu(I) state.[8]
Non-Specific Binding and High Background

Q2: I am observing high background fluorescence in my negative controls or non-specific labeling of other proteins. How can I reduce this?

A2: Non-specific binding can obscure your results and is often caused by interactions of the dye or the catalyst with proteins that do not contain the azide group.

  • Hydrophobic Interactions: Although diSulfo-Cy3 is water-soluble due to its sulfonate groups, the cyanine (B1664457) dye core has some hydrophobicity which can lead to non-specific binding to proteins.[8]

    • Solution: Include a non-ionic detergent, such as 0.1% Tween-20 or Triton X-100, in your washing buffers to disrupt hydrophobic interactions. Increasing the ionic strength of the washing buffer with higher salt concentrations can also be effective.[9]

  • Copper-Mediated Non-Specific Labeling: The copper catalyst itself can sometimes mediate weak, non-specific interactions between the alkyne dye and proteins.[8]

    • Solution: Ensure you are using a copper-chelating ligand like THPTA, which helps to prevent such side reactions by stabilizing the copper ion.[1] It is also crucial to thoroughly remove all reaction components after the labeling step.

  • Insufficient Quenching/Removal of Unreacted Dye: Residual, unreacted this compound is a major source of background signal.

    • Solution: After the labeling reaction, purify your protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis to effectively remove the smaller, unreacted dye molecules.[1]

Protein Precipitation or Aggregation

Q3: My protein precipitates or aggregates during or after the labeling reaction. What can I do to prevent this?

A3: Protein precipitation is a sign of instability, which can be induced by several factors during the labeling process.

  • Hydrophobicity of the Dye: The attachment of multiple hydrophobic dye molecules to a protein can lead to an increase in its overall hydrophobicity, causing it to aggregate and precipitate out of solution.[10]

    • Solution: Optimize the molar ratio of dye to protein to avoid over-labeling. A lower dye-to-protein ratio may be necessary for some proteins.[10]

  • Buffer Conditions: The pH and ionic strength of your reaction buffer can significantly impact protein stability.

    • Solution: Ensure the pH of your buffer is not close to the isoelectric point (pI) of your protein, as proteins are least soluble at their pI. Experiment with different buffer compositions and salt concentrations to find the optimal conditions for your specific protein.

  • Presence of Copper Ions: High concentrations of copper ions can sometimes lead to protein precipitation.

    • Solution: The use of a copper ligand like THPTA is highly recommended, as it not only stabilizes the catalyst but can also reduce copper-induced protein precipitation.[11]

  • Oxidative Damage: Reactive oxygen species (ROS) can be generated in the presence of the copper catalyst and a reducing agent, leading to protein damage and aggregation.[7]

    • Solution: The ligand THPTA can help to mitigate this by intercepting ROS.[6] Additionally, the additive aminoguanidine (B1677879) can be used to trap reactive byproducts of ascorbate oxidation.[7][12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[1]

ProblemPotential CauseSuggested Solution
Protein Precipitation High hydrophobicity from over-labelingDecrease the molar ratio of this compound to protein.
Buffer pH is near the protein's pIAdjust the buffer pH to be at least 1-2 units away from the pI.
High concentration of copper ionsUse a copper-chelating ligand like THPTA.
Oxidative damage to the proteinAdd THPTA and/or aminoguanidine to the reaction mixture.[6][7][12]
Fluorescence Quenching

Q4: The fluorescence of my labeled protein seems lower than expected, even with good labeling efficiency. Could this be due to quenching?

A4: Yes, fluorescence quenching can occur, leading to a decrease in the observed signal.

  • Dye-Dye Quenching: If too many dye molecules are attached in close proximity on the protein surface, they can quench each other's fluorescence.

    • Solution: Reduce the molar ratio of this compound to protein to achieve a lower degree of labeling.

  • Environmental Quenching: The local environment around the conjugated dye on the protein surface can affect its fluorescence quantum yield. For instance, proximity to certain amino acid residues can lead to quenching.[13]

    • Solution: While this is an intrinsic property of the protein and the labeling site, using a dye with a longer linker arm between the fluorophore and the reactive group can sometimes help to move the dye away from quenching residues.

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general guideline for the labeling of an azide-modified protein with this compound. Optimization may be required for your specific protein and application.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper (II) Sulfate (CuSO₄)

  • Copper Ligand (e.g., THPTA)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Aminoguanidine (optional)

  • DMSO (for preparing dye stock solution)

  • Deionized water

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or water.

    • Copper (II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[14]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh just before use.

    • Aminoguanidine (optional): Prepare a 100 mM stock solution in deionized water.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in an appropriate buffer.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 5-10 fold molar excess over the protein).

    • Prepare a premix of CuSO₄ and THPTA ligand by adding the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA for every 1 µL of 20 mM CuSO₄). Let this premix stand for a few minutes.

    • Add the CuSO₄/THPTA premix to the protein-dye solution to a final copper concentration of 0.5-1 mM.

    • If using, add aminoguanidine to a final concentration of 1-5 mM.[7][12]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the click reaction.

    • Gently mix the solution and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

  • Purify the Labeled Protein:

    • Remove the unreacted this compound and other reaction components by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

    • Alternatively, perform dialysis against a large volume of the storage buffer with several buffer changes.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

Visualizations

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Azide-Modified Protein mix Combine Protein, Dye, and Reagents protein_prep->mix dye_prep diSulfo-Cy3 Alkyne dye_prep->mix reagent_prep Prepare Reaction Components reagent_prep->mix incubate Incubate (1-2h, RT) Protected from Light mix->incubate purify Remove Unreacted Dye (e.g., SEC or Dialysis) incubate->purify analyze Characterize Labeled Protein (e.g., UV-Vis, SDS-PAGE) purify->analyze

Caption: A general experimental workflow for labeling an azide-modified protein with this compound.

Troubleshooting Logic for Low Labeling Efficiency

troubleshooting_low_yield start Low or No Labeling check_reagents Are reagents fresh and properly stored? start->check_reagents reagent_issue Prepare fresh reagents, especially sodium ascorbate. check_reagents->reagent_issue No check_conc Are reactant concentrations and ratios optimal? check_reagents->check_conc Yes reagent_issue->check_conc conc_issue Optimize molar ratios (e.g., increase dye excess). check_conc->conc_issue No check_buffer Is the buffer compatible? (e.g., no Tris or EDTA) check_conc->check_buffer Yes conc_issue->check_buffer buffer_issue Exchange buffer to PBS or HEPES. check_buffer->buffer_issue No check_accessibility Are reactive groups accessible? check_buffer->check_accessibility Yes buffer_issue->check_accessibility accessibility_issue Consider mild denaturation. check_accessibility->accessibility_issue No success Improved Labeling check_accessibility->success Yes accessibility_issue->success

Caption: A decision tree for troubleshooting low labeling efficiency in this compound experiments.

References

Technical Support Center: Improving diSulfo-Cy3 Alkyne Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diSulfo-Cy3 alkyne labeling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their labeling experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to enhance the efficiency of your this compound conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble fluorescent dye containing an alkyne functional group. It is used for labeling azide-modified biomolecules such as proteins, peptides, and nucleic acids through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2] This reaction is highly specific and efficient, allowing for the covalent attachment of the bright and photostable Cy3 fluorophore to the target molecule.[3]

Q2: Why is my this compound labeling efficiency low?

Low labeling efficiency can be attributed to several factors:

  • Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, reducing agent, and the this compound itself are critical for a successful reaction.

  • Inactive Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state. This can be caused by dissolved oxygen in the reaction buffer.

  • Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or chelators like EDTA can interfere with the copper catalyst.[4][5] Thiols, such as DTT or cysteine residues in proteins, can also react with the alkyne group.[4]

  • Degraded Reagents: The reducing agent, sodium ascorbate (B8700270), is prone to oxidation and should be prepared fresh. The this compound should be stored properly to prevent degradation.

  • Steric Hindrance: The azide (B81097) group on your biomolecule may be in a location that is not easily accessible to the this compound.[4]

Q3: How can I reduce high background or non-specific labeling?

High background can obscure your specific signal. To minimize it:

  • Optimize Dye Concentration: Use the lowest concentration of this compound that still provides a good signal.

  • Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to remove unbound dye.[6][7]

  • Use a Copper Ligand: A copper-chelating ligand like THPTA or BTTAA can stabilize the Cu(I) catalyst and reduce non-specific binding. A 5:1 ligand to copper ratio is often recommended.[3][4]

  • Purification: After the reaction, purify your labeled biomolecule to remove excess reagents. Methods like protein precipitation, dialysis, or chromatography are effective.[6]

  • Quenching: After the reaction, you can add a copper chelator like EDTA to stop the reaction and quench any remaining copper-mediated fluorescence.[6]

Q4: What are the optimal storage conditions for this compound?

To ensure the stability of this compound, it should be stored at -20°C in the dark and protected from moisture.[8] Stock solutions are typically prepared in an anhydrous solvent like DMSO and can be stored at -20°C or -80°C for short or long-term storage, respectively.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound labeling experiments.

Problem 1: Low or No Fluorescent Signal

This is a primary indicator of a failed or inefficient labeling reaction.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Copper Catalyst Prepare fresh sodium ascorbate solution for each experiment. Degas all buffers to remove dissolved oxygen. Ensure the correct ratio of copper ligand (e.g., THPTA) to CuSO4 (typically 5:1) is used to protect the Cu(I) state.[4]Increased fluorescent signal indicating successful catalysis.
Suboptimal Reagent Concentrations Titrate the concentrations of this compound, CuSO4, and sodium ascorbate. A typical starting point is a 2- to 10-fold molar excess of the dye over the azide-labeled biomolecule.[4]Optimization of signal intensity.
Degraded Reagents Use a fresh vial of this compound. Prepare a fresh stock solution of sodium ascorbate.Improved labeling efficiency with active reagents.
Interfering Buffer Components If using Tris buffer, switch to a non-interfering buffer like HEPES or PBS.[5] If DTT or other reducing agents are present, remove them via buffer exchange or dialysis prior to the reaction.[4]Elimination of interference and successful labeling.
Steric Hindrance If labeling a protein, consider performing the reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.[4]Increased accessibility of the azide group leading to better labeling.
Problem 2: High Background Fluorescence

Excessive background can make it difficult to distinguish the specifically labeled molecules.

Potential Cause Troubleshooting Step Expected Outcome
Non-specific Dye Binding Decrease the concentration of this compound. Increase the number and duration of post-labeling wash steps.[6][7] Include a blocking agent like BSA in your buffers.Reduced background fluorescence in negative controls.
Copper-Mediated Fluorescence Ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA) is used (5-10 fold over CuSO4).[6] After the reaction, perform a final wash with a copper chelator like EDTA.[6]Quenching of non-specific fluorescence caused by residual copper.
Side Reactions with Thiols If your sample contains free thiols (e.g., from cysteine residues), consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[4][6]A cleaner signal with reduced off-target labeling.
Impure Reagents Use high-purity this compound. Ensure all other reagents are of high quality and solutions are freshly prepared.Minimized background from fluorescent impurities.

Experimental Protocols

The following are detailed protocols for labeling proteins and nucleic acids with this compound using a CuAAC reaction.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol is a starting point and may require optimization for your specific protein and application.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Anhydrous DMSO

  • Degassed, ultrapure water

  • Purification supplies (e.g., dialysis cassettes, spin columns)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • CuSO4 (50 mM): Dissolve CuSO4 in degassed, ultrapure water.

  • THPTA (250 mM): Dissolve THPTA in degassed, ultrapure water.

  • Sodium Ascorbate (500 mM): Prepare fresh by dissolving sodium ascorbate in degassed, ultrapure water immediately before use.

Reaction Procedure:

  • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in a compatible buffer.

  • Add the this compound stock solution to achieve the desired final concentration (a 2-10 fold molar excess over the protein is a good starting point).

  • Prepare the catalyst premix: in a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 and 1 µL of 250 mM THPTA). Let it sit for 1-2 minutes.

  • Add the catalyst premix to the protein-dye mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For low abundance targets, the incubation time can be extended.

  • Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the labeled protein from excess reagents using an appropriate method such as dialysis, size-exclusion chromatography, or protein precipitation.[6]

Protocol 2: Labeling of Alkyne-Modified Nucleic Acids

This protocol is designed for labeling alkyne-modified DNA or RNA.

Materials:

  • Alkyne-modified DNA or RNA

  • diSulfo-Cy3 azide (Note: for this protocol, you would use the azide version of the dye with an alkyne-modified nucleic acid)

  • Copper(II) Sulfate (CuSO4)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Sodium Ascorbate

  • Anhydrous DMSO

  • Degassed, ultrapure water

  • Purification supplies (e.g., ethanol (B145695) precipitation reagents, spin columns)

Stock Solutions:

  • diSulfo-Cy3 azide (10 mM): Dissolve in anhydrous DMSO.

  • CuSO4/TBTA Complex (10 mM): Prepare by mixing CuSO4 and TBTA in a 1:1 molar ratio in a DMSO/water mixture.

  • Sodium Ascorbate (100 mM): Prepare fresh in degassed, ultrapure water.

Reaction Procedure:

  • Dissolve the alkyne-modified oligonucleotide in a suitable buffer (e.g., TE buffer).

  • Add the diSulfo-Cy3 azide stock solution.

  • Add the CuSO4/TBTA complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled nucleic acid using ethanol precipitation or a suitable purification column to remove unreacted dye and catalyst.

Quantitative Data Summary

The following tables provide recommended concentration ranges for the key components of the CuAAC reaction. These are starting points and may require optimization for your specific experimental setup.

Table 1: Recommended Reagent Concentrations for Protein Labeling

Reagent Stock Concentration Final Concentration Range Notes
Azide-Modified Protein1-10 mg/mL10-100 µMHigher concentrations generally lead to better efficiency.
This compound10 mM in DMSO20-500 µMUse a 2-10 fold molar excess over the protein.
CuSO450 mM in water50-500 µMHigher concentrations can improve reaction speed but may also increase protein damage.
THPTA Ligand250 mM in water250-2500 µMMaintain a 5:1 molar ratio with CuSO4.
Sodium Ascorbate500 mM in water2.5-10 mMAlways prepare fresh.

Table 2: Recommended Reagent Concentrations for Nucleic Acid Labeling

Reagent Stock Concentration Final Concentration Range Notes
Alkyne-Modified Nucleic AcidVaries20-200 µM
diSulfo-Cy3 Azide10 mM in DMSO1.5x [Nucleic Acid]The excess can be adjusted based on labeling efficiency.
CuSO4-TBTA Complex10 mM in DMSO/water0.5 mMTBTA is often used for nucleic acid labeling due to its solubility.
Sodium Ascorbate100 mM in water0.5 mMAlways prepare fresh.

Visualizations

The following diagrams illustrate the key processes involved in this compound labeling.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Azide-Modified Biomolecule Triazole Labeled Biomolecule (Stable Triazole Linkage) Azide->Triazole Cu(I) Catalysis Alkyne diSulfo-Cy3 Alkyne Alkyne->Triazole Cu(I) Catalysis CuSO4 CuSO4 (Cu2+) Cu1 Cu(I) (Active Catalyst) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Reduction Ligand THPTA (Ligand) Ligand->Cu1 Stabilization

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis A Prepare Azide-Modified Biomolecule C Combine Biomolecule and this compound A->C B Prepare Fresh Reagent Stocks B->C D Add Catalyst Premix (CuSO4 + Ligand) B->D E Initiate with Sodium Ascorbate B->E C->D D->E F Incubate at Room Temp (1-2 hours) E->F G Stop Reaction (Optional: EDTA) F->G H Purify Labeled Biomolecule G->H I Downstream Analysis (e.g., Imaging, Gel) H->I

Caption: A general experimental workflow for this compound labeling.

References

Technical Support Center: Preventing Non-specific Binding of diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address non-specific binding of diSulfo-Cy3 alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a water-soluble, bright orange-fluorescent dye equipped with an alkyne functional group. This alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed click reaction.[1] Its key properties include high water solubility, which is advantageous for biological experiments in aqueous environments, and bright, photostable fluorescence.[1][2]

Q2: What are the primary causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • Copper(I)-Mediated Interactions: In CuAAC reactions, non-specific labeling of proteins by terminal alkynes can be mediated by the copper(I) catalyst.[3] This is a key consideration for troubleshooting unexpected background signals.

  • Hydrophobic and Ionic Interactions: The cyanine (B1664457) dye structure can contribute to non-specific binding to cellular components through hydrophobic and ionic interactions.[4]

  • High Probe Concentration: Using an excessive concentration of the this compound can lead to increased background signal due to a higher amount of unbound dye.

  • Inadequate Washing: Insufficient washing after the click reaction can leave unbound dye in the sample, contributing to high background fluorescence.

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific binding. It is crucial to have an unstained control to assess the level of autofluorescence.[5]

Q3: How does the copper catalyst contribute to non-specific binding?

Studies have shown that in the absence of a copper(I) catalyst, there is no observable non-specific protein labeling with sulfo-Cyanine3 alkyne.[3] The presence of Cu(I) can mediate the reaction of the alkyne with other functional groups on proteins, leading to off-target labeling.[3] Therefore, optimizing the copper concentration and using copper-chelating ligands are critical steps in minimizing this effect.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescent labeling with this compound.

Guide 1: High Background Fluorescence in Negative Controls

Issue: You are observing significant fluorescence in your negative control samples (e.g., cells that have not been treated with an azide-modified molecule but are subjected to the click reaction with this compound).

Troubleshooting Workflow:

start High Background in Negative Control q1 Is the background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate Staining q1->punctate Punctate cause1 Potential Cause: Excess unbound dye or copper-mediated non-specific labeling. diffuse->cause1 cause2 Potential Cause: Dye aggregates. punctate->cause2 sol1 1. Decrease this compound concentration. 2. Increase number and duration of washes. 3. Optimize copper catalyst and ligand concentration. 4. Add a blocking agent (e.g., BSA). cause1->sol1 sol2 1. Centrifuge the this compound solution before use. 2. Filter the staining solution. cause2->sol2

Caption: Troubleshooting logic for high background fluorescence.

Troubleshooting Table
Problem Potential Cause Recommended Solution & Expected Outcome
High background fluorescence in all samples, including negative controls. Excess this compound concentration. Action: Perform a titration of the this compound concentration to find the optimal balance between signal and background.[5] Expected Outcome: Reduced background with minimal impact on specific signal intensity.
Inadequate washing. Action: Increase the number and duration of wash steps after the click reaction. Use a mild detergent like Tween-20 in the wash buffer to help remove unbound dye. Expected Outcome: Lower background fluorescence.
Copper-mediated non-specific labeling. Action: 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in at least a 5-fold excess over the copper sulfate.[6] 2. Perform a final wash with a copper chelator like EDTA. Expected Outcome: Quenching of non-specific fluorescence caused by the copper catalyst.[6]
Non-specific binding to cellular components. Action: Include a blocking step using an appropriate blocking agent before the click reaction. Expected Outcome: Reduced background by blocking non-specific binding sites.
Punctate or speckled background. Aggregation of this compound. Action: Centrifuge the reconstituted this compound solution to pellet any aggregates before adding it to the reaction cocktail. Consider filtering the final click reaction cocktail. Expected Outcome: A more uniform and lower background signal.
Weak specific signal. Suboptimal click reaction conditions. Action: 1. Use freshly prepared solutions, especially the sodium ascorbate (B8700270) reducing agent. 2. Ensure the correct ratio of copper to ligand. 3. Optimize the incubation time for the click reaction. Expected Outcome: Increased specific signal intensity.
Low incorporation of the azide-modified molecule. Action: Optimize the concentration and incubation time for the metabolic labeling or conjugation step with the azide-modified molecule. Expected Outcome: Stronger specific fluorescent signal.

Experimental Protocols

Protocol: Minimizing Non-specific Binding in Cellular Labeling

This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells with this compound, incorporating steps to minimize non-specific binding.

Experimental Workflow Diagram:

start Start: Azide-labeled cells on coverslips fix_perm 1. Fix and Permeabilize Cells (e.g., 4% PFA, then 0.5% Triton X-100) start->fix_perm wash1 2. Wash (3x with PBS) fix_perm->wash1 block 3. Block (e.g., 1% BSA in PBS for 30 min) wash1->block click_reaction 4. Click Reaction (this compound, CuSO4, Ligand, Sodium Ascorbate) block->click_reaction wash2 5. Wash (3x with PBS + 0.1% Tween-20) click_reaction->wash2 counterstain 6. Counterstain & Mount (e.g., DAPI) wash2->counterstain image 7. Image counterstain->image

Caption: Workflow for cellular labeling with this compound.

Detailed Steps:

  • Cell Preparation:

    • Culture cells on coverslips and perform metabolic labeling with an azide-containing molecule as required for your experiment.

    • Include a negative control group of cells that are not treated with the azide-containing molecule.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature.[7] This step is necessary for intracellular targets.

  • Blocking:

    • Wash the cells twice with PBS.

    • Incubate the cells in a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding of the dye.[8]

  • Click Reaction Cocktail Preparation (Prepare fresh):

    • For a 1 mL reaction cocktail, add the components in the following order:

      • PBS (to final volume)

      • This compound (e.g., 1-5 µM final concentration)

      • Copper(II) Sulfate (CuSO₄) (e.g., 100 µM final concentration)

      • Copper-chelating ligand (e.g., THPTA or BTTAA at 500 µM final concentration)

      • Sodium Ascorbate (from a 100 mM stock, freshly prepared) to a final concentration of 5 mM.

    • Vortex the solution briefly to mix.

  • Click Reaction Incubation:

    • Remove the blocking buffer from the cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20, for 5 minutes each wash, to remove unbound dye and reaction components.

    • An optional final wash can be performed with PBS containing a copper chelator like 5 mM EDTA to remove any residual copper.

  • Counterstaining and Mounting:

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for Cy3 (Excitation/Emission: ~550/570 nm) and any other fluorophores used.

Data Presentation

Qualitative Comparison of Common Blocking Agents

While quantitative data for this compound is limited, the following table provides a general comparison of common blocking agents for fluorescence-based assays. The optimal blocking agent should be determined empirically for each specific application.[9]

Blocking Agent Typical Concentration Advantages Disadvantages Suitability for this compound
Bovine Serum Albumin (BSA) 1-5% in PBS or TBS- Single purified protein, leading to less batch-to-batch variability.- Generally low autofluorescence.- Can be more expensive than milk.- Some antibodies may cross-react with BSA.Good: A common and effective choice for reducing non-specific binding in fluorescence applications.[8]
Normal Serum (from the secondary antibody host species) 5-10% in PBS or TBS- Very effective at blocking non-specific antibody binding.- Can have higher autofluorescence.- Contains endogenous proteins that may interfere with some assays.- Must not be from the same species as the primary antibody if one is used.Moderate: Can be effective, but potential for higher background needs to be considered. Best to test against BSA.
Non-fat Dry Milk 3-5% in PBS or TBS- Inexpensive and readily available.- High autofluorescence, especially in the green and red channels.- Contains phosphoproteins and biotin, which can interfere with specific detection methods.[3]Poor: Generally not recommended for fluorescence applications due to high autofluorescence.
Fish Gelatin 0.1-0.5% in PBS or TBS- Lower cross-reactivity with mammalian antibodies.- May not be as effective as BSA or milk in all situations.Moderate: Can be a good alternative to BSA, particularly if cross-reactivity is a concern.
Commercial Protein-Free Blockers Varies by manufacturer- No protein content, eliminating cross-reactivity with protein-based probes.- Often optimized for low background in fluorescent assays.- Can be more expensive.Excellent: Often the best choice for achieving the lowest background, especially in sensitive applications.

References

solubility problems with diSulfo-Cy3 alkyne and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diSulfo-Cy3 alkyne.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] It contains two sulfonate groups, which enhance its hydrophilicity and reduce aggregation in aqueous solutions.[2][3] The alkyne group allows it to be covalently attached to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5][6] Its primary applications include fluorescent labeling of proteins, nucleic acids, and other biomolecules for visualization in techniques like fluorescence microscopy and flow cytometry.[4][7]

Q2: What are the key spectral properties of this compound?

A2: this compound is a bright, orange-fluorescent dye.[4] Its fluorescence is generally insensitive to pH in the range of 4 to 10.[4][8]

PropertyValue
Excitation Maximum (Absorbance)~555 nm[4][9]
Emission Maximum~567-572 nm[4][9]
Molar Extinction Coefficient~150,000 - 162,000 cm⁻¹M⁻¹[4][9]
Quantum Yield~0.15[10]

Q3: In which solvents is this compound soluble?

A3: Due to the presence of sulfonate groups, this compound exhibits good solubility in aqueous buffers.[3] It is also soluble in polar organic solvents.

SolventSolubility
WaterGood[4][8][9][10]
Dimethylformamide (DMF)Good[4][8][9]
Dimethyl sulfoxide (B87167) (DMSO)Good[4][7][8][9]

For a related compound, sulfo-Cy3 azide, a solubility of ≥16.67 mg/mL in water has been reported.[11] While this provides an estimate, the exact solubility of this compound may vary.

Q4: How should this compound be stored?

A4: To ensure stability, this compound should be stored at -20°C in the dark and protected from moisture.[8][12] It is recommended to desiccate the product upon receipt.[8][12] Stock solutions in organic solvents like DMSO can be stored at -20°C or -80°C for extended periods, though it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common problems that may be encountered when working with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation of the dye in aqueous buffer - Exceeding the solubility limit.- Aggregation of the dye molecules.- Prepare a fresh stock solution in high-quality, anhydrous DMSO or DMF before diluting in your aqueous buffer.- Sonicate the solution briefly to aid dissolution.[7]- Work at the lowest effective concentration of the dye.- Consider adding a small percentage of an organic co-solvent (e.g., up to 10% DMSO) to the reaction mixture if your experiment allows.
Low or no fluorescence signal after labeling - Inefficient click chemistry reaction.- Aggregation and self-quenching of the dye.- Photobleaching of the fluorophore.- Incorrect imaging parameters.- Ensure all click chemistry reagents (copper catalyst, reducing agent, ligand) are fresh and active.- Optimize the concentrations of all reaction components.- Purify the labeled conjugate to remove unreacted dye and aggregates.- Minimize exposure of the dye and labeled conjugate to light.- Use appropriate filter sets and laser lines for excitation and emission.
High background fluorescence or non-specific staining - Excess unreacted dye.- Non-specific binding of the dye to cellular components or surfaces.- Purify the labeled conjugate using methods like size-exclusion chromatography or dialysis to remove unbound dye.- Include blocking steps in your staining protocol.- Optimize washing steps to remove non-specifically bound dye.
Inconsistent labeling efficiency - Variability in the concentration of the dye stock solution.- Degradation of the alkyne group.- Prepare fresh stock solutions and determine their concentration by spectrophotometry before use.- Store the dye under the recommended conditions to prevent degradation.

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution
  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Add a small volume of high-quality, anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Vortex the solution until the dye is completely dissolved. Sonication may be used to aid dissolution.[7]

  • Store the stock solution in small, single-use aliquots at -20°C, protected from light.

General Protocol for Labeling Azide-Modified Biomolecules using CuAAC

This protocol provides a general guideline for a copper(I)-catalyzed click reaction. Optimal conditions may vary depending on the specific biomolecule and experimental setup.

  • Prepare the following stock solutions:

    • This compound in DMSO or water (1-10 mM)

    • Azide-modified biomolecule in a suitable buffer

    • Copper(II) sulfate (B86663) (CuSO₄) in water (10-50 mM)

    • Sodium ascorbate (B8700270) in water (50-100 mM, prepare fresh)

    • Copper-stabilizing ligand (e.g., THPTA or TBTA) in DMSO or water (10-50 mM)

  • In a microcentrifuge tube, combine the azide-modified biomolecule, this compound, and the copper-stabilizing ligand.

  • Add the copper(II) sulfate solution to the mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled conjugate to remove unreacted dye and reaction components.

Visualizations

experimental_workflow Experimental Workflow for Biomolecule Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_dye Prepare this compound Stock Solution mix Combine Biomolecule, Dye, and Ligand prep_dye->mix prep_bio Prepare Azide-Modified Biomolecule prep_bio->mix prep_reagents Prepare Click Chemistry Reagents add_cu Add Copper(II) Sulfate prep_reagents->add_cu add_asc Add Sodium Ascorbate (Initiate Reaction) prep_reagents->add_asc mix->add_cu add_cu->add_asc incubate Incubate at RT (Protected from Light) add_asc->incubate purify Purify Labeled Conjugate incubate->purify analyze Analyze Labeled Product purify->analyze

Caption: A flowchart of the experimental workflow for labeling biomolecules.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Precipitate Observed in Aqueous Solution check_conc Is the concentration too high? start->check_conc check_diss Was the stock solution fully dissolved? check_conc->check_diss No solution_lower_conc Lower the working concentration check_conc->solution_lower_conc Yes solution_sonicate Sonicate stock solution check_diss->solution_sonicate No solution_cosolvent Add a co-solvent (e.g., DMSO) check_diss->solution_cosolvent Yes end Problem Resolved solution_sonicate->end solution_lower_conc->end solution_cosolvent->end

Caption: A decision tree for troubleshooting solubility problems.

References

Technical Support Center: diSulfo-Cy3 Alkyne in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of diSulfo-Cy3 alkyne in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

I. Troubleshooting Guide

Users may encounter several issues during the copper-catalyzed click reaction with this compound. This guide provides solutions to common problems.

Table 1: Troubleshooting Common Issues with this compound Click Chemistry

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Degradation of this compound: High concentrations of copper catalyst can lead to dye degradation.[1][2]- Optimize Copper Concentration: Use the lowest effective concentration of the copper(II) sulfate (B86663) and reducing agent (e.g., sodium ascorbate). A final copper(I) concentration in the range of 50-250 µM is often a good starting point.[3] - Use a Copper Ligand: Employ a copper-chelating ligand such as THPTA or TBTA to protect the dye from copper-mediated degradation and improve reaction efficiency.[3] A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[3] - Limit Reaction Time: Reduce the reaction time to the minimum required for sufficient labeling. Prolonged exposure to the catalyst can increase degradation.[4]
Fluorescence Quenching by Copper: Residual copper ions (Cu(I) or Cu(II)) can quench the fluorescence of Cy3.[5][6][7][8]- Post-Reaction Purification: Remove excess copper catalyst after the reaction using a desalting column, dialysis, or precipitation. - Add a Chelating Agent: After the reaction, add a copper chelator like EDTA to sequester any remaining copper ions.
Incomplete Click Reaction: Insufficient catalyst, inactive catalyst, or issues with reagents.- Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate (B8700270), as it can oxidize over time. - Degas Solutions: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing the reaction buffer can improve efficiency. - Check Azide and Alkyne Quality: Ensure the purity and integrity of your azide-containing molecule and the this compound.
High Background Fluorescence Non-specific Binding of the Dye: The sulfonated nature of diSulfo-Cy3 makes it highly water-soluble and generally reduces non-specific binding, but issues can still arise.[9]- Optimize Washing Steps: Increase the number and duration of washing steps after the click reaction. - Include Detergents: Add a mild non-ionic detergent (e.g., Tween-20) to the wash buffers to reduce non-specific adsorption.
Precipitation of the Dye: Aggregation of the dye-labeled biomolecule.- Ensure Adequate Solubility: Although diSulfo-Cy3 is water-soluble, ensure that the biomolecule being labeled remains soluble after conjugation. - Optimize Reaction Conditions: High concentrations of reagents can sometimes lead to precipitation. Consider optimizing the concentrations of all reaction components.
Inconsistent Labeling Efficiency Variability in Reagent Preparation: Inconsistent concentrations of catalyst, ligand, or reducing agent.- Use Master Mixes: Prepare master mixes of the click reaction components to ensure consistency between experiments. - Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate addition of all reagents.
Sample-to-Sample Variability: Differences in the biological samples being labeled.- Normalize Starting Material: Ensure that the amount of azide-modified biomolecule is consistent across all samples. - Run Controls: Include positive and negative controls in every experiment to assess the consistency of the labeling reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of copper catalyst for click chemistry with this compound?

A1: The optimal copper concentration should be determined empirically for each experimental system. However, a good starting point is a final Cu(I) concentration in the range of 50-250 µM.[3] It is crucial to use the lowest concentration that provides efficient labeling to minimize potential dye degradation and cytotoxicity.

Q2: Is a copper-chelating ligand necessary when using this compound?

A2: While not strictly essential for the reaction to proceed, using a copper-chelating ligand like THPTA or TBTA is highly recommended. These ligands protect the diSulfo-Cy3 dye from degradation by the copper catalyst, accelerate the reaction rate, and reduce the cytotoxic effects of copper in cellular experiments.[3] A 5:1 ligand-to-copper molar ratio is often suggested to protect biomolecules from oxidative damage.[3]

Q3: How can I minimize the degradation of this compound during the click reaction?

A3: To minimize dye degradation, you should:

  • Optimize the copper concentration to the lowest effective level.

  • Use a copper-chelating ligand .

  • Keep the reaction time as short as possible .

  • Protect the reaction from light , as cyanine (B1664457) dyes are susceptible to photoblegradation.[10]

  • Use fresh sodium ascorbate solution , as its degradation can affect the reaction efficiency and potentially contribute to side reactions.

Q4: Can residual copper ions affect the fluorescence of my diSulfo-Cy3 labeled molecule?

A4: Yes, both Cu(I) and Cu(II) ions can quench the fluorescence of cyanine dyes.[5][6][7][8] It is important to remove any residual copper from your sample after the click reaction. This can be achieved through purification methods such as size exclusion chromatography, dialysis, or by adding a chelating agent like EDTA post-reaction.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C in the dark and protected from moisture.[1] For transportation, it can be kept at room temperature for up to 3 weeks.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry with this compound

This protocol provides a starting point for labeling an azide-modified biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reagent is typically in the low micromolar range. A 2 to 10-fold molar excess of the dye is commonly used.

  • Add the copper ligand (THPTA) to the reaction mixture.

  • Add the copper(II) sulfate solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the components and incubate at room temperature, protected from light, for 30-60 minutes.

  • Stop the reaction and/or remove excess reagents and catalyst by a suitable purification method (e.g., spin desalting column, dialysis, or precipitation).

Table 2: Example Reagent Concentrations for a 100 µL Click Reaction

ReagentStock ConcentrationVolume to AddFinal Concentration
Azide-biomolecule1 mM10 µL100 µM
This compound2 mM10 µL200 µM
THPTA100 mM1 µL1 mM
CuSO₄20 mM1 µL200 µM
Sodium Ascorbate100 mM5 µL5 mM
Reaction Buffer-73 µL-
Total Volume 100 µL
Protocol 2: Assessing the Stability of this compound

This protocol allows you to assess the stability of this compound under your specific click chemistry conditions using UV-Vis spectroscopy.

Materials:

  • This compound

  • All click chemistry reagents (as in Protocol 1)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of this compound in your reaction buffer at a known concentration.

  • Measure the absorbance spectrum of the dye solution to determine its initial maximum absorbance (around 550 nm for Cy3).

  • Set up your click reaction as described in Protocol 1, but without the azide-modified biomolecule.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and measure its absorbance spectrum.

  • Plot the maximum absorbance over time. A decrease in absorbance indicates degradation of the dye.

  • You can repeat this experiment with varying concentrations of the copper catalyst to determine its impact on dye stability.

IV. Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Purification & Analysis reagent1 Azide-modified Biomolecule mix Combine Reagents in Buffer reagent1->mix reagent2 diSulfo-Cy3 Alkyne reagent2->mix reagent3 CuSO4 Stock reagent3->mix reagent4 Ligand Stock (e.g., THPTA) reagent4->mix reagent5 Sodium Ascorbate (Freshly Prepared) reagent5->mix incubate Incubate at RT (Protected from Light) mix->incubate Initiate Reaction purify Purify Labeled Product incubate->purify Stop Reaction analyze Downstream Analysis purify->analyze

General workflow for a copper-catalyzed click chemistry reaction.

troubleshooting_logic cluster_degradation If Degradation is Confirmed cluster_quenching If Quenching is Confirmed cluster_reaction_fail If Reaction is Inefficient start Low/No Fluorescence Signal check_degradation Assess Dye Degradation (Spectroscopy/HPLC) start->check_degradation check_quenching Check for Copper Quenching (Add Chelator) start->check_quenching check_reaction Verify Reaction Efficiency (Controls/Fresh Reagents) start->check_reaction optimize_cu Optimize [Cu] check_degradation->optimize_cu add_ligand Add/Optimize Ligand check_degradation->add_ligand reduce_time Reduce Reaction Time check_degradation->reduce_time purify_product Purify Product Post-Reaction check_quenching->purify_product fresh_reagents Use Fresh Reagents check_reaction->fresh_reagents degas Degas Solutions check_reaction->degas

A logical approach to troubleshooting low fluorescence signals.

References

Technical Support Center: Removal of Unreacted diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted diSulfo-Cy3 alkyne from labeled samples. Minimizing residual free dye is critical for reducing background signal and ensuring the accuracy of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted this compound?

A1: The removal of unreacted this compound is a critical step following a labeling reaction.[1] Failure to remove the free dye can lead to high background fluorescence, which can obscure the specific signal from your labeled biomolecule.[1][2] This interference can compromise the accuracy and sensitivity of downstream applications such as fluorescence microscopy, flow cytometry, and western blotting.[3]

Q2: What are the common methods for removing unreacted fluorescent dyes?

A2: The most common and effective methods for removing small molecules like unreacted this compound from larger, labeled biomolecules (e.g., proteins, nucleic acids) are:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size.[4][5] Larger, labeled biomolecules pass through the column more quickly, while the smaller, unreacted dye molecules are retained longer, allowing for their effective separation.[4][5]

  • Dialysis: This method involves the use of a semi-permeable membrane that allows small molecules like unreacted dyes to diffuse out of the sample into a larger volume of buffer (dialysate), while retaining the larger, labeled biomolecules.[6]

  • Precipitation (e.g., Ethanol (B145695) Precipitation): This technique is commonly used for nucleic acids and can sometimes be adapted for proteins. The principle is to precipitate the larger biomolecule, leaving the smaller, soluble dye in the supernatant, which is then discarded.[7][8]

  • Specialized Dye Removal Columns: Several commercially available spin columns and filter plates are specifically designed for the rapid and efficient removal of unreacted fluorescent dyes and other small molecules.[9][10][11]

Q3: Which method is best for my sample?

A3: The choice of method depends on several factors, including the nature of your biomolecule (protein, nucleic acid), sample volume, required purity, and available equipment.

  • Size-Exclusion Chromatography (Spin Columns): Often the fastest method with high recovery rates, making it ideal for many applications.[10][11]

  • Dialysis: A straightforward method, but it can be time-consuming and may lead to sample dilution.[6][12]

  • Precipitation: Can be effective, especially for DNA/RNA, but may risk co-precipitation of the dye or loss of the target biomolecule.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in downstream applications. Incomplete removal of unreacted this compound.- Repeat the purification step. For spin columns, a second pass may be necessary.[3] - For dialysis, ensure a sufficient volume of dialysate and an adequate number of buffer changes. - Consider using a specialized dye removal column for higher efficiency.[2][10]
Non-specific binding of the fluorescent dye to surfaces or other molecules.- Include blocking agents (e.g., BSA) in your buffers.[14] - Ensure adequate washing steps in your experimental protocol.[15]
Autofluorescence of the sample.- Include an unstained control to assess the level of autofluorescence.[16] - If possible, choose a fluorescent channel with lower autofluorescence.[16]
Low recovery of the labeled biomolecule after purification. The biomolecule is sticking to the purification matrix (e.g., column resin, dialysis membrane).- Check the manufacturer's instructions for the compatibility of your biomolecule with the purification product. - For dialysis, ensure the molecular weight cutoff (MWCO) of the membrane is appropriate for your biomolecule.
Loss of protein during precipitation steps.- Ensure the precipitation protocol is optimized for your specific protein. - Consider using a carrier molecule (e.g., linear acrylamide (B121943) for DNA) to improve recovery.[7]
Unreacted dye is still present after using a spin column. The capacity of the spin column was exceeded.- Use a larger spin column or split the sample into smaller volumes and use multiple columns.[3]
The dye concentration was very high.- A second pass through the column may be required to remove the remaining free dye.[3]

Quantitative Data Summary

The following table summarizes a comparison of dye removal efficiency and protein recovery between a specialized dye removal column and dialysis.

Purification Method Unreacted Dye Removal Efficiency Protein Recovery Time Required
Pierce Dye and Biotin Removal Columns HighExcellent< 15 minutes
Dialysis LowerGoodSeveral hours to overnight

Data summarized from Thermo Fisher Scientific performance comparisons.[2][10][11]

Experimental Protocols

Size-Exclusion Chromatography (Spin Column)

This protocol is a general guideline for using commercially available spin columns (e.g., Zeba™ Spin Desalting Columns, NAP™-10 columns). Always refer to the manufacturer's specific instructions.

  • Column Preparation:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge the column to remove the storage buffer.

  • Equilibration:

    • Add your desired exchange buffer to the top of the resin bed.

    • Centrifuge to remove the buffer. Repeat this step 2-3 times.

  • Sample Loading:

    • Place the column in a new collection tube.

    • Slowly apply your sample containing the labeled biomolecule and unreacted this compound to the center of the resin bed.

  • Elution:

    • Centrifuge the column to collect your purified, labeled biomolecule. The unreacted dye will be retained in the column resin.

SEC_Workflow start Start: Labeled Sample (Biomolecule + Free Dye) prep_col Prepare Spin Column (Remove Storage Buffer) start->prep_col equilibrate Equilibrate Column with Buffer prep_col->equilibrate load_sample Load Sample onto Column equilibrate->load_sample centrifuge Centrifuge load_sample->centrifuge collect_purified Collect Purified Labeled Biomolecule centrifuge->collect_purified waste Discard Column with Retained Free Dye centrifuge->waste

Caption: Workflow for removing unreacted dye using a spin column.

Dialysis

This protocol provides a general procedure for dialysis. Specific parameters may need to be optimized for your application.

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as recommended by the manufacturer.

  • Sample Loading:

    • Secure one end of the tubing with a clip.

    • Pipette your sample into the open end of the tubing, leaving some space at the top.

    • Remove excess air and seal the second end with another clip.

  • Dialysis:

    • Immerse the sealed dialysis tubing in a beaker containing a large volume of dialysis buffer (typically 200-500 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate.

  • Buffer Exchange:

    • Change the dialysis buffer after 1-2 hours. Repeat the buffer exchange 2-3 times for efficient removal of the unreacted dye. An overnight dialysis step at 4°C is common.[6]

  • Sample Recovery:

    • Remove the dialysis tubing from the buffer and carefully open one end to recover your purified sample.

Dialysis_Workflow start Start: Labeled Sample in Dialysis Tubing immerse Immerse in Dialysis Buffer start->immerse stir Stir Gently immerse->stir buffer_exchange Change Dialysis Buffer (Repeat 2-3x) stir->buffer_exchange free_dye Free Dye Diffuses into Buffer stir->free_dye recover Recover Purified Labeled Biomolecule buffer_exchange->recover

Caption: General workflow for sample purification via dialysis.

Ethanol Precipitation (for Nucleic Acids)

This protocol is adapted for the removal of soluble dyes from DNA/RNA samples.

  • Salt Addition:

    • To your nucleic acid sample, add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).

  • Ethanol Addition:

    • Add 2.5 volumes of cold 100% ethanol.

  • Incubation:

    • Incubate at -20°C for at least 30 minutes to precipitate the nucleic acid.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the nucleic acid.

  • Supernatant Removal:

    • Carefully aspirate and discard the supernatant, which contains the unreacted this compound.

  • Washing:

    • Wash the pellet with 70% ethanol and centrifuge again.

  • Drying and Resuspension:

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the purified nucleic acid pellet in a suitable buffer.

Precipitation_Workflow start Start: Labeled Nucleic Acid + Free Dye add_salt Add Sodium Acetate start->add_salt add_etoh Add Cold Ethanol add_salt->add_etoh precipitate Incubate at -20°C (Precipitate Nucleic Acid) add_etoh->precipitate centrifuge Centrifuge to Pellet Nucleic Acid precipitate->centrifuge remove_supernatant Discard Supernatant (Contains Free Dye) centrifuge->remove_supernatant wash Wash Pellet with 70% Ethanol remove_supernatant->wash resuspend Dry and Resuspend Purified Pellet wash->resuspend

Caption: Ethanol precipitation workflow for nucleic acid purification.

References

diSulfo-Cy3 alkyne storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of diSulfo-Cy3 alkyne for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

Solid this compound should be stored at -20°C in a desiccated environment and protected from light.[1][2][3] Following these conditions, the product is typically stable for 12 to 24 months upon receipt.[1][3] Some suppliers suggest a shelf life of up to 3 years for the powder form when stored correctly.[4]

Q2: What is the recommended method for preparing a stock solution of this compound?

To prepare a stock solution, reconstitute the solid this compound in a suitable solvent such as sterile water, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[2][] Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent. Sonication may be recommended to aid dissolution in some solvents like DMSO.[4]

Q3: How should this compound stock solutions be stored?

For short-term storage, aliquoted stock solutions can be kept at -20°C for up to one month, protected from light. For long-term storage, it is recommended to store aliquots at -80°C for up to 6-12 months.[4] Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Yes, like most cyanine (B1664457) dyes, this compound is light-sensitive.[1][4] All handling steps, including storage, reconstitution, and experimental procedures, should be performed with minimal exposure to light to prevent photobleaching.

Q5: In what type of reaction is this compound primarily used?

This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[2][6][7] This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on a target molecule, such as a protein, nucleic acid, or other biomolecule.[6][7]

Storage and Handling Data Summary

ParameterSolid FormStock Solution
Storage Temperature -20°C[1][2][3]-20°C (≤1 month) or -80°C (≤1 year)[4]
Shelf Life 12 - 36 months[1][3][4]1 month at -20°C, 6-12 months at -80°C[4]
Light Sensitivity High. Store in the dark.[1]High. Protect from light during storage and handling.
Moisture Sensitivity High. Store in a desiccated environment.[1][4]N/A (in solution)
Recommended Solvents Water, DMSO, DMF[2][]N/A
Shipping Conditions Ambient Temperature[1][2]N/A

Experimental Protocols

Protocol 1: Reconstitution of this compound

Objective: To prepare a concentrated stock solution of this compound for use in labeling experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Briefly centrifuge the vial containing the solid this compound to ensure all the powder is at the bottom.

  • Carefully open the vial, avoiding loss of powder.

  • Add the required volume of anhydrous DMSO or nuclease-free water to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until all the dye is dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

  • Store the aliquots as recommended in the storage table above.

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Objective: To conjugate this compound to an azide-modified biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DMSO)

Procedure:

  • In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound. The molar ratio will need to be optimized, but a starting point of 1:5 (biomolecule:dye) is common.

  • Add the copper-chelating ligand (TBTA or THPTA) to the reaction mixture. A final concentration of 1 mM is often used.

  • Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may require optimization.

  • Purify the labeled conjugate to remove excess dye and reaction components using appropriate methods such as size exclusion chromatography, dialysis, or precipitation.

Visual Guides

G cluster_storage Storage & Reconstitution cluster_reaction Labeling Workflow storage Store Solid Dye (-20°C, Dark, Desiccated) reconstitute Reconstitute in DMSO or Water storage->reconstitute aliquot Aliquot Stock Solution reconstitute->aliquot store_solution Store Solution (-80°C, Dark) aliquot->store_solution mix Mix Azide-Molecule & Cy3-Alkyne store_solution->mix Use in Experiment add_reagents Add Cu(II) Sulfate, Ligand & Ascorbate mix->add_reagents incubate Incubate (RT, Dark) add_reagents->incubate purify Purify Conjugate incubate->purify G start Start Troubleshooting problem Problem Observed? start->problem no_signal No/Low Signal problem->no_signal Yes high_bg High Background problem->high_bg Yes check_dye Check Dye Integrity: - Stored correctly? - Photobleached? no_signal->check_dye check_reaction Check Reaction Components: - Fresh ascorbate? - Correct concentrations? no_signal->check_reaction check_instrument Check Instrument Settings: - Correct excitation/emission filters? no_signal->check_instrument check_purification Improve Purification: - Efficient removal of excess dye? high_bg->check_purification optimize_ratio Optimize Dye:Molecule Ratio: - Reduce dye concentration high_bg->optimize_ratio blocking_step Add Blocking Step: - Use BSA or other blocking agents high_bg->blocking_step solution Problem Resolved check_dye->solution check_reaction->solution check_instrument->solution check_purification->solution optimize_ratio->solution blocking_step->solution

References

diSulfo-Cy3 Alkyne Fluorescence: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on diSulfo-Cy3 alkyne fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the fluorescence of this compound?

A1: this compound, and sulfo-cyanine dyes in general, are known to be largely insensitive to pH within a broad range.[1][2] The fluorescence intensity of these dyes typically remains stable across a pH range of 4 to 10.[1][2]

Q2: Is there any pH at which the fluorescence of this compound might be compromised?

A2: While stable within the 4-10 pH range, extreme pH values (below 4 or above 10) may potentially affect the fluorescence intensity. However, for most biological applications, which are typically conducted between pH 6 and 8, the dye's fluorescence should remain constant.

Q3: How does the sulfonation of the Cy3 dye affect its pH sensitivity?

A3: The addition of sulfonate groups (diSulfo) primarily increases the water solubility of the dye.[3] This modification generally does not alter the inherent pH insensitivity of the core Cy3 fluorophore within its stable range.

Q4: My this compound fluorescence is lower than expected. Could pH be the cause?

A4: If your experimental buffer is within the pH 4-10 range, it is unlikely that pH is the primary cause of low fluorescence. Other factors such as dye concentration, photobleaching, quenching, or incomplete labeling are more probable causes. Please refer to the troubleshooting guide below.

Troubleshooting Guide

If you are experiencing unexpected fluorescence intensity with this compound, consider the following troubleshooting steps.

Problem: Low or No Fluorescence Signal

Possible Cause Recommended Solution
Incorrect Buffer pH Although unlikely to be the primary issue, verify that your buffer pH is within the recommended 4-10 range using a calibrated pH meter.
Photobleaching Minimize exposure of the dye to excitation light. Use an anti-fade mounting medium if applicable. Reduce the intensity and duration of light exposure during imaging.
Chemical Quenching Ensure that your buffer does not contain components known to quench cyanine (B1664457) dye fluorescence (e.g., certain heavy metal ions, iodide, or other specific quenching agents).
Low Dye Concentration or Labeling Efficiency Verify the concentration of your this compound stock solution. Optimize the labeling reaction conditions (e.g., catalyst, temperature, time) to ensure efficient conjugation to your target molecule.
Instrument Settings Ensure that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for diSulfo-Cy3 (Abs/Em maxima: ~555/570 nm).[1] Check that the detector gain and exposure time are appropriate.

Quantitative Data on pH Effect

The fluorescence intensity of sulfo-Cyanine3, a closely related dye, has been shown to be independent of pH across a range of buffer conditions. The variation in fluorescence intensity was found to be within 5%.[4]

pHBuffer SystemRelative Fluorescence Intensity (RFU) Variation
3.5Sodium Phosphate (B84403)< 5%
4.5Sodium Phosphate< 5%
6.2Sodium Phosphate< 5%
7.4Sodium Phosphate< 5%
8.3Sodium Bicarbonate< 5%

Experimental Protocol: Testing pH Effect on this compound Fluorescence

This protocol outlines a method to determine the effect of pH on the fluorescence of this compound.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent for stock solution)

  • A series of buffers with varying pH values (e.g., sodium phosphate for pH 3.5, 4.5, 6.2, 7.4; sodium bicarbonate for pH 8.3)

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration (e.g., 1 µM) in each of the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects.

  • Incubation: Allow the solutions to equilibrate at room temperature for a set period, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to ~555 nm and the emission wavelength to ~570 nm.

    • Measure the fluorescence intensity of the this compound solution in each pH buffer.

    • Use the respective buffers as blanks.

  • Data Analysis: Plot the fluorescence intensity as a function of pH to visualize any pH-dependent effects.

Diagrams

TroubleshootingWorkflow start Low diSulfo-Cy3 Fluorescence check_ph Is buffer pH within 4-10 range? start->check_ph verify_ph Verify pH with calibrated meter check_ph->verify_ph No check_photobleaching Check for Photobleaching check_ph->check_photobleaching Yes verify_ph->check_photobleaching ph_ok pH is likely not the issue end_node Problem Resolved ph_ok->end_node minimize_exposure Minimize light exposure Use anti-fade reagents check_photobleaching->minimize_exposure Yes check_quenching Check for Chemical Quenchers check_photobleaching->check_quenching No minimize_exposure->check_quenching remove_quenchers Remove potential quenchers from buffer check_quenching->remove_quenchers Yes check_concentration Check Dye Concentration & Labeling Efficiency check_quenching->check_concentration No remove_quenchers->check_concentration optimize_labeling Verify stock concentration Optimize labeling protocol check_concentration->optimize_labeling Yes check_instrument Check Instrument Settings check_concentration->check_instrument No optimize_labeling->check_instrument check_instrument->ph_ok No correct_settings Set correct Ex/Em wavelengths Adjust gain/exposure check_instrument->correct_settings Yes correct_settings->end_node

Caption: Troubleshooting workflow for low this compound fluorescence.

References

Technical Support Center: Optimizing diSulfo-Cy3 Alkyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using diSulfo-Cy3 alkyne for biomolecule labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bright, water-soluble fluorescent dye. Its two sulfonate groups enhance its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments. The alkyne group enables covalent attachment to azide-modified molecules through a "click" reaction. Key properties are summarized below:

PropertyValueCitation
Excitation Maximum~555 nm[1]
Emission Maximum~570 nm[1]
SolubilityWater, DMSO, DMF[2]
pH SensitivityInsensitive from pH 4 to 10[3][4]

Q2: What is the recommended buffer for this compound click chemistry?

Phosphate-based buffers, such as phosphate-buffered saline (PBS), are highly recommended for CuAAC reactions.[5] Other compatible buffers include HEPES and carbonate.[5] It is critical to avoid Tris-based buffers as the tris(hydroxymethyl)aminomethane can act as a competing ligand for copper, thereby inhibiting the reaction.[5]

Q3: What are the essential components for a successful this compound conjugation reaction?

A typical CuAAC reaction requires the following components:

  • This compound: The fluorescent labeling reagent.

  • Azide-modified biomolecule: The target molecule to be labeled.

  • Copper (II) sulfate (B86663) (CuSO₄): The source of the copper catalyst.

  • Reducing agent (e.g., Sodium Ascorbate): To reduce Cu(II) to the active Cu(I) state. A freshly prepared solution is crucial for optimal results.[6]

  • Copper (I)-stabilizing ligand (e.g., THPTA or BTTAA): This accelerates the reaction and protects the target biomolecule from oxidative damage.[7][8]

Q4: What is the optimal pH for the CuAAC reaction with this compound?

While this compound itself is stable over a wide pH range (4-12)[9], the efficiency of the CuAAC reaction for bioconjugation is optimal in the pH range of 6.5 to 8.0.[5] For most applications, a pH of 7.0 to 7.5 is a good starting point.[9]

Q5: Can I use additives to improve my reaction?

Yes, for protein labeling, aminoguanidine (B1677879) can be a beneficial additive. It helps to prevent side reactions by scavenging reactive byproducts of ascorbate (B8700270) oxidation that can otherwise lead to protein cross-linking or modification.[7][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)Citation(s)
Low or No Fluorescence Signal Inefficient Labeling: Incomplete reaction due to inactive catalyst, insufficient reagents, or inhibitory buffer components.- Ensure your sodium ascorbate solution is freshly prepared. - Degas your buffer to remove oxygen, which can oxidize the Cu(I) catalyst. - Increase the concentration of the reducing agent. - Confirm you are not using a Tris-based buffer.[5][6]
Dye Precipitation: The dye may not be fully dissolved or may precipitate during the reaction.- Ensure the this compound is completely dissolved in an appropriate solvent (e.g., water or DMSO) before adding it to the reaction mixture.[2]
Fluorescence Quenching: Over-labeling of the biomolecule can lead to self-quenching of the fluorophore.- Reduce the molar excess of this compound in the reaction. - Monitor the degree of labeling.[11]
High Background Signal Non-specific Binding: The fluorescent dye may non-specifically associate with your biomolecule or other components in the sample.- Optimize washing steps after the reaction to remove unbound dye. - For cell-based assays, consider including BSA during the labeling and washing steps.[12]
Unreacted Dye: Incomplete removal of the free this compound after the reaction.- Use a suitable purification method such as size-exclusion chromatography or dialysis to effectively separate the labeled conjugate from the free dye.[13]
Protein Precipitation or Aggregation Oxidative Damage: Reactive oxygen species generated during the reaction can damage the protein.- Ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA) is used, typically a 5:1 ratio of ligand to copper. - Add aminoguanidine to the reaction mixture.[7]
Solvent Incompatibility: High concentrations of organic solvents (like DMSO) used to dissolve the dye can cause protein precipitation.- Keep the final concentration of organic solvents in the reaction mixture low (typically <10%).
Inconsistent Results Variability in Reagent Quality: Degradation of reagents, particularly the sodium ascorbate, can lead to inconsistent reaction efficiency.- Always use freshly prepared sodium ascorbate solution. - Store all reagents according to the manufacturer's instructions.[6]
Oxygen Contamination: The presence of oxygen can deactivate the Cu(I) catalyst.- Degas all solutions before starting the reaction and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a starting point for labeling an azide-modified protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • This compound

  • Copper (II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein and buffer to the desired final volume and concentration.

  • Add this compound: Add the this compound to the protein solution. The final concentration of the dye will typically be in a molar excess relative to the protein (e.g., 5-20 fold excess).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to create a 1:5 molar ratio of copper to ligand. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this premix stand for a few minutes.

  • Add Catalyst Premix: Add the CuSO₄/THPTA premix to the protein-dye mixture.

  • Add Aminoguanidine (Optional but Recommended): Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to start the reaction.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify: Remove the unreacted dye and other small molecules from the labeled protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Recommended Reagent Concentrations
ReagentSuggested Final Concentration
Azide-modified Biomolecule10 - 100 µM
This compound25 - 250 µM
Copper (II) Sulfate (CuSO₄)50 - 250 µM
THPTA Ligand250 - 1250 µM (maintain 5:1 ratio with CuSO₄)
Sodium Ascorbate2.5 - 5 mM
Aminoguanidine1 - 5 mM

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein Prepare Azide-Modified Protein in Buffer Mix_Components Combine Protein, Dye, and Additives Prepare_Protein->Mix_Components Prepare_Dye Dissolve diSulfo-Cy3 Alkyne Prepare_Dye->Mix_Components Prepare_Catalyst Premix CuSO4 and THPTA Ligand Initiate Add Catalyst Premix & Sodium Ascorbate Prepare_Catalyst->Initiate Prepare_Reducer Prepare Fresh Sodium Ascorbate Prepare_Reducer->Initiate Mix_Components->Initiate Incubate Incubate at RT (1-2 hours) Initiate->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Analyze Labeled Protein Purify->Analyze

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

Reaction_Troubleshooting Start Low Labeling Efficiency? Check_Buffer Using Tris Buffer? Start->Check_Buffer Yes Success Successful Labeling Start->Success No Change_Buffer Switch to PBS or HEPES Check_Buffer->Change_Buffer Yes Check_Ascorbate Is Sodium Ascorbate Fresh? Check_Buffer->Check_Ascorbate No Change_Buffer->Check_Ascorbate Prepare_Fresh Prepare Fresh Ascorbate Check_Ascorbate->Prepare_Fresh No Check_Oxygen Degas Buffers? Check_Ascorbate->Check_Oxygen Yes Prepare_Fresh->Check_Oxygen Degas Degas Solutions and/or Use Inert Atmosphere Check_Oxygen->Degas No Optimize_Concentrations Optimize Reagent Concentrations Check_Oxygen->Optimize_Concentrations Yes Degas->Optimize_Concentrations

Caption: A logical troubleshooting guide for low labeling efficiency in this compound reactions.

References

Validation & Comparative

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Cy3 Alkyne for Biological Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate experimental outcomes. The choice between sulfonated and non-sulfonated cyanine (B1664457) dyes, specifically diSulfo-Cy3 alkyne and Cy3 alkyne, for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," presents a critical decision point. This guide provides an objective comparison of their performance, supported by their physicochemical properties and a detailed experimental protocol for their application.

The primary distinction between this compound and Cy3 alkyne lies in the presence of two sulfonate groups on the former. This modification significantly enhances its hydrophilicity, a key factor influencing its application in aqueous biological systems. While both dyes share a similar core structure and fluorescent output, their solubility differences dictate their handling, experimental design, and ultimately, their suitability for specific research applications.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and Cy3 alkyne, compiled from various sources. These parameters are crucial for understanding their fluorescent potential and compatibility with different experimental setups.

PropertyThis compoundCy3 AlkyneKey Differences & Considerations
Molecular Weight ~675.8 g/mol ~530.2 g/mol The addition of two sulfonate groups increases the molecular weight of this compound.
Excitation Maximum (λex) ~548 nm[1]~555 nm[2][3]A slight blue-shift in the excitation maximum is observed for the disulfonated version.
Emission Maximum (λem) ~567 nm[1]~570 nm[2][3]The emission maxima are very similar, making them compatible with the same filter sets.
Molar Extinction Coeff. ~162,000 cm⁻¹M⁻¹[1]~150,000 cm⁻¹M⁻¹[2][3]This compound exhibits a slightly higher molar extinction coefficient, suggesting a greater ability to absorb light.
Quantum Yield (Φ) ~0.15[1]~0.31[2][3]Cy3 alkyne has a significantly higher quantum yield, indicating more efficient conversion of absorbed light into fluorescence.
Solubility High water solubility; also soluble in DMSO, DMF[1]Insoluble in water; soluble in DMSO, DMF, DCM[2][3]This is the most critical difference. This compound is ideal for direct use in aqueous buffers, while Cy3 alkyne requires organic co-solvents.[4][5]

Performance Comparison

The enhanced water solubility of This compound offers several practical advantages in biological experiments:

  • Simplified Labeling Protocols: It can be directly dissolved in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins or cellular structures.[4][5]

  • Reduced Aggregation: The negatively charged sulfonate groups minimize the tendency of the dye molecules to aggregate in aqueous environments.[5] Dye aggregation can lead to fluorescence quenching and inaccurate quantification.

  • Improved Bioconjugate Solubility: Proteins and other biomolecules labeled with this compound tend to be more soluble in aqueous solutions, preventing precipitation and facilitating downstream applications.

In contrast, Cy3 alkyne , while requiring more careful handling due to its hydrophobicity, presents a key performance advantage:

  • Higher Quantum Yield: With a quantum yield approximately double that of its disulfonated counterpart, Cy3 alkyne has the potential to produce brighter fluorescent signals upon conjugation, which can be advantageous for detecting low-abundance targets.[2][3]

The choice between the two dyes will therefore depend on the specific requirements of the experiment. For applications involving sensitive biomolecules or a desire for a simplified, purely aqueous workflow, this compound is the superior choice. For experiments where maximizing signal brightness is the primary concern and the use of organic co-solvents is acceptable, Cy3 alkyne may be preferred.

Experimental Workflow

The following diagram illustrates a general workflow for labeling and imaging an azide-modified biomolecule with either diSulfo-Cy3 or Cy3 alkyne using a copper-catalyzed click chemistry reaction.

G General Workflow for Fluorescent Labeling and Imaging cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_biomolecule Azide-Modified Biomolecule click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction) azide_biomolecule->click_reaction dye_alkyne This compound or Cy3 Alkyne dye_alkyne->click_reaction reagents Click Chemistry Reagents (CuSO4, Reductant, Ligand) reagents->click_reaction purification Removal of Unreacted Dye and Reagents click_reaction->purification imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) purification->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Workflow for fluorescent labeling via click chemistry.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general guideline for labeling an azide-modified protein with either this compound or Cy3 alkyne. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound or Cy3 alkyne

  • For Cy3 alkyne: Anhydrous DMSO or DMF

  • Click Chemistry Stock Solutions:

    • Copper(II) sulfate (B86663) (CuSO₄): 50 mM in deionized water

    • Reducing agent (e.g., Sodium Ascorbate): 500 mM in deionized water (prepare fresh)

    • Copper-chelating ligand (e.g., THPTA or TBTA): 50 mM in deionized water (for THPTA) or DMSO (for TBTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Dye Solution:

    • This compound: Dissolve directly in the reaction buffer or deionized water to a stock concentration of 10 mM.

    • Cy3 alkyne: Dissolve in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume and concentration.

    • Add the alkyne dye stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) over the protein is typically used.

    • For Cy3 alkyne: Ensure the final concentration of the organic co-solvent (DMSO or DMF) does not exceed a level that would denature the protein (typically <10%).

  • Initiate the Click Reaction:

    • Prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the ligand stock solution in a 1:2 to 1:5 molar ratio.

    • Add the copper/ligand premix to the protein-dye mixture. A final copper concentration of 0.1-1 mM is generally effective.

    • Add the freshly prepared sodium ascorbate (B8700270) solution to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C for a longer duration for sensitive proteins.

  • Purification:

    • Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm the labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and the excitation maximum of the dye (~550 nm).

    • The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.

Conclusion

The choice between this compound and Cy3 alkyne is a trade-off between solubility and handling convenience versus potential signal brightness. For most applications in aqueous biological systems, the superior water solubility and reduced aggregation of This compound make it a more robust and user-friendly option, simplifying experimental workflows and minimizing potential artifacts. However, for experiments where the highest possible fluorescence signal is required and the use of organic co-solvents is not a concern, the higher quantum yield of Cy3 alkyne makes it a compelling alternative. Careful consideration of the experimental goals and the nature of the biomolecule to be labeled will guide the optimal selection for successful and reproducible results.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne vs. Alexa Fluor 555 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for the fluorescent labeling of biomolecules, the choice of dye is critical to experimental success. Both diSulfo-Cy3 alkyne and Alexa Fluor 555 alkyne are prominent orange-fluorescent dyes designed for this purpose. This guide provides an objective comparison of their performance, supported by available data, to inform your selection process.

Quantitative Data Summary

The selection of a fluorescent probe is primarily dictated by its photophysical properties. A brighter and more stable dye will provide a better signal-to-noise ratio and allow for longer imaging times. Below is a summary of the key performance indicators for this compound and Alexa Fluor 555 alkyne.

PropertyThis compoundAlexa Fluor 555 AlkyneAdvantage
Excitation Maximum (nm) 548 - 555[1][2][3]555[4][5][6]Spectrally very similar, compatible with standard Cy3 filter sets.
Emission Maximum (nm) 563 - 572[1][2][3]565[4][5][6]Nearly identical emission profiles.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000 - 162,000[1][2][3]~150,000 - 155,000[4][5][6]Both dyes exhibit very high molar extinction coefficients, indicating excellent light-absorbing capability.
Quantum Yield ~0.1 - 0.15[1][2]~0.10[7][8][9]diSulfo-Cy3 may have a slightly higher quantum yield, contributing to its brightness.
Brightness (Ext. Coeff. x QY) HighVery HighAlexa Fluor 555 is widely recognized for its superior brightness and photostability.[10][11][12]
Photostability Good[13]Excellent[12][14][15][16]Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3 dyes.[12][16]
Solubility Good in aqueous solutions due to two sulfo groups.[1][13]Good water solubility.[5]Both are well-suited for biological applications in aqueous buffers.
pH Sensitivity Insensitive from pH 4 to 10.[3]Remains highly fluorescent over a broad pH range.[5]Both are stable under typical biological pH conditions.

Performance Comparison

Both this compound and Alexa Fluor 555 alkyne are excellent choices for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[3][17][18] They are spectrally almost identical to the widely used Cy3 dye, making them compatible with common laser lines (532 nm or 555 nm) and filter sets (e.g., TRITC).[3][4]

The primary differentiator between these two dyes is photostability . Multiple sources indicate that Alexa Fluor dyes, including Alexa Fluor 555, are significantly more photostable than their cyanine (B1664457) dye counterparts like Cy3.[12][14][16][19] This increased photostability allows for longer exposure times during fluorescence microscopy and more robust data collection in time-lapse imaging experiments. While diSulfo-Cy3 is a bright and reliable dye, for applications requiring intense or prolonged illumination, Alexa Fluor 555 is the superior choice.

Experimental Protocols

The following is a general protocol for labeling azide-modified biomolecules with this compound or Alexa Fluor 555 alkyne using a copper-catalyzed click reaction. This protocol may require optimization depending on the specific biomolecule and experimental setup.

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Biomolecules

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA, or cells with metabolically incorporated azides)

  • This compound or Alexa Fluor 555 alkyne

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator/ligand (e.g., TBTA)

  • Reaction Buffer (e.g., PBS or Tris buffer)

  • DMSO for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne dye in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

    • Add the alkyne dye stock solution to the desired final concentration (typically 10-100 µM).

    • Premix the CuSO₄ and TBTA solutions before adding to the reaction mixture to form the Cu(I)-TBTA complex.[20]

    • Add the CuSO₄/TBTA solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.[21]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light. The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive.

  • Purification:

    • Remove unreacted dye and catalyst by a suitable method such as precipitation (e.g., with acetone (B3395972) or ethanol (B145695) for oligonucleotides), size exclusion chromatography, or dialysis.[21]

  • Analysis:

    • The labeled biomolecule is now ready for downstream applications such as fluorescence microscopy, flow cytometry, or gel electrophoresis.

Visualizations

Logical Comparison of Key Dye Features

G cluster_0 Shared Features cluster_1 This compound cluster_2 Alexa Fluor 555 Alkyne High Molar Extinction Coefficient High Molar Extinction Coefficient Orange Fluorescence (Cy3 Channel) Orange Fluorescence (Cy3 Channel) Good Water Solubility Good Water Solubility pH Insensitive pH Insensitive Alkyne for Click Chemistry Alkyne for Click Chemistry Good Photostability Good Photostability Slightly Higher Quantum Yield Slightly Higher Quantum Yield Superior Photostability Superior Photostability Exceptional Brightness Exceptional Brightness Shared Features Shared Features Shared Features->High Molar Extinction Coefficient Shared Features->Orange Fluorescence (Cy3 Channel) Shared Features->Good Water Solubility Shared Features->pH Insensitive Shared Features->Alkyne for Click Chemistry This compound This compound This compound->Good Photostability This compound->Slightly Higher Quantum Yield Alexa Fluor 555 Alkyne Alexa Fluor 555 Alkyne Alexa Fluor 555 Alkyne->Superior Photostability Alexa Fluor 555 Alkyne->Exceptional Brightness

Caption: Key feature comparison of the two dyes.

Experimental Workflow for Cell Labeling via Click Chemistry

G A Metabolic Labeling of Cells with Azide-Modified Substrate B Cell Fixation & Permeabilization A->B D Incubation with Cells B->D C Click Reaction Cocktail Preparation (Alkyne Dye, CuSO4, TBTA, Reductant) C->D E Washing Steps to Remove Excess Reagents D->E F Fluorescence Microscopy Imaging E->F G This compound or Alexa Fluor 555 Alkyne G->C

Caption: Workflow for labeling cells using click chemistry.

References

Validating diSulfo-Cy3 Alkyne Labeling: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne for labeling biomolecules, with a focus on validation by mass spectrometry. We will explore the experimental data supporting its use, compare it with alternative labeling strategies, and provide detailed protocols for its application.

Introduction to this compound and Click Chemistry

This compound is a water-soluble fluorescent dye that contains an alkyne functional group.[1][2][3] This alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][5] This bioorthogonal reaction is highly specific and efficient, making it a powerful tool for labeling proteins, peptides, and other biomolecules for various downstream applications, including fluorescence imaging and mass spectrometry-based proteomics.[4][5][6] The disulfonated nature of the Cy3 dye enhances its water solubility, which is advantageous for biological applications.

Mass Spectrometry Validation of Labeling

The covalent attachment of this compound to a biomolecule results in a predictable mass shift, which can be readily detected by mass spectrometry. This serves as a direct validation of the labeling reaction. The expected mass increase corresponds to the molecular weight of the this compound molecule that is incorporated.

Based on supplier information, the molecular weight of this compound is approximately 675.8 g/mol to 691.90 g/mol , with variations likely attributable to different salt forms of the compound.[1][2] Therefore, a successful labeling event will result in a corresponding increase in the mass of the target peptide or protein.

Comparison with Alternative Labeling Reagents

While this compound is a robust fluorescent label, several alternatives exist, each with its own set of advantages and disadvantages for mass spectrometry applications. The choice of labeling reagent can impact labeling efficiency, detection sensitivity, and the complexity of data analysis.

FeatureThis compoundBiotin-AlkyneIsotope-Coded Alkynes (e.g., ITRAQ, TMT)
Primary Detection Method Fluorescence, Mass SpectrometryMass Spectrometry, Western Blot (via Streptavidin)Mass Spectrometry
Mass Shift (Approximate) ~676 - 692 Da~268 DaVariable, designed for isobaric quantification
Quantification by MS Relative quantification based on ion intensity of labeled vs. unlabeled species.Relative quantification; can be challenging due to potential for variable ionization efficiency.Multiplexed relative and absolute quantification.[7]
Key Advantage Dual-mode detection (fluorescence and MS).Strong affinity for streptavidin allows for efficient enrichment of labeled molecules.Enables simultaneous quantification of multiple samples.[7]
Consideration for MS Large mass shift can alter peptide fragmentation patterns.Biotin can sometimes suppress ionization.Complex fragmentation spectra requiring specialized software for analysis.

Experimental Protocol: Labeling and Mass Spectrometry Analysis

This protocol outlines a general workflow for labeling an azide-modified peptide with this compound and subsequent validation by MALDI-TOF mass spectrometry.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Desalting column (e.g., C18 ZipTip)

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Peptide Preparation: Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Azide-modified peptide solution

      • This compound (to a final concentration of 2-5 molar excess over the peptide)

      • THPTA (to a final concentration of 5 times the CuSO₄ concentration)

      • CuSO₄ (to a final concentration of 1 mM)

      • Sodium ascorbate (to a final concentration of 5 mM)

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Sample Cleanup:

    • Remove excess dye and reagents using a desalting column according to the manufacturer's protocol. Elute the labeled peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

  • Mass Spectrometry Analysis:

    • Mix the desalted labeled peptide solution with the MALDI matrix solution on a MALDI target plate and allow it to dry.

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

    • Acquire a mass spectrum of an unlabeled azide-modified peptide as a control.

    • Compare the mass spectra of the labeled and unlabeled peptides to confirm the mass shift corresponding to the addition of the this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the validation of this compound labeling by mass spectrometry.

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Analysis cluster_validation Validation Azide_Peptide Azide-Modified Peptide Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Azide_Peptide->Click_Reaction diSulfo_Cy3 diSulfo-Cy3 Alkyne diSulfo_Cy3->Click_Reaction Desalting Desalting Click_Reaction->Desalting Mass_Spec MALDI-TOF MS Desalting->Mass_Spec Mass_Shift Confirm Mass Shift Mass_Spec->Mass_Shift

Workflow for labeling and MS validation.

Signaling Pathway Diagram (Hypothetical)

While this compound itself is not part of a signaling pathway, it can be used to label proteins that are. For instance, if a kinase is metabolically labeled with an azide-containing amino acid, this compound can be used to visualize its downstream phosphorylation targets.

signaling_pathway cluster_pathway Kinase Signaling Metabolic_Labeling Metabolic Labeling (Azide-Amino Acid) Click_Chemistry Click Chemistry with This compound Kinase Labeled Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (Labeled & Fluorescent)

Visualizing a signaling pathway.

Conclusion

This compound is a valuable tool for the fluorescent labeling of biomolecules. Its compatibility with mass spectrometry allows for direct and robust validation of the labeling reaction through the detection of a predictable mass shift. While alternative reagents offer advantages for specific applications such as multiplexed quantification, the dual-functionality of this compound makes it a versatile choice for a wide range of proteomic studies. Careful execution of the click chemistry protocol and subsequent mass spectrometry analysis, as outlined in this guide, will ensure reliable and reproducible labeling results.

References

A Comparative Guide to the Labeling Efficiency of diSulfo-Cy3 Alkyne for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry, the selection of a fluorescent probe is a critical determinant of experimental success. The efficiency with which a probe labels its target, along with its photophysical properties, directly impacts the sensitivity and reliability of downstream applications. This guide provides an objective comparison of diSulfo-Cy3 alkyne, a commonly used fluorescent reporter, with other commercially available alternatives. The following sections present a detailed analysis of their performance characteristics, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific needs.

Performance Comparison of Fluorescent Alkynes

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. A higher brightness value generally translates to a stronger signal and better sensitivity in imaging and detection assays. Photostability is another critical factor, as it determines the resilience of the fluorophore to photobleaching during prolonged or intense illumination.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (Ext. Coeff. x QY)Key Attributes
This compound ~553~569~150,000~0.1~15,000Good water solubility, well-established dye.
Sulfo-Cy5 Alkyne ~649~671~250,000~0.2~50,000Far-red fluorescence, high brightness, good for multiplexing.
Alexa Fluor 555 Alkyne ~555~565~150,000Not specifiedNot specifiedKnown for high photostability and brightness, spectrally similar to Cy3.[1]
DyLight 550 Alkyne ~562~576Not specifiedNot specifiedNot specifiedReplacement for DyLight 549, good photostability.

Note: The quantum yield and, consequently, the brightness can be influenced by the local environment and the molecule to which the dye is conjugated. The data presented here are for the free dyes or representative conjugates and should be considered as a guideline.

Experimental Protocols

A generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling azide-modified proteins with an alkyne-functionalized fluorescent dye is provided below. This protocol can be adapted for quantifying labeling efficiency.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-functionalized fluorescent dye (e.g., this compound) stock solution in DMSO or water

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO/water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to reduce oxidative damage)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized fluorescent dye. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

  • Ligand and Copper Addition: Add the copper-chelating ligand to the reaction mixture, followed by the addition of the CuSO₄ solution. A typical final concentration for the copper catalyst is 50-100 µM.

  • Initiation of the Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. If using, add aminoguanidine at this stage.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The optimal reaction time may vary depending on the specific reactants and concentrations.

  • Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Quantification of Labeling Efficiency: The degree of labeling (DOL), which represents the average number of dye molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at the absorbance maximum of the dye and at 280 nm (for the protein). The DOL can be calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - CF × A_dye) × ε_dye]

    Where:

    • A_dye is the absorbance at the dye's maximum absorbance wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye for the free dye).

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_preparation Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture azide_protein->reaction_mix alkyne_dye Alkyne-Dye (e.g., diSulfo-Cy3) alkyne_dye->reaction_mix purification Purification (Desalting/Dialysis) reaction_mix->purification Incubate spectroscopy Spectrophotometry (A_dye & A_280) purification->spectroscopy dol_calc DOL Calculation spectroscopy->dol_calc

Caption: Experimental workflow for labeling and quantifying the efficiency of fluorescent alkyne probes.

CUAAC_reaction cluster_reactants Reactants cluster_product Product azide R1-N3 (Azide) triazole 1,4-Disubstituted Triazole azide->triazole alkyne R2-C≡CH (Alkyne) alkyne->triazole catalyst Cu(I) Catalyst catalyst->triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.

Conclusion

The selection of a fluorescent alkyne for bioorthogonal labeling is a multifaceted decision that requires careful consideration of both the reaction efficiency and the photophysical properties of the dye. While this compound remains a widely used and reliable probe, alternatives such as Sulfo-Cy5 alkyne offer the advantage of far-red fluorescence and potentially higher brightness, which can be beneficial for reducing background autofluorescence and for multiplexing experiments. Alexa Fluor 555 is recognized for its superior photostability, making it an excellent choice for applications requiring long-term imaging.

Ultimately, the optimal choice of a fluorescent alkyne will depend on the specific requirements of the experiment, including the nature of the biological sample, the desired sensitivity, and the imaging instrumentation available. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make an informed decision and to optimize their labeling strategies for successful and reproducible results.

References

A Head-to-Head Comparison: diSulfo-Cy3 Alkyne for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence imaging, the selection of the optimal fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides an in-depth comparison of diSulfo-Cy3 alkyne, a popular choice for copper-catalyzed click chemistry (CuAAC), with its key alternatives: Alexa Fluor 555 alkyne and DBCO-Cy3 for strain-promoted azide-alkyne cycloaddition (SPAAC). We present a comprehensive analysis of their performance across various imaging systems, supported by experimental data and detailed protocols.

Executive Summary

This compound is a water-soluble, bright, and relatively photostable fluorescent probe that serves as a reliable tool for labeling azide-modified biomolecules via CuAAC. Its primary advantages lie in its high water solubility, which reduces aggregation and non-specific binding, and its spectral properties that are compatible with standard Cy3 filter sets. However, for applications demanding the utmost brightness and photostability, Alexa Fluor 555 alkyne often emerges as a superior choice. For live-cell imaging where the cytotoxicity of copper is a concern, the copper-free click chemistry enabled by DBCO-Cy3 presents a compelling alternative, albeit with some compromises in background signal for intracellular targets. The choice of the ideal fluorescent alkyne will ultimately depend on the specific experimental requirements, including the imaging modality, the biological question, and the tolerance for potential copper-induced artifacts.

Data Presentation: Quantitative Comparison of Fluorescent Alkynes

The following table summarizes the key photophysical properties of this compound and its common alternatives. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, these values are compiled from various sources and should be considered as representative.

PropertyThis compoundAlexa Fluor 555 alkyneDBCO-Cy3 / sulfo-Cyanine3 DBCO
Excitation Max (nm) ~553~555~553-555
Emission Max (nm) ~566-570~565~569-580
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000~150,000
Quantum Yield ~0.1 - 0.2~0.1~0.1 - 0.2
Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Water Solubility HighModerateHigh (for sulfo- variant)
Relative Photostability GoodExcellent[1][2][3]Good
Brightness BrightVery Bright[1][2][3]Bright
Suitability for Live-Cell Imaging Use with caution due to copper catalystUse with caution due to copper catalystExcellent (copper-free)[4]
Signal-to-Noise Ratio Good to ExcellentExcellentGood (can have higher background for intracellular targets)[4]

Performance in Different Imaging Systems

Confocal Microscopy

In standard confocal microscopy, both this compound and Alexa Fluor 555 alkyne provide excellent performance for imaging fixed and permeabilized cells. The high brightness of Alexa Fluor 555 may offer an advantage in detecting low-abundance targets, potentially leading to a better signal-to-noise ratio. The choice between the two may come down to the specific instrumentation and filter sets available. For live-cell confocal imaging, DBCO-Cy3 is the preferred option to avoid copper-induced cytotoxicity.

Super-Resolution Microscopy (e.g., STORM, STED)

For super-resolution techniques that rely on the photoswitching properties of fluorophores, the choice of dye is critical. While Cy3 dyes are used in super-resolution microscopy, Alexa Fluor dyes are often reported to have superior photoswitching characteristics and photostability, which are crucial for achieving high-resolution images[1][2][3]. The performance of this compound in techniques like STORM would need to be empirically determined and compared against dyes specifically optimized for these methods.

Live-Cell Imaging

The primary advantage of DBCO-Cy3 is its utility in live-cell imaging through copper-free click chemistry. The strain-promoted reaction between the DBCO group and an azide (B81097) is bioorthogonal and proceeds efficiently at physiological temperatures without the need for a toxic catalyst. This allows for the dynamic tracking of labeled biomolecules in living cells over extended periods. While CuAAC with this compound can be performed on live cells, it requires careful optimization of copper and ligand concentrations to minimize toxicity.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells

This protocol is a general guideline for labeling azide-modified biomolecules in fixed cells with this compound or Alexa Fluor 555 alkyne.

  • Cell Fixation and Permeabilization:

    • Grow cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 100 µL reaction, mix:

      • 1 µL of 10 mM this compound or Alexa Fluor 555 alkyne in DMSO.

      • 2 µL of 50 mM CuSO₄ in water.

      • 4 µL of 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

      • 1 µL of 1 M sodium ascorbate (B8700270) in water (freshly prepared).

      • 92 µL of PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • Counterstain the nuclei with DAPI, if desired.

    • Wash the cells twice with PBS.

    • Mount the coverslips on microscope slides with an antifade mounting medium.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is a general guideline for labeling azide-modified biomolecules in live cells with DBCO-Cy3.

  • Cell Preparation:

    • Plate cells in a glass-bottom dish suitable for live-cell imaging and grow to the desired confluency.

    • Wash the cells once with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Labeling:

    • Prepare a working solution of DBCO-Cy3 in the imaging medium at a final concentration of 5-20 µM.

    • Add the DBCO-Cy3 solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator.

  • Washing and Imaging:

    • Gently wash the cells three times with pre-warmed imaging medium to remove unbound dye.

    • Image the cells immediately using a microscope equipped for live-cell imaging with the appropriate filter set for Cy3.

Mandatory Visualization

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_imaging Imaging start Introduce Azide-Modified Precursor (e.g., Ac4ManNAz for Glycans) incubation Cellular Uptake and Metabolic Incorporation start->incubation display Display of Azide Groups on Biomolecules incubation->display reagent Add Fluorescent Alkyne (this compound) display->reagent reaction Copper-Catalyzed Cycloaddition (CuAAC) reagent->reaction wash Wash to Remove Unbound Dye reaction->wash microscopy Fluorescence Microscopy (Confocal, Super-Resolution) wash->microscopy analysis Image Analysis microscopy->analysis

Caption: Experimental workflow for metabolic labeling and subsequent detection of biomolecules using copper-catalyzed click chemistry with this compound.

glycosylation_pathway cluster_synthesis Precursor Synthesis cluster_modification Protein Glycosylation cluster_labeling Metabolic Labeling cluster_detection Detection glucose Glucose fructose6p Fructose-6-P glucose->fructose6p glcnac6p GlcNAc-6-P fructose6p->glcnac6p glcnac1p GlcNAc-1-P glcnac6p->glcnac1p udpglcnac UDP-GlcNAc glcnac1p->udpglcnac glycosyltransferase Glycosyltransferase udpglcnac->glycosyltransferase protein Nascent Protein (in ER/Golgi) protein->glycosyltransferase glycoprotein Glycoprotein glycosyltransferase->glycoprotein azide_glycoprotein Azide-Labeled Glycoprotein glycosyltransferase->azide_glycoprotein azide_sugar Azide-Modified Sugar (e.g., Ac4GalNAz) udp_azide_sugar UDP-Azide-Sugar azide_sugar->udp_azide_sugar udp_azide_sugar->glycosyltransferase labeled_glycoprotein Fluorescently Labeled Glycoprotein azide_glycoprotein->labeled_glycoprotein click_reagent This compound + Cu(I) click_reagent->labeled_glycoprotein

Caption: Simplified signaling pathway of N-linked glycosylation and its visualization using metabolic labeling with an azide-modified sugar and detection with this compound via click chemistry.

References

Sulfo-Cy3 vs. Non-Sulfonated Cy3 Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research, cyanine (B1664457) dyes, particularly Cy3, are indispensable tools for labeling and visualizing biomolecules. The choice between the sulfonated (sulfo-Cy3) and non-sulfonated versions of this dye is a critical decision that hinges on the specific requirements of an experiment. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to assist researchers in making an informed choice.

The primary distinction between these two dye variants lies in their solubility, a difference conferred by the presence of sulfonate (-SO3-) groups.[1][2] Sulfonation significantly enhances the hydrophilicity of the dye, which in turn dictates its applications, labeling chemistry, and handling procedures.[3][4]

Physicochemical and Photophysical Properties

While sulfo-Cy3 and non-sulfonated Cy3 are nearly identical in their spectral properties, their physicochemical characteristics differ significantly.[1][5] Both versions are known for their high molar extinction coefficients, making them exceptionally bright, and they are relatively pH-insensitive within the physiological range (pH 4-10).[][7]

Table 1: Comparison of Sulfo-Cy3 and Non-Sulfonated Cy3 Properties

PropertySulfo-Cy3Non-Sulfonated Cy3Rationale & Key Differences
Solubility High in aqueous buffers[3][4]Low in aqueous buffers; Soluble in organic solvents (DMSO, DMF)[3][8]Sulfonate groups make sulfo-Cy3 highly water-soluble, eliminating the need for organic co-solvents in labeling reactions.[2]
Molar Extinction Coefficient (ε) ~162,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹[9]Both dyes have very high extinction coefficients, leading to bright fluorescent signals.[5]
Max Excitation (λex) ~554 nm[10]~554 nm[9]Spectral properties are nearly identical, allowing use of the same instrument filter sets.[1]
Max Emission (λem) ~568 nm[10]~568 nm[9]The emission profile is consistent between both forms.[1]
Fluorescence Quantum Yield (Φ) ~0.06 (conjugated)[11]~0.15 (free dye)[9]Quantum yield can be highly dependent on the local environment and conjugation partner.[12][13]
Aggregation Less prone to aggregation in water[1]More prone to aggregation in aqueous solutions[1]The negative charges from sulfonate groups reduce intermolecular interactions and prevent aggregation.[2]
Cell Permeability Generally cell-impermeablePotentially cell-permeable (depends on the molecule it's attached to)The high negative charge of sulfo-Cy3 prevents passive diffusion across cell membranes.
Non-Specific Binding Reduced hydrophobic interactionsCan exhibit higher non-specific bindingThe hydrophilic nature of sulfo-Cy3 minimizes non-specific binding to hydrophobic surfaces or proteins.

Experimental Considerations and Protocols

The choice between sulfo- and non-sulfonated Cy3 directly impacts the experimental workflow, from dye preparation to the final purification steps.

Workflow for Amine-Reactive Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein, such as an antibody, with an amine-reactive NHS (N-hydroxysuccinimidyl) ester of Cy3.

G Protein Labeling Workflow with NHS-Ester Dyes cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 8.0-8.5) r1 Add Dye Solution to Protein Solution (Molar Ratio 5:1 to 20:1) p1->r1 p2 Dissolve Dye-NHS Ester (Sulfo: Water/Buffer) (Non-Sulfo: DMSO/DMF) p2->r1 r2 Incubate for 1 hour at Room Temperature (Protect from light) u1 Separate Labeled Protein from Unreacted Dye r2->u1 u2 Method: Size Exclusion Chromatography (G-25) or Dialysis a1 Measure Absorbance at 280 nm and ~554 nm u1->a1 a2 Calculate Degree of Labeling (DOL) a1->a2

Caption: General workflow for conjugating proteins with Cy3 NHS ester dyes.

Detailed Experimental Protocol: Antibody Labeling with Cy3 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody (MW ~150 kDa).

1. Materials and Reagent Preparation:

  • Antibody Solution: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 1X PBS).[14] Buffers containing Tris or glycine (B1666218) must be removed by dialysis or buffer exchange, as they will compete for reaction with the NHS ester.[14]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5. Add 1/10th volume to the antibody solution to raise the pH, which is optimal for the amine-labeling reaction.[14][15]

  • Dye Stock Solution:

    • Non-sulfonated Cy3 NHS Ester: Dissolve 1 mg of the dye in 100 µL of anhydrous DMSO or DMF.[15][16] This must be done immediately before use.[17]

    • Sulfo-Cy3 NHS Ester: Dissolve directly in reaction buffer or water.

  • Purification Column: Sephadex G-25 desalting column or similar.[16]

2. Labeling Reaction:

  • Determine the desired molar ratio of dye to antibody. Ratios between 5:1 and 20:1 are common starting points.[16]

  • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[16] Ensure the volume of organic solvent (for non-sulfonated Cy3) does not exceed 10% of the total reaction volume.[1]

  • Incubate the mixture for 1 hour at room temperature, protected from light.[16][18]

3. Purification of the Conjugate:

  • Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS.[16]

  • Apply the reaction mixture to the column.

  • Collect the colored fractions corresponding to the high molecular weight antibody conjugate, which will elute first. The smaller, unreacted dye molecules will be retained longer.

  • For sulfo-Cy3, dialysis is also an effective purification method due to the high water solubility of the free dye.[2][5]

4. Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, is a critical parameter.[19]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum (~554 nm for Cy3, A_max).[18]

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where:

      • CF₂₈₀ is the correction factor (A₂₈₀ / A_max of the free dye). For Cy3, this is often around 0.08.[18]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the DOL:[19][20]

    • DOL = A_max / (ε_dye × Protein Conc. (M))

    • Where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance (~150,000-162,000 M⁻¹cm⁻¹).

An optimal DOL for antibodies is typically between 2 and 10.[14]

Application-Based Dye Selection

Choosing the right dye is crucial for experimental success. The following guide helps navigate this decision.

G Dye Selection Guide: Sulfo-Cy3 vs. Non-Sulfonated Cy3 cluster_target Dye Selection Guide: Sulfo-Cy3 vs. Non-Sulfonated Cy3 cluster_dye Dye Selection Guide: Sulfo-Cy3 vs. Non-Sulfonated Cy3 start What is your target molecule? mol_protein Soluble Protein / Antibody in Aqueous Buffer start->mol_protein Target Type mol_hydro Hydrophobic Molecule / Small Molecule in Organic Solvent start->mol_hydro mol_intra Intracellular Target (requiring membrane permeability) start->mol_intra dye_sulfo Use Sulfo-Cy3 mol_protein->dye_sulfo Pros: - High water solubility - No organic solvent needed - Reduced aggregation - Lower non-specific binding dye_nonsulfo Use Non-Sulfonated Cy3 mol_hydro->dye_nonsulfo Pros: - Soluble in organic solvents (DMSO, DMF) mol_intra->dye_nonsulfo Pros: - Higher likelihood of membrane permeability

Caption: Decision tree for selecting between sulfo- and non-sulfonated Cy3.

Pros and Cons in Practice

Sulfo-Cy3:

  • Pros:

    • Simplified Labeling: Ideal for labeling proteins, antibodies, and nucleic acids directly in aqueous buffers without organic solvents.[2][3]

    • Reduced Aggregation: The charged sulfonate groups prevent dye molecules from clumping, which is especially important for conjugates with a high degree of labeling.[2]

    • Lower Non-specific Binding: Its hydrophilic nature minimizes unwanted interactions with cellular components or surfaces.

  • Cons:

    • Cell Impermeable: The negative charges prevent the dye from crossing live cell membranes, making it unsuitable for labeling internal cytosolic targets.

Non-sulfonated Cy3:

  • Pros:

    • Organic Solvent Compatibility: Excellent for labeling hydrophobic molecules or performing reactions in non-aqueous environments.[3][7]

    • Potential for Intracellular Labeling: Its lack of charge may allow it to cross cell membranes, depending on the overall charge and size of the final conjugate.

  • Cons:

    • Requires Organic Solvents: Must be dissolved in DMSO or DMF before being added to an aqueous reaction, which can potentially affect sensitive proteins.[8][11]

    • Aggregation Prone: Can aggregate and precipitate in aqueous solutions, leading to lower reaction efficiency and purification challenges.[1]

    • Higher Non-specific Binding: The more hydrophobic nature can lead to increased background signal from non-specific interactions.

Conclusion and Recommendations

The choice between sulfo-Cy3 and non-sulfonated Cy3 is a trade-off between solubility and hydrophobicity.

  • Choose Sulfo-Cy3 for: Labeling water-soluble biomolecules like antibodies, proteins, and oligonucleotides for applications such as immunofluorescence (with fixed/permeabilized cells), flow cytometry, FRET, and in vitro assays.[3] Its ease of use in aqueous buffers and lower non-specific binding make it the preferred choice for most protein-labeling applications.[2]

  • Choose Non-Sulfonated Cy3 for: Labeling small hydrophobic molecules, reactions in organic media, or when cell permeability is a desired trait for intracellular targeting in live cells. Careful optimization of the protocol is required to manage its limited aqueous solubility and potential for aggregation.[8]

Ultimately, while their fluorescent outputs are nearly identical, understanding the fundamental chemical differences between these dyes is paramount for designing robust and reproducible experiments.[1]

References

A Comparative Guide to Alternative Fluorescent Probes for diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bio-imaging and molecular labeling, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. While diSulfo-Cy3 alkyne is a widely used reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a variety of alternative probes are available that may offer superior performance in terms of brightness, photostability, and experimental flexibility. This guide provides an objective comparison of this compound with other commercially available fluorescent probes, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Fluorescent Probes

The choice of a fluorescent probe is often dictated by its photophysical properties. Key parameters for consideration include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to photobleaching upon exposure to excitation light). The overall brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[1]

Several studies have demonstrated that alternatives such as Alexa Fluor 555 and ATTO 550 exhibit significantly greater photostability compared to Cy3.[2] For instance, after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[3] Protein conjugates of Alexa Fluor 555 have also been shown to be significantly more fluorescent than those of Cy3, especially at high degrees of labeling, due to reduced self-quenching.[4]

Below is a summary of the key photophysical properties of diSulfo-Cy3 and its common alternatives.

DyeReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative Photostability
diSulfo-Cy3 Alkyne548563162,000[5]0.1[5]Moderate[2]
Alexa Fluor 555 Picolyl Azide (B81097)555572155,000[6]-High[2][3]
ATTO 550 Alkyne554576120,0000.8High[2]
DyLight 550 Alkyne562576150,000-High
Sulfo-Cy5 Azide646662250,0000.2[1]Moderate
Alexa Fluor 647 Azide650668270,0000.33High[3]
DBCO-Cy3 DBCO550570150,000-Moderate
DBCO-Cy5 DBCO649670250,000-Moderate

Note: Quantum yield and photostability can be influenced by the local environment and conjugation partner. Data presented here is for comparative purposes.

Experimental Considerations: CuAAC vs. SPAAC

The choice of fluorescent probe is intrinsically linked to the type of click chemistry reaction to be employed.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click chemistry reaction that requires a copper(I) catalyst.[7][8] It is highly efficient and specific for terminal alkynes and azides.[7] Probes like this compound and other alkyne- or azide-functionalized dyes are used in this method. However, the copper catalyst can be toxic to living cells, potentially limiting its application in live-cell imaging.[9][10]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[9][11] SPAAC is ideal for live-cell imaging and in vivo studies due to its biocompatibility.[11][12] Probes for SPAAC are functionalized with strained alkynes like DBCO.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol provides a general guideline for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Azide-functionalized fluorescent probe (e.g., Sulfo-Cy5 Azide) dissolved in DMSO or water.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[13]

  • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA in water).[8]

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).[7][13]

  • Reaction buffer (e.g., PBS).

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.

  • Add the azide-functionalized fluorescent probe to the reaction mixture. The final concentration of the probe should typically be in excess of the protein concentration.

  • Prepare a premixed solution of CuSO₄ and the stabilizing ligand.[13] For example, mix equivalent volumes of the 20 mM CuSO₄ and 50 mM ligand stock solutions.

  • Add the CuSO₄/ligand mixture to the reaction tube. The final concentration of copper is typically in the range of 50-250 µM.[13]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess reagents using an appropriate method, such as size exclusion chromatography or dialysis.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Live Cell Imaging

This protocol outlines the steps for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent probe.

Materials:

  • Live cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for glycan labeling).

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5) dissolved in a biocompatible solvent like DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Culture the cells in the presence of the azide-modified precursor for 2-3 days to allow for its incorporation into the target biomolecules.[9]

  • Cell Preparation: Gently wash the cells with PBS to remove any unincorporated azide precursor.[9]

  • SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell culture medium to a final concentration of 10-50 µM.[9]

  • Incubate the cells at 37°C for 30-60 minutes in the dark.[9]

  • Washing: Wash the cells three times with PBS to remove any unreacted probe.[9]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.[9]

Visualizing the Workflow

experimental_workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow cu_protein Alkyne-modified Biomolecule cu_reaction Click Reaction cu_protein->cu_reaction cu_dye Azide-Probe cu_dye->cu_reaction cu_reagents CuSO4, Ligand, Ascorbate cu_reagents->cu_reaction cu_purification Purification cu_reaction->cu_purification cu_analysis Analysis cu_purification->cu_analysis sp_cells Azide-labeled Live Cells sp_reaction Incubation (37°C) sp_cells->sp_reaction sp_dye DBCO-Probe sp_dye->sp_reaction sp_wash Washing sp_reaction->sp_wash sp_imaging Fluorescence Microscopy sp_wash->sp_imaging

Signaling Pathway Example: Glycan Labeling

Fluorescent probes are often used to visualize and track biomolecules within complex signaling pathways. The metabolic labeling of cell surface glycans with an azide-modified sugar followed by click chemistry with a fluorescent probe is a common application.

signaling_pathway cluster_pathway Cell Surface Glycan Labeling azide_sugar Azido Sugar (e.g., Ac4ManNAz) metabolism Cellular Metabolism azide_sugar->metabolism glycan Incorporation into Cell Surface Glycans metabolism->glycan azide_glycan Azide-labeled Glycan glycan->azide_glycan click_reaction Click Chemistry (CuAAC or SPAAC) azide_glycan->click_reaction click_probe Fluorescent Probe (Alkyne or DBCO) click_probe->click_reaction labeled_glycan Fluorescently Labeled Glycan click_reaction->labeled_glycan

References

A Comparative Analysis of diSulfo-Cy3 Alkyne Photostability for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-sensitivity fluorescence imaging and quantitative assays, the selection of a robust and photostable fluorescent probe is paramount. This guide provides a comparative analysis of diSulfo-Cy3 Alkyne, evaluating its performance against key competitors, Alexa Fluor 555 Alkyne and ATTO 550 Alkyne. The data presented herein is supported by established experimental protocols to ensure accurate and reproducible evaluations.

The advent of click chemistry has revolutionized the specific and efficient labeling of biomolecules. This compound, a water-soluble and bright orange-fluorescent probe, is a popular choice for such applications.[1][2] However, the photostability of a fluorophore—its resistance to photochemical destruction upon exposure to excitation light—is a critical factor for demanding applications like time-lapse microscopy and single-molecule studies.[3] This guide aims to provide a clear comparison of this compound's photophysical properties, with a focus on photostability, against its spectrally similar counterparts.

Quantitative Photophysical Properties

The following table summarizes the key photophysical parameters of this compound and its primary competitors. Brightness is a product of the molar extinction coefficient and the quantum yield. While this compound offers a high extinction coefficient, its quantum yield is notably lower than that of its competitors.

FeatureThis compoundAlexa Fluor 555 AlkyneATTO 550 Alkyne
Excitation Maximum (nm) ~555[1]~555[4]~554[5]
Emission Maximum (nm) ~572[1]~565[4]~576[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000[1]~155,000[4]~120,000[5]
Quantum Yield ~0.1[6]~0.1[7][8]~0.8[5]
Relative Photostability ModerateHigh[3][9]High[10][11]

Note: The photophysical properties of fluorophores can be influenced by their local environment, including the molecule they are conjugated to and the solvent.

Experimental evidence consistently indicates that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[3][9][12][13] One study demonstrated that after 95 seconds of continuous illumination, a Cy3 conjugate retained about 75% of its initial fluorescence, whereas an Alexa Fluor 555 conjugate retained almost 90%.[13] ATTO dyes are also recognized for their high thermal and photostability.[10][11] While specific quantitative photobleaching data for the this compound variant is not extensively published, the performance of the core Cy3 fluorophore suggests a lower photostability compared to both Alexa Fluor 555 and ATTO 550.

Experimental Protocols

To facilitate independent verification and further comparative studies, detailed experimental protocols for assessing fluorophore photostability and performing click chemistry labeling are provided below.

Protocol for Measuring Fluorophore Photostability

This protocol outlines a standardized method for quantifying and comparing the photobleaching rates of fluorescent dyes using fluorescence microscopy.

Objective: To determine the photobleaching half-life of this compound, Alexa Fluor 555 Alkyne, and ATTO 550 Alkyne under controlled illumination.

Materials:

  • Solutions of this compound, Alexa Fluor 555 Alkyne, and ATTO 550 Alkyne at equivalent concentrations (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Fluorescence microscope equipped with a stable, high-intensity light source (e.g., laser or mercury arc lamp), appropriate filter sets for the dyes, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software (e.g., ImageJ/Fiji).

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Place a small droplet of the fluorophore solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Focus on the sample.

  • Image Acquisition:

    • Set the illumination intensity to a constant and high level.

    • Acquire a time-lapse series of images at a fixed frame rate (e.g., 1 frame every 5-10 seconds). The total acquisition time should be sufficient to observe significant photobleaching.

    • Ensure that all acquisition parameters (e.g., exposure time, camera gain, illumination intensity) are kept identical for all fluorophores being compared.

  • Data Analysis:

    • Open the image sequence in an image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Prepare equimolar solutions of fluorescent dyes prep2 Mount sample on microscope slide prep1->prep2 acq1 Set constant illumination and acquisition parameters prep2->acq1 acq2 Acquire time-lapse image series acq1->acq2 an1 Define Region of Interest (ROI) acq2->an1 an2 Measure mean fluorescence intensity in ROI over time an1->an2 an3 Normalize intensity data an2->an3 an4 Plot normalized intensity vs. time an3->an4 an5 Fit data to exponential decay to find half-life an4->an5

Experimental workflow for assessing fluorophore photostability.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol provides a general guideline for labeling azide-modified biomolecules with this compound.

Objective: To covalently attach this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA or TBTA)

  • Buffer (e.g., PBS or Tris buffer, pH 7-8)

  • DMSO for dissolving the alkyne dye

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM in water/DMSO).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule, the copper ligand, and the this compound stock solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • The final concentrations typically range from: 10-100 µM biomolecule, 1.5-5 molar excess of alkyne dye, 0.1-1 mM CuSO₄, 1-5 mM sodium ascorbate, and 0.1-1 mM ligand.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components using an appropriate method for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

G cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification r1 Dissolve azide-modified biomolecule in buffer rxn1 Combine biomolecule, ligand, and alkyne dye r1->rxn1 r2 Prepare stock solutions of alkyne dye, CuSO4, ascorbate, and ligand r2->rxn1 rxn2 Add CuSO4 rxn1->rxn2 rxn3 Initiate with sodium ascorbate rxn2->rxn3 rxn4 Incubate at room temperature (protected from light) rxn3->rxn4 p1 Remove unreacted dye and reaction components rxn4->p1 p2 (e.g., size exclusion chromatography, dialysis) p1->p2

General workflow for copper-catalyzed click chemistry labeling.

Conclusion

For applications where photostability is the most critical parameter, such as long-term live-cell imaging or single-molecule tracking, Alexa Fluor 555 Alkyne and ATTO 550 Alkyne present more robust alternatives to this compound. The significantly higher quantum yield of ATTO 550 also translates to much brighter signals. However, this compound remains a viable and widely used fluorescent probe, particularly for applications where its specific chemical properties or cost-effectiveness are advantageous and the illumination conditions are less demanding. The choice of fluorophore should ultimately be guided by the specific experimental requirements, including the imaging modality, duration of light exposure, and the desired signal-to-noise ratio.

References

A Researcher's Guide to Specificity in Fluorescent Labeling: DiSulfo-Cy3 Alkyne in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for generating reliable and reproducible data. This guide provides an objective comparison of diSulfo-Cy3 alkyne, a fluorescent probe for copper-catalyzed click chemistry (CuAAC), with alternative labeling strategies. We will delve into the experimental data available, provide detailed protocols for key experiments, and offer visualizations to clarify complex processes.

The specificity of a fluorescent label is its ability to covalently attach only to its intended molecular target, minimizing off-target binding that can lead to background noise and misinterpretation of data. This compound is a water-soluble cyanine (B1664457) dye designed for high-specificity labeling of azide-modified biomolecules. Its two sulfonate groups enhance its hydrophilicity, which is generally associated with reduced non-specific binding to cellular components.

Comparative Analysis of Fluorescent Labels

To provide a clear overview, the following table summarizes the key performance characteristics of this compound and its common alternatives. While direct comparative studies on labeling specificity are limited, we can infer performance based on their photophysical properties and chemical reactivity. Alexa Fluor dyes are widely recognized for their superior brightness and photostability compared to traditional cyanine dyes.[1][2]

FeatureThis compoundAlexa Fluor 555 Alkynesulfo-Cy3 DBCO
Labeling Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Excitation Max (nm) ~555~555~555
Emission Max (nm) ~570~565~570
Quantum Yield ~0.1-0.3~0.1~0.3
Photostability GoodExcellent[1][2]Good
Specificity High (Bioorthogonal reaction)High (Bioorthogonal reaction)High (Bioorthogonal reaction)
Key Advantage High water solubility, reducing non-specific hydrophobic interactions.High brightness and photostability.[1][2]Copper-free reaction, ideal for live-cell imaging.
Consideration Requires copper catalyst, which can be toxic to cells.Requires copper catalyst.Generally lower reaction kinetics than CuAAC.

Visualizing the Labeling Pathways

To better understand the chemical reactions involved in fluorescent labeling, the following diagrams illustrate the signaling pathways for both copper-catalyzed and copper-free click chemistry.

CuAAC_Reaction Azide Azide-modified Biomolecule Copper Cu(I) Catalyst Azide->Copper Alkyne diSulfo-Cy3 Alkyne Alkyne->Copper Triazole Labeled Biomolecule (Stable Triazole Ring) Copper->Triazole [3+2] Cycloaddition

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Reaction Azide Azide-modified Biomolecule Triazole Labeled Biomolecule (Stable Triazole Ring) Azide->Triazole DBCO sulfo-Cy3 DBCO DBCO->Triazole Strain-Promoted Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols

To aid researchers in evaluating the specificity of this compound labeling in their own experimental setups, we provide the following detailed protocols.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

Objective: To covalently label an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Protein desalting column

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-50 µM) and this compound (final concentration 100-500 µM).

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the copper catalyst solution to the protein-dye mixture to a final copper concentration of 1 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Remove excess, unreacted dye using a protein desalting column according to the manufacturer's instructions.

  • Verify labeling efficiency and protein integrity using SDS-PAGE with in-gel fluorescence scanning and Coomassie staining.

Protocol 2: Evaluating Non-Specific Binding of Fluorescent Probes

Objective: To quantify the level of non-specific binding of a fluorescently labeled protein to cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescently labeled protein (from Protocol 1)

  • Unlabeled protein (negative control)

  • Imaging buffer (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Incubation: Incubate the cells with the fluorescently labeled protein at a desired concentration in imaging buffer for a specified time (e.g., 30 minutes at 37°C). In a parallel experiment, incubate cells with the same concentration of unlabeled protein.

  • Washing: Gently wash the cells three times with imaging buffer to remove unbound probe.

  • Imaging: Acquire fluorescence images of the cells. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.

  • Image Analysis: a. Using image analysis software, define regions of interest (ROIs) within the cells (signal) and in areas without cells (background). b. Measure the mean fluorescence intensity within the cellular ROIs and the background ROIs. c. Calculate the corrected total cell fluorescence (CTCF) for each cell using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background). d. Compare the CTCF values from cells incubated with the fluorescently labeled protein to those from the unlabeled control. A significant increase in fluorescence in the labeled sample compared to the control indicates specific binding, while high fluorescence in the control suggests autofluorescence or other artifacts. The level of fluorescence in areas adjacent to but not containing cells can be considered a measure of non-specific binding to the substrate.

Logical Workflow for Labeling and Analysis

The following diagram outlines the decision-making process and experimental workflow for a typical protein labeling experiment.

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Application Biomolecule Prepare Azide-Modified Biomolecule Dye Select Fluorescent Alkyne or DBCO Dye CuAAC Perform CuAAC (with Copper Catalyst) Dye->CuAAC SPAAC Perform SPAAC (Copper-Free) Dye->SPAAC Purify Purify Labeled Biomolecule CuAAC->Purify SPAAC->Purify Analyze Analyze Labeling Efficiency (SDS-PAGE, Spectroscopy) Purify->Analyze Image Fluorescence Imaging Analyze->Image Quantify Quantify Specificity and Signal-to-Noise Image->Quantify

A generalized workflow for fluorescent labeling and subsequent analysis.

Conclusion

The specificity of this compound is primarily attributed to the bioorthogonal nature of the click chemistry reaction. Its enhanced water solubility is a key feature that likely minimizes non-specific binding driven by hydrophobic interactions, a common issue with more lipophilic dyes. While direct comparative data on specificity is an area requiring further research, the provided protocols offer a robust framework for researchers to evaluate and validate the performance of this compound and other fluorescent labels in their specific applications. For applications where copper toxicity is a concern, such as live-cell imaging, copper-free alternatives like sulfo-Cy3 DBCO are recommended. Ultimately, the choice of fluorescent label should be guided by the specific experimental requirements, including the desired brightness, photostability, and the sensitivity of the biological system to the labeling chemistry.

References

Assessing the Biocompatibility of diSulfo-Cy3 Alkyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing "click" chemistry for biomolecular labeling, the choice of a fluorescent probe extends beyond spectral properties and quantum yield. The ideal reagent must also be biocompatible, ensuring that it does not interfere with the biological processes under investigation. This guide provides a comprehensive comparison of the biocompatibility of diSulfo-Cy3 alkyne, a water-soluble cyanine (B1664457) dye, with alternative fluorophores. While direct and extensive biocompatibility data for this compound is limited in publicly available literature, this guide draws upon data from closely related sulfo-cyanine dyes and other common fluorophores to provide a comparative framework.

Executive Summary

Cyanine dyes, as a class, are generally considered to possess good biocompatibility and low toxicity, making them suitable for a range of biological applications, including in vivo imaging. The sulfonation of the cyanine core, as in this compound, significantly enhances water solubility. This property is often associated with improved biocompatibility and reduced non-specific binding in aqueous biological environments.

This guide will delve into the key aspects of biocompatibility—cytotoxicity, phototoxicity, and genotoxicity—providing available data for comparison and detailed experimental protocols for researchers to conduct their own assessments.

In Vitro Cytotoxicity

A primary concern for any reagent used in live-cell imaging or in vivo studies is its potential to cause cellular damage and death. Cytotoxicity is typically assessed by exposing cultured cells to the compound of interest and measuring cell viability or metabolic activity over time.

Comparative Cytotoxicity Data:

Dye ClassExample DyeCell LineIC50 (µM)Citation
Cyanine Dyes Unspecified Monomethine CyanineCaco-20.67[1]
Unspecified Benzoxazole CyanineNHDF13.95[1]
Heptamethine Cyanine 1-ClVarious Cancer Cells~20[2]
Squaraine Cyanine Dyes Dye 10 (unsubstituted)Caco-2 (dark)>10[3]
Dye 10 (irradiated)Caco-2<10[3]

Alternative Fluorophores:

Common alternatives to cyanine dyes for click chemistry include fluorescein (B123965) and rhodamine derivatives, as well as commercially available dye series like Alexa Fluor and DyLight. Generally, newer generations of fluorescent dyes are designed for improved biocompatibility.

Phototoxicity: The Hidden Menace of Fluorescence Imaging

Phototoxicity arises when a fluorescent molecule, upon excitation with light, generates reactive oxygen species (ROS) that can damage cellular components. This is a critical consideration in live-cell imaging, where prolonged or high-intensity illumination is often necessary.

Cyanine dyes, like other fluorophores, are susceptible to photobleaching and can induce phototoxicity. The extent of phototoxicity is dependent on the dye's chemical structure, its subcellular localization, and the imaging conditions (light intensity, exposure duration, and wavelength).

Mitigating Phototoxicity:

  • Use the lowest possible excitation power and exposure time.

  • Choose fluorophores with high photostability.

  • Work with longer wavelength dyes (e.g., Cy5, Cy7) when possible, as they are generally less phototoxic.

  • Utilize imaging media containing antioxidants to quench ROS.

Genotoxicity: Assessing the Impact on Genetic Material

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer. While not as commonly reported as cytotoxicity for fluorescent dyes, it is an important consideration for long-term studies and in vivo applications. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Currently, there is a lack of specific genotoxicity data for this compound in the public domain. Researchers with concerns about the potential genotoxic effects of this or any fluorescent probe are encouraged to perform their own assessments using established protocols.

Experimental Protocols

To empower researchers to directly assess the biocompatibility of this compound and other fluorescent probes, detailed protocols for key in vitro assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound and other dyes to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorescent dyes in cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the dyes. Include a vehicle control (medium with the same concentration of solvent used to dissolve the dyes) and a no-treatment control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Live/Dead Staining using Calcein AM and Propidium Iodide

This fluorescence-based assay distinguishes live cells (green fluorescence) from dead cells (red fluorescence).

Materials:

  • Cells treated with fluorescent dyes as in the MTT assay

  • Calcein AM stock solution (e.g., 1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • After treating cells with the fluorescent dyes for the desired time, wash the cells twice with PBS.

  • Prepare a staining solution containing Calcein AM (final concentration ~1 µM) and PI (final concentration ~1.5 µM) in PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.

  • Alternatively, detach the cells and analyze the stained cell population using a flow cytometer.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for cytotoxicity and apoptosis assessment.

cytotoxicity_workflow Cytotoxicity Assessment Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate adherence Allow cells to adhere overnight cell_culture->adherence treatment Treat cells with dyes for 24-72h adherence->treatment dye_prep Prepare serial dilutions of dyes dye_prep->treatment mt_assay MTT Assay treatment->mt_assay ld_assay Live/Dead Staining treatment->ld_assay absorbance Measure Absorbance (570 nm) mt_assay->absorbance imaging Fluorescence Microscopy / Flow Cytometry ld_assay->imaging ic50 Calculate IC50 absorbance->ic50

Caption: Workflow for assessing cytotoxicity using MTT and Live/Dead assays.

apoptosis_workflow Apoptosis Assessment Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_detection Detection & Analysis cell_prep Culture and treat cells with test compounds harvest Harvest and wash cells cell_prep->harvest annexin_v Incubate with Annexin V-FITC harvest->annexin_v pi_stain Add Propidium Iodide annexin_v->pi_stain flow_cytometry Analyze by Flow Cytometry pi_stain->flow_cytometry quadrant_analysis Quadrant analysis for live, apoptotic, and necrotic cells flow_cytometry->quadrant_analysis

Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Conclusion

While this compound belongs to a class of fluorophores generally regarded as biocompatible, the scarcity of direct, quantitative biocompatibility data necessitates a cautious approach. The sulfonation of the Cy3 core is a favorable characteristic for biological applications, likely reducing cytotoxicity and non-specific interactions. However, for sensitive applications, particularly long-term live-cell imaging or in vivo studies, researchers are strongly encouraged to perform their own biocompatibility assessments. The experimental protocols and comparative context provided in this guide offer a robust starting point for such evaluations, enabling an informed selection of fluorescent probes for demanding biological research.

References

A Researcher's Guide to Cross-Reactivity in Fluorescent Alkyne Probes: A Comparative Analysis of diSulfo-Cy3 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for biomolecule labeling, the specificity of fluorescent probes is paramount. This guide provides a comprehensive comparison of diSulfo-Cy3 alkyne with its spectral counterparts, Alexa Fluor 555 alkyne and DyLight 555 alkyne, focusing on factors influencing cross-reactivity and non-specific binding. Experimental data and detailed protocols are provided to assist in the selection of the most appropriate probe for your research needs.

Performance Comparison of Fluorescent Alkynes

The choice of a fluorescent alkyne probe significantly impacts the signal-to-noise ratio and the reliability of experimental results. While all three dyes discussed here are spectrally similar and suitable for the TRITC/Cy3 filter set, their performance characteristics can differ.

FeatureThis compoundAlexa Fluor 555 AlkyneDyLight 555 Alkyne
Reported Brightness BrightBright[1]Very Bright; reported to be significantly brighter than Alexa Fluor 555[2]
Photostability GoodMore photostable than Cy3[1]More photostable than Alexa Fluor dyes[2]
Solubility High (due to two sulfo groups)HighHigh
pH Sensitivity Insensitive in the range of pH 4-10[3]Less pH-sensitive[4]Less pH-sensitive[4]
Non-Specific Binding Low; non-specific binding of the sulfo-Cy3 core is reported to be easily washed off[5]LowInformation not readily available
Signal-to-Noise Ratio High for the sulfo-Cy3 core[5]HighInformation not readily available

Experimental Data Summary

A study comparing different fluorescent azides in a click chemistry reaction for detecting 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in cells found that a sulfo-Cy3 azide (B81097) provided the highest signal-to-noise ratios compared to BODIPY-FL and Cy3 azides. The study attributed this to lower non-specific adsorption, which was readily washed off[5]. This suggests that the diSulfo-Cy3 core is advantageous for applications requiring high specificity.

Another study directly compared the brightness of DyLight 550 and Alexa Fluor 555 conjugated to antibodies and found that DyLight 550 was significantly brighter[2]. Furthermore, the same study reported that DyLight dyes were generally more photostable than Alexa Fluor dyes[2].

Experimental Protocols

To assess the cross-reactivity and non-specific binding of this compound and its alternatives, a standardized experimental workflow is crucial. Below are detailed protocols for a comparative cross-reactivity assay in a cell-based model.

Experimental Workflow for Cross-Reactivity Testing

experimental_workflow cluster_prep Cell Preparation cluster_labeling Fluorescent Labeling (Click Chemistry) cluster_analysis Data Acquisition and Analysis cell_culture Culture cells to optimal confluency azide_labeling Metabolically label cells with an azide-modified substrate (e.g., azido (B1232118) sugar) cell_culture->azide_labeling no_azide_control Prepare a parallel culture without azide labeling (Negative Control) cell_culture->no_azide_control fix_perm Fix and permeabilize cells azide_labeling->fix_perm no_azide_control->fix_perm blocking Block non-specific binding sites with BSA fix_perm->blocking click_reaction Incubate with click reaction cocktail containing alkyne-dye blocking->click_reaction wash1 Wash extensively to remove unbound dye click_reaction->wash1 imaging Acquire images using fluorescence microscopy wash1->imaging quantification Quantify fluorescence intensity (Signal and Background) imaging->quantification sn_ratio Calculate Signal-to-Noise Ratio quantification->sn_ratio

Caption: Workflow for assessing fluorescent alkyne probe cross-reactivity.

Detailed Methodologies

1. Cell Culture and Metabolic Labeling:

  • Cell Line: Choose a cell line appropriate for your research question.

  • Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor (e.g., an azido sugar like Ac4ManNAz for glycosylation studies) for a sufficient duration to allow for incorporation into biomolecules.

  • Negative Control: Culture a parallel set of cells in the absence of the azide-modified precursor. This is a critical control to assess the non-specific binding of the alkyne-dye to cellular components.

2. Cell Fixation, Permeabilization, and Blocking:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: To minimize non-specific binding, incubate the cells in a blocking buffer (e.g., 3% BSA in PBS) for at least 30 minutes at room temperature[6].

3. Click Chemistry Reaction:

  • Reaction Cocktail: Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for a 100 µL reaction includes:

    • Fluorescent Alkyne Probe (diSulfo-Cy3, Alexa Fluor 555, or DyLight 555): 1-5 µM

    • Copper(II) Sulfate (CuSO₄): 1 mM

    • Copper(I)-stabilizing ligand (e.g., THPTA): 5 mM

    • Reducing Agent (e.g., Sodium Ascorbate): 50 mM (prepare fresh)

    • Buffer: PBS or TBS

  • Incubation: Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: After the reaction, it is crucial to perform thorough washing steps to remove any unbound fluorescent probe. Wash the cells at least three times with PBS containing a non-ionic detergent (e.g., 0.05% Tween-20), followed by two washes with PBS alone.

4. Imaging and Quantitative Analysis:

  • Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets for the Cy3 channel (Excitation/Emission maxima around 555/570 nm). It is critical to use the same acquisition settings (e.g., exposure time, laser power, gain) for all samples to allow for direct comparison.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

    • Signal: In the azide-labeled cells, measure the mean fluorescence intensity in regions of interest (ROIs) where the labeled biomolecules are expected to be localized.

    • Background/Non-Specific Binding: In the no-azide control cells, measure the mean fluorescence intensity of the entire cell. This represents the level of non-specific binding of the alkyne-dye.

    • Signal-to-Noise Ratio (S/N): Calculate the S/N ratio by dividing the mean signal intensity from the azide-labeled cells by the mean background intensity from the no-azide control cells.

Signaling Pathway and Logical Relationship Diagrams

Click Chemistry Reaction Pathway

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Azide-modified Biomolecule triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) azide->triazole alkyne Alkyne-functionalized Fluorescent Dye alkyne->triazole CuSO4 Copper(II) Sulfate Cu_I Copper(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->triazole Catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Logic for Selecting a Fluorescent Alkyne Probe

probe_selection cluster_criteria Primary Selection Criteria cluster_application Application Considerations cluster_decision Decision start Start: Need for Fluorescent Labeling brightness High Brightness start->brightness photostability High Photostability start->photostability specificity High Specificity (Low Non-Specific Binding) start->specificity decision Select Optimal Fluorescent Alkyne Probe brightness->decision photostability->decision specificity->decision imaging_type Imaging Modality (e.g., Confocal, Super-resolution) imaging_type->decision sample_type Sample Type (e.g., Live cells, Fixed tissue) sample_type->decision multiplexing Multiplexing Needs multiplexing->decision

References

Safety Operating Guide

Personal protective equipment for handling diSulfo-Cy3 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing diSulfo-Cy3 alkyne, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and proper handling of this fluorescent dye.

I. Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, the following personal protective equipment is mandatory to prevent skin contact, eye exposure, and inhalation.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust particles and splashes.
Hand Protection Nitrile GlovesDisposable and chemical-resistant. Should be inspected before use and changed immediately upon contamination.
Body Protection Laboratory CoatLong-sleeved to cover personal clothing and protect the skin.
Respiratory Protection Fume Hood or Face MaskA fume hood should be used when weighing or handling the solid powder. If a fume hood is not available, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of the powder.

II. Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound from receipt to use in experimental protocols.

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the container in a cool, dry, and dark place at the recommended temperature of -20°C.[1][2][3]

    • The product is shipped at ambient temperature but requires cold storage for long-term stability.[1][2]

  • Preparation of Stock Solutions :

    • All handling of the solid, powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

    • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

    • Use a dedicated, clean spatula and weighing paper.

    • Prepare stock solutions by dissolving the powder in an appropriate solvent such as water, DMSO, or DMF.[1][2]

    • Ensure the container is securely capped immediately after use.

  • Use in Experiments :

    • When using solutions of this compound, continue to wear all prescribed PPE.

    • Avoid direct contact with the solution.

    • Work in a well-ventilated area.

III. Disposal Plan: Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • All materials that have come into contact with solid this compound, including weighing paper, contaminated gloves, and pipette tips, should be considered chemical waste.

    • Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not pour this compound solutions down the drain.

  • Decontamination :

    • Clean any spills immediately with an appropriate absorbent material.

    • Wash the affected area thoroughly with soap and water.

    • All materials used for cleaning up spills should be disposed of as hazardous waste.

  • Final Disposal :

    • All hazardous waste containers should be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

A Receiving & Storage (-20°C) B Preparation of Stock Solution (in Fume Hood) A->B Wear Full PPE C Experimental Use B->C Wear Full PPE D Solid Waste Collection (Contaminated materials) C->D E Liquid Waste Collection (Unused solutions) C->E G Hazardous Waste Disposal (via EHS) D->G E->G F Decontamination of Work Area F->D Dispose of cleaning materials

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。